2-chloro-N-(2-chloropyridin-3-yl)acetamide
Description
BenchChem offers high-quality 2-chloro-N-(2-chloropyridin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-chloropyridin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-chloropyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-6(12)11-5-2-1-3-10-7(5)9/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAROVLJNWCCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353226 | |
| Record name | 2-chloro-N-(2-chloropyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379726-55-3 | |
| Record name | 2-chloro-N-(2-chloropyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-chloro-N-(2-chloropyridin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(2-chloropyridin-3-yl)acetamide, a halogenated pyridinyl acetamide derivative, is a compound of significant interest in contemporary chemical research and pharmaceutical development. Its structural motifs, featuring a chloroacetamide group attached to a chloropyridine ring, make it a versatile building block in medicinal chemistry and a candidate for various biological investigations. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, underpinned by established scientific literature and best practices in laboratory handling.
Core Chemical and Physical Properties
Understanding the fundamental characteristics of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is paramount for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 379726-55-3 | [1][2] |
| Molecular Formula | C₇H₆Cl₂N₂O | [1][2] |
| Molecular Weight | 205.04 g/mol | [1][2] |
| InChI Key | LJAROVLJNWCCPM-UHFFFAOYSA-N | [2] |
These identifiers are crucial for unambiguous documentation and database searches. The presence of two chlorine atoms and an amide linkage significantly influences the compound's reactivity, solubility, and biological activity.
Synthesis and Mechanism
The synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is typically achieved through a nucleophilic acyl substitution reaction. The primary starting materials are 3-amino-2-chloropyridine and chloroacetyl chloride.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the amino group in 3-amino-2-chloropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.
Caption: Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a general procedure for the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. Note: This procedure should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-2-chloropyridine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and stir.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Applications in Drug Discovery
The structural features of 2-chloro-N-(2-chloropyridin-3-yl)acetamide make it a valuable scaffold in medicinal chemistry. The chloropyridine moiety is a common pharmacophore found in numerous bioactive molecules, while the chloroacetamide group can act as a reactive handle for further chemical modifications or as a pharmacologically active component itself.
Potential areas of investigation include:
-
Kinase Inhibition: The pyridine and amide groups can form hydrogen bonds with the hinge region of kinase active sites.
-
Antimicrobial Agents: Halogenated aromatic compounds are known to exhibit antimicrobial properties.
-
Intermediate for Complex Molecule Synthesis: This compound can serve as a key intermediate in the synthesis of more complex drug candidates.
Safety and Handling
As with any halogenated organic compound, 2-chloro-N-(2-chloropyridin-3-yl)acetamide should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-chloro-N-(2-chloropyridin-3-yl)acetamide is a chemical compound with significant potential for research and development, particularly in the field of medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical exploration. A thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.
References
Sources
An In-depth Technical Guide to 2-chloro-N-(2-chloropyridin-3-yl)acetamide: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 2-chloro-N-(2-chloropyridin-3-yl)acetamide, a halogenated acetamide derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its physicochemical characteristics, a detailed synthesis protocol, and a discussion of its relevance in contemporary research.
Core Molecular Attributes and Physicochemical Data
2-chloro-N-(2-chloropyridin-3-yl)acetamide is a bifunctional organic molecule, incorporating both a chloroacetamide group and a chloropyridine moiety. This unique structural arrangement confers specific reactivity and potential biological activity. The chloroacetamide functional group is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. The chloropyridine ring, a common scaffold in pharmaceuticals, influences the molecule's overall polarity, solubility, and potential for intermolecular interactions within a biological system.
A summary of its key quantitative data is presented below for rapid reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 205.04 g/mol | |
| Molecular Formula | C₇H₆Cl₂N₂O | [1] |
| CAS Number | 379726-55-3 | [1] |
| Canonical SMILES | C1=CC(=C(N=C1)NC(=O)CCl)Cl | [2] |
| InChI Key | LJAROVLJNWCCPM-UHFFFAOYSA-N |
Synthesis Protocol: A Self-Validating Approach
The synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is typically achieved through the acylation of 3-amino-2-chloropyridine with chloroacetyl chloride. This method is a robust and well-established procedure for forming amide bonds.[3] The causality behind this experimental choice lies in the high reactivity of the acid chloride with the primary amine, leading to a direct and efficient coupling.
Experimental Workflow: Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
Caption: A stepwise workflow for the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Detailed Step-by-Step Methodology:
-
Preparation of Reactants: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve one equivalent of 3-amino-2-chloropyridine in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Place the reaction flask in an ice-water bath to cool the solution to 0°C. This is crucial to control the exothermic nature of the acylation reaction and to minimize the formation of side products.
-
Addition of Acylating Agent: Add a slight excess (1.1 equivalents) of chloroacetyl chloride dropwise to the stirred solution over a period of 15-20 minutes. The slow addition helps to maintain the low temperature and ensures a controlled reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of distilled water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane.
-
Purification: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification and Characterization: The crude 2-chloro-N-(2-chloropyridin-3-yl)acetamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This self-validating protocol includes in-process checks (TLC monitoring) and a thorough purification and characterization phase to ensure the integrity of the final product.
Potential Applications in Drug Discovery and Development
Derivatives of chloroacetamide are recognized for their diverse biological activities, which often stem from their ability to act as alkylating agents.[3] The presence of the chloropyridine ring in 2-chloro-N-(2-chloropyridin-3-yl)acetamide suggests its potential as a building block in the synthesis of more complex molecules with therapeutic applications.
Signaling Pathway and Mechanistic Considerations
The electrophilic nature of the chloroacetamide moiety makes it a potential covalent inhibitor. Covalent inhibitors can offer advantages in drug design, including increased potency and prolonged duration of action. The logical relationship for its potential mechanism of action is illustrated below.
Caption: A conceptual diagram of the potential covalent inhibition mechanism.
The chloropyridine portion of the molecule can guide its orientation and initial non-covalent binding within the active site of a target protein. This proximity then facilitates the reaction between the electrophilic chloroacetyl group and a nearby nucleophilic amino acid residue (such as cysteine, lysine, or histidine), leading to the formation of a stable covalent bond. This irreversible modification of the target protein can result in the modulation of its biological activity, which forms the basis for a potential therapeutic effect.
Conclusion
2-chloro-N-(2-chloropyridin-3-yl)acetamide is a valuable chemical entity with well-defined physicochemical properties and a straightforward synthetic route. Its structural features, particularly the presence of a reactive chloroacetamide group, make it a compound of interest for the development of novel therapeutic agents, especially in the realm of covalent inhibitors. Further research into its biological activities is warranted to fully explore its potential in drug discovery and development.
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
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PubChem. (n.d.). 2-chloro-N-(3-chloropyridin-2-yl)acetamide. Retrieved from [Link]
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A Technical Guide to 2-chloro-N-(2-chloropyridin-3-yl)acetamide: A Key Intermediate in Synthetic and Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. Among these, 2-chloro-N-(2-chloropyridin-3-yl)acetamide emerges as a pivotal intermediate, valued for its inherent reactivity and structural versatility. This compound uniquely combines three critical pharmacophores: a pyridine ring, a reactive chloroacetyl group, and an amide linker.[1] The presence of two chlorine atoms at distinct positions—one on the electrophilic acetyl group and one on the aromatic pyridine ring—provides orthogonal handles for sequential chemical modifications.
The chloroacetyl moiety, in particular, serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to enable the construction of diverse and complex molecular scaffolds.[1][2] This reactivity makes it an indispensable precursor for synthesizing a wide array of heterocyclic systems, many of which are associated with significant pharmacological properties.[2] This guide provides an in-depth technical overview of the synthesis, properties, and core reactivity of 2-chloro-N-(2-chloropyridin-3-yl)acetamide, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational properties of 2-chloro-N-(2-chloropyridin-3-yl)acetamide are critical for its application in synthesis. Its structure is defined by an acetamide linkage to the 3-amino position of a 2-chloropyridine ring.
Caption: Chemical structure of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
A summary of its key identifiers and computed properties is provided below. It is important to note that while extensive experimental data exists for related isomers, specific measured values for properties like melting and boiling points of this exact compound are not widely published.
| Property | Value | Source |
| CAS Number | 379726-55-3 | [1][3][4] |
| Molecular Formula | C₇H₆Cl₂N₂O | [1][3][4] |
| Molecular Weight | 205.04 g/mol | [1][3][4][5] |
| InChIKey | LJAROVLJNWCCPM-UHFFFAOYSA-N | [3] |
| Synonyms | N-(2-chloro-pyridin-3-yl)-2-chloro-acetamide, 2-chloro-N-(2-chloro-3-pyridinyl)acetamide | [3] |
| Predicted Boiling Point | 389.3 ± 37.0 °C (for isomer 90931-33-2) | [6] |
| Predicted Density | 1.474 ± 0.06 g/cm³ (for isomer 90931-33-2) | [6] |
Synthesis and Purification Protocol
The synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is typically achieved via a nucleophilic acyl substitution reaction between 3-amino-2-chloropyridine and chloroacetyl chloride.[7][8] This method is robust and generally provides high yields of the desired product.
Caption: General workflow for the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Detailed Step-by-Step Methodology
This protocol is a representative procedure adapted from established methods for synthesizing N-substituted chloroacetamides.[7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-2-chloropyridine (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate) to a concentration of approximately 0.2 M.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon. This is crucial as chloroacetyl chloride is highly reactive towards moisture.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is essential to control the exothermicity of the acylation reaction and minimize the formation of side products.
-
Reagent Addition: Add chloroacetyl chloride (1.05 - 1.1 eq) dropwise to the cooled solution via the dropping funnel over 15-20 minutes. A stoichiometric excess ensures the complete consumption of the starting amine.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Aqueous Workup: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), deionized water, and finally, a saturated brine solution (to aid in the removal of water from the organic phase).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Spectroscopic Characterization
While specific spectra for the title compound are not publicly cataloged, characterization would rely on standard spectroscopic techniques. The expected data, based on its structure and data from close isomers, would be as follows[7][9]:
-
¹H NMR: The spectrum would show characteristic signals for the three protons on the pyridine ring, a singlet for the -CH₂- group adjacent to the chlorine, and a broad singlet for the amide N-H proton.
-
¹³C NMR: The spectrum would display seven distinct carbon signals: five for the pyridine ring and two for the chloroacetamide moiety (one for the -CH₂- group and one for the carbonyl C=O group).
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretch (around 3200-3400 cm⁻¹), the amide C=O stretch (a strong peak around 1670-1690 cm⁻¹), and the C-Cl stretch (around 700-800 cm⁻¹).[7][8]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 205.04 g/mol . A characteristic isotopic pattern for two chlorine atoms ([M]+, [M+2]+, [M+4]+) would be a definitive feature for structural confirmation.
Chemical Reactivity and Synthetic Applications
The primary utility of 2-chloro-N-(2-chloropyridin-3-yl)acetamide lies in its role as a versatile synthetic intermediate. Its reactivity is dominated by the electrophilic chloroacetyl group.
Caption: General reactivity pathway via nucleophilic substitution.
Key Applications in Heterocyclic Synthesis
The reactive C-Cl bond in the chloroacetyl tail makes it an excellent substrate for building more complex molecules, particularly heterocyclic systems with proven pharmacological value.[2]
-
Synthesis of Thieno[2,3-b]pyridines: This class of fused heterocycles has attracted attention for its anticancer and antiplatelet activities. A common synthetic route involves the reaction of a 2-mercaptonicotinonitrile derivative with a 2-chloro-N-arylacetamide like the title compound. The reaction proceeds via an initial S-alkylation, followed by an intramolecular cyclization to form the thienopyridine core.[2]
-
Precursor for Bioactive Amides: The acetamide linkage is a cornerstone of many pharmaceutical agents, including anti-inflammatory drugs and COX-II inhibitors.[10][11] This compound serves as a ready-made scaffold that can be further elaborated. The terminal chlorine can be displaced by various nucleophiles to introduce new functional groups, allowing for the rapid generation of compound libraries for screening in drug discovery programs.
-
Cross-Coupling Reactions: While the chloroacetyl group is the primary site of reactivity, the chlorine atom on the pyridine ring can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This dual reactivity allows for a stepwise and controlled functionalization of the molecule, further enhancing its synthetic utility.
Safety and Handling
Specific toxicology data for 2-chloro-N-(2-chloropyridin-3-yl)acetamide is not available. However, based on the properties of related compounds such as chloroacetamide, it should be handled with extreme caution. Chloroacetamide is classified as very toxic and is suspected of reproductive toxicity and teratogenicity.[12]
Recommended Precautions:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
2-chloro-N-(2-chloropyridin-3-yl)acetamide is a highly valuable and reactive intermediate for chemical synthesis. Its structure, featuring two distinct chlorine atoms and an amide linker, provides a versatile platform for constructing complex molecular architectures. Its primary application as an electrophilic building block in nucleophilic substitution reactions makes it a key precursor for novel heterocyclic compounds, particularly those of interest to the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and proper handling procedures is essential for leveraging its full potential in research and development.
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Chemsrc. (2025). 2-chloro-n-(5-chloropyridin-2-yl)acetamide. Retrieved January 22, 2026, from [Link]
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SpectraBase. (2025). 2,2-dichloro-N-(3-pyridinylmethyl)acetamide - Optional[13C NMR] - Chemical Shifts. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved January 22, 2026, from [Link]
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Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved January 22, 2026, from [Link]
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Stenutz. (n.d.). 2-chlorobutanamide. Retrieved January 22, 2026, from [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved January 22, 2026, from [Link]
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Wikipedia. (n.d.). Chloroacetamide. Retrieved January 22, 2026, from [Link]
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ACS Publications. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). 2-chloro-N-(3-chloropyridin-2-yl)acetamide. Retrieved January 22, 2026, from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 22, 2026, from [Link]
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MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved January 22, 2026, from [Link]
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2-chloro-N-(2-chloropyridin-3-yl)acetamide structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
Abstract
The rigorous confirmation of a molecule's chemical structure is a foundational pillar of chemical research, particularly within the pharmaceutical and materials science sectors. 2-chloro-N-(2-chloropyridin-3-yl)acetamide (C₇H₆Cl₂N₂O, M.W.: 205.04 g/mol ) is a halogenated heterocyclic amide that serves as a versatile building block in organic synthesis.[1][2][3] Its utility is predicated on the precise arrangement of its constituent atoms and functional groups—a 2-chloropyridine ring, a secondary amide linker, and a reactive chloroacetyl moiety. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We detail not just the expected analytical signatures but also the underlying causality for these observations and provide field-proven experimental protocols.
Molecular Structure and Key Features
A conclusive structural analysis begins with a hypothesis of the molecular framework. The target molecule, 2-chloro-N-(2-chloropyridin-3-yl)acetamide, comprises three key regions that yield distinct and complementary spectroscopic data:
-
The 2-Chloropyridine Ring: An aromatic system whose protons and carbons are in unique electronic environments due to the electronegative nitrogen and chlorine substituent.
-
The Secondary Amide Linkage (-C(O)NH-): This group provides highly characteristic signals in both IR and NMR spectroscopy and dictates key fragmentation pathways in mass spectrometry.
-
The Chloroacetyl Group (-C(O)CH₂Cl): The reactive electrophilic site, featuring a methylene group whose spectroscopic signature is strongly influenced by adjacent chlorine and carbonyl functionalities.
Caption: Molecular structure of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the hydrogen and carbon framework of a molecule.
¹H NMR Spectroscopy: Proton Environment Mapping
The proton NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For the title compound, we predict five unique signals. The electronegativity of adjacent atoms (N, O, Cl) is the primary determinant of chemical shift, causing a downfield shift (to higher ppm values).
Table 1: Predicted ¹H NMR Data for 2-chloro-N-(2-chloropyridin-3-yl)acetamide in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] | Rationale |
|---|---|---|---|---|
| H-6 (Pyridine) | ~8.3 - 8.5 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 4.5, ⁴J(H6-H4) ≈ 1.5 | Adjacent to ring nitrogen, resulting in a strong downfield shift. |
| H-4 (Pyridine) | ~8.1 - 8.3 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 7.8, ⁴J(H4-H6) ≈ 1.5 | Deshielded by the adjacent amide substituent. |
| H-5 (Pyridine) | ~7.3 - 7.5 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 7.8, ³J(H5-H6) ≈ 4.5 | Least deshielded aromatic proton. |
| NH (Amide) | ~8.5 - 9.5 | Broad Singlet (br s) | - | Labile proton; shift is highly dependent on solvent and concentration. |
| CH₂Cl (Methylene) | ~4.2 - 4.4 | Singlet (s) | - | Flanked by two electronegative groups (C=O and Cl), causing a significant downfield shift. |
Note: Predicted values are based on analysis of similar structures.[4][5][6]
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum indicates the number of unique carbon atoms. With seven carbons in the molecule and no molecular symmetry, seven distinct signals are expected.
Table 2: Predicted ¹³C NMR Data for 2-chloro-N-(2-chloropyridin-3-yl)acetamide in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Rationale |
|---|---|---|
| C=O (Carbonyl) | ~165 - 168 | The C=O bond is highly deshielded, placing it furthest downfield.[5] |
| C-2 (Pyridine) | ~148 - 152 | Attached to both nitrogen and chlorine, resulting in a strong downfield shift. |
| C-6 (Pyridine) | ~146 - 150 | Adjacent to nitrogen, causing a significant downfield shift. |
| C-4 (Pyridine) | ~138 - 142 | Aromatic carbon deshielded by its position relative to the nitrogen and amide group. |
| C-3 (Pyridine) | ~128 - 132 | Carbon bearing the amide substituent. |
| C-5 (Pyridine) | ~122 - 125 | Aromatic CH carbon. |
| CH₂Cl (Methylene) | ~42 - 45 | Aliphatic carbon, but significantly deshielded by the adjacent chlorine atom.[6] |
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for ensuring the observation of the labile amide proton.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Molecular Ion Peak (M⁺)
The molecular formula C₇H₆Cl₂N₂O contains two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a highly characteristic isotopic cluster for the molecular ion.
-
M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms (C₇H₆³⁵Cl₂N₂O). Nominal m/z = 204.
-
[M+2]⁺: The peak for molecules with one ³⁵Cl and one ³⁷Cl. Nominal m/z = 206.
-
[M+4]⁺: The peak for molecules with two ³⁷Cl atoms. Nominal m/z = 208.
The expected relative intensity ratio of these peaks is approximately 9:6:1 , which is a definitive signature for a molecule containing two chlorine atoms.
Key Fragmentation Pathways
Electron Ionization (EI) mass spectrometry will induce fragmentation, primarily at the weakest bonds and where stable carbocations or neutral fragments can be formed. The amide linkage is a common site for cleavage.[7]
Table 3: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 176/178 | [M - CO]⁺ | Loss of carbon monoxide from a rearranged molecular ion. |
| 157/159 | [M - CH₂Cl]⁺ | Alpha-cleavage with loss of the chloromethyl radical. |
| 128/130 | [C₅H₃ClN₂]⁺ | Cleavage of the amide C-N bond, forming the 2-chloropyridin-3-amine cation. |
| 77/79 | [C₂H₂ClO]⁺ | Chloroacetyl cation formed from amide bond cleavage. |
| 78 | [C₅H₄N]⁺ | Loss of HCl from the pyridinyl fragment. |
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An In-Depth Technical Guide to 2-chloro-N-(2-chloropyridin-3-yl)acetamide: A Niche Yet Versatile Chemical Intermediate
This technical guide provides a comprehensive overview of 2-chloro-N-(2-chloropyridin-3-yl)acetamide, a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. While not a widely commercialized compound with common trade names, its unique molecular architecture, featuring a chloroacetamide moiety attached to a chloropyridine ring, presents a rich platform for the development of novel molecular entities. This document will delve into its nomenclature, physicochemical properties, a plausible synthetic pathway, and its anticipated reactivity and applications, offering valuable insights for researchers and professionals in drug discovery and development.
Nomenclature and Identification
The precise identification of a chemical compound is fundamental for scientific communication and reproducibility. 2-chloro-N-(2-chloropyridin-3-yl)acetamide is identified by the CAS Registry Number 379726-55-3.[1][2][3] Its molecular formula is C₇H₆Cl₂N₂O, and it has a molecular weight of approximately 205.04 g/mol .[1][2][3]
Due to the conventions of chemical naming, this compound is referred to by several synonyms in literature and chemical supplier catalogs. Understanding these alternatives is crucial for exhaustive literature searches and procurement.
Table 1: Synonyms for 2-chloro-N-(2-chloropyridin-3-yl)acetamide
| Synonym | Source |
| 2-chloro-N-(2-chloro(3-pyridyl))acetamide | CymitQuimica[2] |
| 2-chloro-N-(2-chloro-3-pyridinyl)acetamide | CymitQuimica[2], Sigma-Aldrich |
| 2-chloro-N-(2-chloro-pyridin-3-yl)-acetamide | CymitQuimica[2] |
| N-(2-chloro-pyridin-3-yl)-2-chloro-acetamide | CymitQuimica[2] |
It is important to note that currently, there are no established trade names for this compound, likely due to its specialized use in early-stage research and development rather than as a large-scale commercial product.
Physicochemical and Spectroscopic Profile
Detailed experimental data for 2-chloro-N-(2-chloropyridin-3-yl)acetamide is not extensively published. However, based on its structure and data from closely related analogues, we can infer its key properties. For instance, the related compound 2-chloro-N-(pyridin-2-yl)acetamide is a pink solid with a melting point of 110-115 °C.[4][5] Given the additional chlorine atom and different substitution pattern, the melting point of the title compound is expected to be in a similar range but would require experimental verification.
Table 2: Predicted and Known Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 379726-55-3[1][2][3] | Unambiguous identifier. |
| Molecular Formula | C₇H₆Cl₂N₂O[1][2][3] | Confirmed by multiple sources. |
| Molecular Weight | 205.04 g/mol [1][2][3] | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Based on the properties of similar chloroacetamide and chloropyridine derivatives. For example, 2-chloroacetamide is a colorless solid.[6] |
| Solubility | Expected to be soluble in polar organic solvents. | The amide and pyridine functionalities suggest solubility in solvents like DMSO, DMF, and alcohols. Its solubility in water is likely to be low. |
| Melting Point | Not specified in available literature. | By analogy, 2-chloro-N-(pyridin-2-yl)acetamide melts at 110-115 °C.[4][5] The presence of an additional chlorine atom may influence the melting point. |
| Boiling Point | Not specified in available literature. | High boiling point is expected due to its molecular weight and polar functional groups. |
| Density | Not specified in available literature. |
-
¹H NMR: The proton NMR spectrum would be complex due to the disubstituted pyridine ring, showing signals in the aromatic region (typically 7.0-8.5 ppm). A singlet corresponding to the methylene protons (CH₂) of the chloroacetyl group would be expected around 4.0-4.5 ppm. A broad singlet for the amide proton (NH) would also be present.
-
¹³C NMR: The carbon NMR would show distinct signals for the two carbons of the chloroacetyl group and the five carbons of the chloropyridine ring. The carbonyl carbon of the amide would appear significantly downfield (around 165-170 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the amide C=O stretch (around 1670-1690 cm⁻¹), an N-H stretch (around 3200-3300 cm⁻¹), and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis and Mechanism
A plausible and efficient synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide would involve the acylation of 3-amino-2-chloropyridine with chloroacetyl chloride. This is a standard method for the formation of amides.
Proposed Synthetic Protocol
Reaction: Acylation of 3-amino-2-chloropyridine with chloroacetyl chloride.
Materials:
-
3-amino-2-chloropyridine
-
Chloroacetyl chloride
-
A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
Procedure:
-
Dissolve 3-amino-2-chloropyridine in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add an equimolar amount of the non-nucleophilic base to the solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add one equivalent of chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine to remove the hydrochloride salt of the base and any unreacted starting materials.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Mechanistic Rationale
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of 3-amino-2-chloropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of the chloride leaving group, forming the amide bond. The base is essential to scavenge the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.
Caption: Synthetic pathway for 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Reactivity and Potential Applications
The synthetic utility of 2-chloro-N-(2-chloropyridin-3-yl)acetamide stems from the presence of two reactive electrophilic centers: the carbon atom of the chloroacetyl group and the chlorinated pyridine ring. This dual reactivity makes it a versatile building block for the synthesis of a variety of heterocyclic compounds.
Reactivity of the Chloroacetamide Moiety
The α-chloro amide functionality is a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its application in constructing larger, more complex molecules. For instance, it can react with various nucleophiles such as amines, thiols, and carbanions to introduce new functional groups or to build new ring systems. The related class of 2-chloro-N-arylacetamides are known to be highly reactive and versatile building blocks in organic synthesis.[7]
Caption: Nucleophilic substitution at the chloroacetyl group.
Potential Applications in Medicinal Chemistry
While specific biological activities of 2-chloro-N-(2-chloropyridin-3-yl)acetamide have not been reported, its structural motifs are present in many biologically active compounds. The chloroacetamide group is a known pharmacophore and has been incorporated into various enzyme inhibitors. The chloropyridine scaffold is also a common feature in many pharmaceuticals. Therefore, this molecule serves as an excellent starting point for the synthesis of libraries of compounds for screening against various biological targets. For example, related chloroacetamide derivatives have been investigated for their antimicrobial and anticancer activities.[7][8]
Safety and Handling
As a laboratory chemical, 2-chloro-N-(2-chloropyridin-3-yl)acetamide should be handled with appropriate safety precautions. While specific toxicity data is unavailable for this compound, related chloroacetamides are known to be toxic and can cause skin and eye irritation.[9] It is prudent to assume this compound is harmful if inhaled, swallowed, or absorbed through the skin. Therefore, handling should be performed in a well-ventilated fume hood, and personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.
Conclusion
2-chloro-N-(2-chloropyridin-3-yl)acetamide is a specialized chemical intermediate with considerable potential for the synthesis of novel and complex organic molecules. While detailed experimental data for this compound is sparse, its synthesis is straightforward, and its reactivity can be reliably predicted based on its functional groups. Its utility as a building block in medicinal chemistry and materials science is significant, and further exploration of its chemical properties and applications is warranted. This guide provides a solid foundation for researchers and drug development professionals interested in harnessing the synthetic potential of this versatile molecule.
References
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PubChem. 2-chloro-N-(3-chloropyridin-2-yl)acetamide. [Link]
-
ChemBK. 2-chloro-N-(6-chloropyridin-3-yl)acetamide. [Link]
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International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
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Chemsrc. 2-chloro-n-(5-chloropyridin-2-yl)acetamide. [Link]
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PubChem. N-(2-chloropyridin-3-yl)acetamide. [Link]
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Wikipedia. Chloroacetamide. [Link]
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Anshul Specialty Molecules. 2-Chloro Acetamide. [Link]
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National Institute of Standards and Technology. Acetamide, 2-chloro-. [Link]
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Chemsrc. 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Link]
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Pharmaffiliates. 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Link]
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Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]
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biological activity of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
An In-depth Technical Guide to the Predicted Biological Activity of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide, a molecule of significant interest in medicinal chemistry. While direct biological data for this specific compound is limited in publicly accessible literature, its structural motifs—a chloroacetamide group and a chloropyridine ring—are well-represented in a multitude of bioactive compounds. This document synthesizes information from structurally related analogs to forecast its potential biological activities, proposes putative mechanisms of action, and furnishes detailed experimental protocols for its synthesis and bioactivity screening. The primary objective is to equip researchers with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this versatile chemical entity.
Introduction and Physicochemical Profile
2-chloro-N-(2-chloropyridin-3-yl)acetamide (CAS: 379726-55-3) is a halogenated acetamide derivative incorporating a pyridine scaffold.[1][2][3] Such structures are pivotal in drug discovery, serving as versatile intermediates for the synthesis of more complex heterocyclic systems.[4] The molecule's inherent reactivity, conferred by the electrophilic chloroacetyl group and the electron-deficient chloropyridine ring, makes it a prime candidate for nucleophilic substitution reactions, enabling the construction of diverse molecular libraries.[1][5]
The general class of N-substituted chloroacetamides has established a notable track record, exhibiting a wide spectrum of biological effects including antimicrobial, herbicidal, and antifungal properties.[5][6] The inclusion of a halogen atom is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity.[5] Similarly, the pyridine ring is a privileged scaffold, present in numerous FDA-approved drugs, where it often participates in hydrogen bonding and enhances bioavailability.[5]
This guide will therefore proceed on a predictive basis, leveraging the known bioactivities of these constituent pharmacophores to build a scientifically-grounded hypothesis for the potential of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Table 1: Physicochemical Properties of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
| Property | Value | Source |
| CAS Number | 379726-55-3 | [1][2][3] |
| Molecular Formula | C₇H₆Cl₂N₂O | [1][2] |
| Molecular Weight | 205.04 g/mol | [1][2] |
| Appearance | Predicted to be a solid | - |
| Melting Point | Not specified | [1] |
| Boiling Point | Not specified | [1] |
| Density | Not specified | [1] |
Synthesis Protocol
The synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide can be reliably achieved via the acylation of 3-amino-2-chloropyridine with chloroacetyl chloride. This is a standard and robust reaction in organic chemistry. The protocol provided below is adapted from established methods for the synthesis of analogous N-pyridinyl acetamides.[7]
Experimental Protocol: Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-2-chloropyridine (10 mmol, 1.28 g) in 40 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (12 mmol, 1.67 mL) to the solution to act as a base and scavenge the HCl byproduct.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of chloroacetyl chloride (11 mmol, 0.87 mL) in 10 mL of anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, quench the reaction by adding 30 mL of distilled water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 20 mL portions of dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with 30 mL of 1M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Caption: Workflow for the synthesis of the target compound.
Predicted Biological Activities and Mechanistic Insights
Based on its structural components, 2-chloro-N-(2-chloropyridin-3-yl)acetamide is predicted to exhibit several biological activities.
Antimicrobial and Antifungal Activity
Expertise & Experience: The chloroacetamide moiety is a known alkylating agent. It is plausible that the compound acts by covalently modifying essential biomolecules in microbial cells, such as enzymes containing cysteine or histidine residues in their active sites. This alkylation would lead to enzyme inactivation and subsequent disruption of critical metabolic pathways, resulting in cell death. Numerous studies have demonstrated that N-substituted chloroacetamides possess significant antibacterial and antifungal properties.[6][8] Furthermore, the presence of a chlorine atom on the acetamide group appears to be crucial for enhancing this antimicrobial efficacy.[9]
A recent study on the related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated its antibacterial activity against Klebsiella pneumoniae.[9][10] This provides a strong rationale for investigating the antimicrobial potential of our target compound against a panel of pathogenic bacteria and fungi.
Caption: Predicted antimicrobial mechanism of action.
Cytotoxic and Potential Anticancer Activity
Trustworthiness: The same alkylating properties that suggest antimicrobial activity also point towards potential cytotoxicity against cancer cells. Many traditional chemotherapeutic agents function as alkylating agents, cross-linking DNA or modifying proteins to induce apoptosis. While direct data for our target molecule is unavailable, a technical guide on N-pyridinyl acetamide derivatives highlights the cytotoxic potential of this class of compounds against human cancer cell lines.[11] For instance, a structurally related, albeit more complex, analog showed potent activity against breast and liver cancer cell lines.[11]
Therefore, it is highly recommended to screen 2-chloro-N-(2-chloropyridin-3-yl)acetamide for cytotoxicity against a panel of cancer cell lines, such as those from the NCI-60 panel.
Recommended Experimental Protocols for Bioactivity Screening
To validate the predicted biological activities, the following standardized and robust assays are recommended.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound.
-
Preparation: Prepare a stock solution of 2-chloro-N-(2-chloropyridin-3-yl)acetamide in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-chloro-N-(2-chloropyridin-3-yl)acetamide for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflows for bioactivity screening.
Toxicological Considerations
The presence of the chloropyridine moiety warrants a careful toxicological evaluation. o-Chloropyridine, a related structure, is known to be a skin irritant and toxic upon ingestion.[12] Acute toxicity studies in animal models have shown effects on the liver and kidneys.[12] While the acetamide modification may alter this profile, preliminary in vitro cytotoxicity assays using non-cancerous cell lines (e.g., normal human fibroblasts) should be conducted in parallel with anticancer screening to assess selectivity.
Conclusion and Future Directions
2-chloro-N-(2-chloropyridin-3-yl)acetamide stands as a promising, yet underexplored, chemical entity. The convergence of a reactive chloroacetamide group and a biologically relevant chloropyridine scaffold strongly suggests a potential for significant antimicrobial and cytotoxic activities. This guide provides the theoretical framework and practical protocols to systematically investigate these predictions. Future research should focus on a comprehensive screening campaign, followed by mechanism-of-action studies for any confirmed activities. Elucidation of its structure-activity relationship through the synthesis of analogs will be crucial for optimizing its potency and selectivity, potentially paving the way for the development of novel therapeutic agents.
References
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2-chloro-N-(2-chloropyridin-3-yl)acetamide literature review
An In-depth Technical Guide to 2-chloro-N-(2-chloropyridin-3-yl)acetamide: A Versatile Synthetic Intermediate
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern chemical research, particularly within drug discovery and agrochemical development, the strategic design of molecular scaffolds is paramount. 2-chloro-N-(2-chloropyridin-3-yl)acetamide emerges as a molecule of significant interest, embodying a potent combination of reactive functional groups and a biologically relevant heterocyclic core. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, physicochemical properties, and, by extension of its structural class, its potential applications.
The molecule's architecture consists of a chloroacetamide group linked to a 2-chloropyridine ring via an amide bond. This unique arrangement offers a dual-pronged utility. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] Simultaneously, the chloroacetamide moiety serves as a highly versatile synthetic handle. The reactive carbon-chlorine bond is an excellent electrophilic site, enabling a wide array of nucleophilic substitution reactions for the construction of more complex molecular frameworks.[1][2] Furthermore, the chloroacetamide class of compounds is independently recognized for a spectrum of biological activities, including herbicidal, antimicrobial, and antifungal properties.[1][3][4]
This document serves as a resource for researchers and development professionals, offering field-proven insights into the causality behind synthetic choices and a logical framework for exploring the compound's potential.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and chemical properties is the foundation of its application in research and development. While extensive experimental data for this specific isomer is not broadly published, a compilation of its known identifiers and the properties of closely related analogues provides a robust starting point for experimental design.[5]
Table 1: Physicochemical Properties of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
| Property | Value | Source(s) |
| CAS Number | 379726-55-3 | [5][6] |
| Molecular Formula | C₇H₆Cl₂N₂O | [5][6][7] |
| Molecular Weight | 205.04 g/mol | [5][6][7][8] |
| Synonyms | 2-chloro-N-(2-chloro(3-pyridyl))acetamide, 2-chloro-N-(2-chloro-3-pyridinyl)acetamide, N-(2-chloro-pyridin-3-yl)-2-chloro-acetamide | [7] |
Spectroscopic Characterization Insights
-
¹H NMR: One would anticipate signals corresponding to the methylene protons of the chloroacetyl group (likely a singlet around δ 4.2 ppm), along with distinct signals for the three protons on the pyridine ring, and a broad singlet for the amide proton (NH).[9][10]
-
IR Spectroscopy: Key characteristic absorption peaks would be expected for the N-H stretch (around 3200-3400 cm⁻¹), the amide C=O stretch (a strong peak around 1680 cm⁻¹), and C-Cl stretches (typically in the 700-800 cm⁻¹ region).[9][10]
-
Mass Spectrometry: The electron impact mass spectrum (EIMS) would show a molecular ion peak (M+) consistent with the molecular weight, factoring in the isotopic pattern of the two chlorine atoms.[9][10]
Synthesis and Mechanistic Considerations
The primary and most efficient route for synthesizing 2-chloro-N-(2-chloropyridin-3-yl)acetamide is through the nucleophilic acyl substitution of 3-amino-2-chloropyridine with chloroacetyl chloride.[9][11]
Causality of the Synthetic Approach
This reaction is mechanistically straightforward and highly effective. The exocyclic amine group (-NH₂) of the 3-amino-2-chloropyridine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a proton and the chloride leaving group from the tetrahedral intermediate yields the stable amide product. The choice of a suitable solvent, such as 1,2-dichloroethane, provides an inert medium for the reaction, and the optional use of microwave irradiation can significantly accelerate the reaction rate.[9]
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discovery and history of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
An In-depth Technical Guide to 2-chloro-N-(2-chloropyridin-3-yl)acetamide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-(2-chloropyridin-3-yl)acetamide, a halogenated pyridine derivative of interest in synthetic organic chemistry. While not a widely studied compound in its own right, its significance lies in its role as a versatile intermediate for the construction of more complex heterocyclic systems. This document details its historical context, elucidates its synthetic pathway with mechanistic insights, profiles its known physicochemical properties, and explores its potential applications as a reactive building block in medicinal and materials chemistry.
Introduction and Historical Context
2-chloro-N-(2-chloropyridin-3-yl)acetamide belongs to the class of N-substituted chloroacetamides, which are recognized for their utility as building blocks in organic synthesis.[1][2] The molecule's structure is characterized by a pyridine ring, an amide linker, and a reactive chloroacetyl group. This combination of functionalities makes it a valuable precursor for creating diverse molecular scaffolds.[3]
The history of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is not marked by a singular, celebrated discovery. Instead, its emergence is tied to its utility as an intermediate in the broader field of agrochemical and pharmaceutical research. It is primarily documented in chemical supplier databases and as a precursor in patents for more complex molecules. Its Chemical Abstracts Service (CAS) number is 379726-55-3.[3][4][5] The significance of halogenated acetamides and pyridine derivatives is well-established; the pyridine ring is a common scaffold in numerous pharmaceuticals, while the reactive chlorine atom of the acetamide group provides a key functional handle for further chemical modifications.[1]
Elucidation of the Synthetic Pathway
The synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is a two-stage process. It begins with the synthesis of the key precursor, 2-chloro-3-aminopyridine, followed by its acylation with chloroacetyl chloride.
Stage 1: Synthesis of the 2-chloro-3-aminopyridine Intermediate
The synthesis of 2-chloro-3-aminopyridine is a critical and non-trivial step. The direct chlorination of 3-aminopyridine presents a challenge in controlling selectivity, as over-chlorination can readily occur, leading to di-chlorinated byproducts.[6][7] Various methods have been developed to optimize this reaction.
One established method involves reacting 3-aminopyridine with hydrochloric acid and an oxidizing agent like hydrogen peroxide or chlorine gas.[8][9] This process is typically carried out in an aqueous solution. The reaction is exothermic and requires careful temperature control to maximize the yield of the desired mono-chlorinated product.[8] Catalysts such as iron, nickel, or copper chlorides can also be employed to improve reaction efficiency.[8]
Alternative synthetic routes start from 2-pyridone. This involves a multi-step process of nitration, N-alkylation for amino protection, directional chlorination, and finally reduction to yield 2-chloro-3-aminopyridine.[10][11] While more complex, this route can offer high selectivity and yield.[10]
Stage 2: Acylation to form 2-chloro-N-(2-chloropyridin-3-yl)acetamide
The final step is the acylation of 2-chloro-3-aminopyridine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of the pyridine derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Detailed Experimental Protocol (Generalized)
Objective: To synthesize 2-chloro-N-(2-chloropyridin-3-yl)acetamide from 2-chloro-3-aminopyridine.
Materials:
-
2-chloro-3-aminopyridine
-
Chloroacetyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-3-aminopyridine and the non-nucleophilic base in the anhydrous aprotic solvent. Cool the mixture in an ice bath to 0-5 °C.
-
Addition of Acylating Agent: Slowly add an equimolar amount of chloroacetyl chloride dropwise to the cooled solution via the dropping funnel. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically washed with water to remove the hydrochloride salt of the base and any unreacted starting materials. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to yield the final product.[12]
Causality and Experimental Choices:
-
Anhydrous Conditions: The reaction is performed under anhydrous conditions because chloroacetyl chloride is highly reactive towards water, which would lead to the formation of chloroacetic acid and reduce the yield of the desired amide.
-
Low Temperature: The initial reaction is conducted at low temperatures to control the exothermicity of the acylation reaction and to minimize potential side reactions.
-
Base: A non-nucleophilic base is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.
Synthetic Pathway Diagram
Caption: Role as a building block in heterocyclic synthesis.
Conclusion
2-chloro-N-(2-chloropyridin-3-yl)acetamide is a valuable, albeit not extensively characterized, chemical intermediate. Its importance is derived from its molecular architecture, which positions it as a useful building block for the synthesis of more complex, biologically active heterocyclic molecules. Understanding its synthesis, particularly the challenges associated with the preparation of its 2-chloro-3-aminopyridine precursor, provides key insights for researchers in medicinal chemistry and drug development. While a detailed history of its discovery remains elusive, its continued availability and application in synthetic chemistry underscore its practical utility.
References
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- Source: Google Patents (CN102532010B)
-
Title: 2-chloro-N-(3-chloropyridin-2-yl)acetamide Source: PubChem URL: [Link]
-
Title: 2-Chloro-N-pyridin-2-yl-acetamide Source: PubChem URL: [Link]
- Source: Google Patents (IL47057A)
- Source: Google Patents (US3985759A)
-
Title: N-(2-chloropyridin-3-yl)acetamide Source: PubChem URL: [Link]
-
Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES Source: International Journal of Pharma Sciences and Research URL: [Link]
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Title: Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles Source: ResearchGate URL: [Link]
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A-Z Guide to 2-chloro-N-(2-chloropyridin-3-yl)acetamide: From Latent Potential to Tangible Research Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Existing literature on 2-chloro-N-(2-chloropyridin-3-yl)acetamide (CAS 379726-55-3) is sparse, primarily identifying it as a synthetic intermediate.[1][2] This guide moves beyond the known, repositioning the compound as a molecule of untapped potential. By dissecting its core chemical features—a reactive chloroacetamide "warhead" and a biologically significant chloropyridine scaffold—we construct a hypothesis-driven framework for future research.[3][4] This document serves as an in-depth technical guide, proposing tangible research pathways in covalent enzyme inhibition and agrochemical discovery. Detailed, field-proven protocols are provided to empower researchers to explore these promising avenues, transforming this chemical building block into a lead candidate for novel therapeutic or agricultural applications.
Foundational Analysis: Deconstructing the Molecule
A comprehensive research strategy begins with an analysis of the molecule's intrinsic properties. 2-chloro-N-(2-chloropyridin-3-yl)acetamide is a distinct chemical entity defined by two key structural motifs that independently are of high value in bioactive compound design.[5]
-
The Electrophilic "Warhead": The chloroacetamide group is a well-documented reactive moiety, or "warhead," widely used in the design of covalent inhibitors.[3] Its electrophilic carbon is susceptible to nucleophilic attack by amino acid residues, particularly the thiol group of cysteine, within enzyme active sites.[6][7] This ability to form irreversible covalent bonds can lead to potent and sustained target inhibition, a desirable trait in drug development.[3]
-
The Bioactive "Scaffold": The 2-chloropyridine ring is a privileged structure in both medicinal and agricultural chemistry.[8][9][10] It serves as a crucial intermediate in the synthesis of fungicides, insecticides, and pharmaceuticals such as antihistamines.[4][8] The pyridine nitrogen can act as a hydrogen bond acceptor, while the chlorine atom influences the molecule's electronic properties and provides a vector for further synthetic modification.[11][12]
A summary of the basic physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 379726-55-3 | [1][2] |
| Molecular Formula | C₇H₆Cl₂N₂O | [1][2][13] |
| Molecular Weight | 205.04 g/mol | [1][2][13] |
Proposed Research Area I: Covalent Enzyme Inhibition in Oncology
Scientific Rationale: The chloroacetamide moiety strongly suggests potential as a covalent enzyme inhibitor.[3][14] Many enzymes implicated in cancer, such as certain kinases and proteases, possess nucleophilic cysteine residues in or near their active sites that are susceptible to alkylation by such electrophilic warheads.[6][15] Investigating this compound against a panel of cancer-relevant enzymes is a logical first step.
Logical Workflow: A tiered screening approach is recommended to efficiently identify potential targets.
Caption: A tiered workflow for identifying and validating covalent enzyme inhibitors.
Experimental Protocol: Cysteine Protease (Papain) Inhibition Assay
This protocol provides a robust method for an initial screen against a model cysteine protease.
Materials:
-
Papain (from Carica papaya), e.g., Sigma-Aldrich P3125
-
Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 5 mM EDTA, pH 6.5
-
Activation Buffer: Assay Buffer containing 10 mM L-cysteine
-
Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE), e.g., Sigma-Aldrich B4500
-
Test Compound: 2-chloro-N-(2-chloropyridin-3-yl)acetamide dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Enzyme Activation: Prepare a 1 mg/mL stock solution of Papain in Assay Buffer. Immediately before use, dilute the stock to 2X the final assay concentration in Activation Buffer and incubate for 15 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is 10 mM to 1 µM.
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
1 µL of test compound in DMSO (or DMSO alone for control)
-
25 µL of activated Papain solution (final concentration ~10 µM)
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 30 minutes to allow for potential covalent modification.
-
Substrate Addition: Add 25 µL of BAEE substrate (final concentration ~1 mM) to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 253 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve. Determine the percent inhibition relative to the DMSO control. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Proposed Research Area II: Agrochemical Discovery
Scientific Rationale: Both the chloroacetamide and chloropyridine motifs are prevalent in commercial agrochemicals.[8][11] Chloroacetamide herbicides are known to inhibit very-long-chain fatty acid elongases by covalently binding to an active site cysteine.[16][17] The chloropyridine scaffold is a core component of numerous herbicides, fungicides, and insecticides.[4][18][19] This structural convergence strongly supports the evaluation of 2-chloro-N-(2-chloropyridin-3-yl)acetamide for broad agrochemical activity.
Logical Workflow: A parallel screening approach against representative pests is an efficient starting point.
Caption: A parallel workflow for primary screening in key agrochemical areas.
Experimental Protocol: Herbicidal Seed Germination Assay
This protocol details a simple, high-throughput method to assess pre-emergent herbicidal activity.
Materials:
-
Test Compound: 2-chloro-N-(2-chloropyridin-3-yl)acetamide
-
Solvent: Acetone or DMSO
-
Surfactant: Tween® 20
-
Seeds: Lactuca sativa (Lettuce) or Lepidium sativum (Garden cress)
-
Petri dishes (60 mm diameter) with filter paper discs
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Test Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in the chosen solvent. Create a series of dilutions (e.g., 1000, 500, 250, 100, 50 ppm) in water containing 0.1% (v/v) Tween® 20. Include a solvent-only control.
-
Plate Preparation: Place one sterile filter paper disc into each petri dish.
-
Treatment Application: Pipette 2 mL of each test solution concentration (and the control) onto the filter paper in the corresponding petri dish, ensuring it is evenly saturated.
-
Seed Plating: Carefully place 20-25 lettuce seeds onto the moist filter paper in each dish.
-
Incubation: Seal the petri dishes with parafilm to prevent evaporation. Place the dishes in a growth chamber set to 24°C with a 16:8 hour light:dark cycle.
-
Assessment: After 5-7 days, assess the results by measuring two parameters:
-
Germination Rate (%): Count the number of germinated seeds in each dish and express it as a percentage of the control.
-
Root/Shoot Length (mm): Measure the length of the primary root and shoot for at least 10 seedlings per dish and calculate the average.
-
-
Data Analysis: Calculate the percent inhibition of germination and growth for each concentration relative to the control. Determine the GR₅₀ (concentration required for 50% growth reduction) for the most sensitive parameter.
Synthetic Diversification: A Scaffold for Library Development
Scientific Rationale: The two distinct chlorine atoms on the molecule serve as reactive handles for synthetic elaboration, making it an ideal scaffold for creating a focused library of analogs. This allows for systematic exploration of the structure-activity relationship (SAR).
-
C2-Chloro (Pyridine Ring): This aryl chloride is amenable to modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, amine, or alkyne groups.
-
α-Chloro (Acetamide Side-Chain): This alkyl chloride is a potent electrophile, ideal for nucleophilic substitution reactions with a wide range of nucleophiles (e.g., thiols, amines, alcohols, carboxylates).
Caption: Potential synthetic pathways for library generation from the core scaffold.
Conclusion
While 2-chloro-N-(2-chloropyridin-3-yl)acetamide may currently be relegated to chemical catalogs, its constituent parts—a potent covalent warhead and a proven bioactive scaffold—signal a high probability of valuable biological activity. This guide provides the scientific rationale and actionable experimental frameworks to unlock that potential. By pursuing structured investigations into its efficacy as both a targeted covalent inhibitor and a broad-spectrum agrochemical, researchers are well-equipped to pioneer new applications for this versatile molecule, potentially leading to the development of next-generation pharmaceuticals or crop protection agents.
References
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Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Available at: [Link]
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Lamberth, C. (2018). Pyridine chemistry in crop protection. Pest Management Science, 74(3), 493-504. Available at: [Link]
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Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
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Böger, P. (2003). Mode of action for chloroacetamides and functionally related compounds. Journal of Pesticide Science, 28(3), 324-329. Available at: [Link]
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MDPI. (2023). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 28(15), 5891. Available at: [Link]
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Schofield, C. J., et al. (2020). Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. ChemRxiv. Available at: [Link]
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Lonsdale, R., & Ward, R. A. (2018). Structure-based design of covalent inhibitors. Chemical Society Reviews, 47(11), 3816-3830. Available at: [Link]
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PubChem. (n.d.). 2-chloro-N-(3-chloropyridin-2-yl)acetamide. Retrieved from [Link]
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Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4249–4282. Available at: [Link]
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Böger, P. (2002). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Chloropyridine in Chemical Manufacturing. Retrieved from [Link]
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Scilit. (2002). Mode of Action for Chloroacetamides and Functionally Related Compounds. Retrieved from [Link]
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American Chemical Society. (2023). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. Available at: [Link]
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PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]
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Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2231-2239. Available at: [Link]
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Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review. Mendeleev Communications. Available at: [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
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ResearchGate. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Retrieved from [Link]
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Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
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ResearchGate. (2018). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
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An In-depth Technical Guide to the Safety and Handling of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
Abstract: This guide provides a comprehensive technical overview of 2-chloro-N-(2-chloropyridin-3-yl)acetamide (CAS No. 379726-55-3), a halogenated heterocyclic amide of interest to researchers in synthetic and medicinal chemistry. Due to the absence of a dedicated, publicly available Safety Data Sheet (SDS), this document synthesizes data from structurally related compounds—namely 2-chloroacetamide and 2-chloropyridine—to construct a robust and cautionary framework for its safe handling, storage, and use. The guide details anticipated hazards, outlines rigorous personal protective equipment (PPE) and engineering controls, provides emergency procedures, and discusses the compound's reactivity profile. The protocols herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene for handling potent, reactive intermediates.
Introduction and Inferred Hazard Profile
2-chloro-N-(2-chloropyridin-3-yl)acetamide is a bifunctional organic molecule featuring two key reactive moieties: a 2-chloropyridine ring and a 2-chloroacetamide side chain.[1][2][3] The presence of these groups suggests the compound is a versatile synthetic building block, likely employed in the construction of more complex heterocyclic systems for agrochemical and pharmaceutical research.[4]
However, the very features that impart synthetic utility also dictate its potential toxicity and reactivity. The hazard profile must be inferred from its constituent parts:
-
2-Chloropyridine Moiety: Chlorinated pyridines are known to be toxic. 2-chloropyridine is classified as toxic if swallowed, fatal in contact with skin or if inhaled, and causes severe skin and eye irritation.[5][6] It is also suspected of causing damage to organs (specifically the liver) through prolonged or repeated exposure.[6] Studies in animal models indicate significant toxicity, with a dermal LD50 in rabbits of 64 mg/kg.[5][7]
-
2-Chloroacetamide Moiety: This functional group is a known alkylating agent, a class of compounds recognized for their high reactivity towards biological nucleophiles like DNA and proteins, leading to potential toxicity, mutagenicity, and carcinogenicity.[8] 2-chloroacetamide itself is classified as toxic if swallowed, a skin sensitizer, and is suspected of damaging fertility based on animal studies.[9][10][11]
Based on this composite analysis, 2-chloro-N-(2-chloropyridin-3-yl)acetamide must be handled as a substance with a high degree of acute toxicity, potential for skin sensitization, and possible long-term reproductive and organ-specific health effects. A precautionary approach is therefore mandatory.
Hazard Identification and Classification
While a specific GHS classification is not available, a conservative classification based on its components is prudent.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Basis of Inference |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | 2-chloroacetamide[10][11] & 2-chloropyridine[5] are both toxic orally. |
| Acute Toxicity, Dermal | Category 2/3 | H310/H311: Fatal/Toxic in contact with skin | 2-chloropyridine is fatal/toxic dermally.[5][6] |
| Acute Toxicity, Inhalation | Category 2/3 | H330/H331: Fatal/Toxic if inhaled | 2-chloropyridine is fatal/toxic via inhalation.[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Both parent structures can cause skin irritation.[5][9] |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation | 2-chloropyridine is corrosive to eyes.[6][7] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | A known hazard of 2-chloroacetamide.[9][10] |
| Reproductive Toxicity | Category 2 | H361f: Suspected of damaging fertility | Based on animal studies with 2-chloroacetamide.[10][12] |
| Specific Target Organ Toxicity | Category 2 | H373: May cause damage to organs (liver) through prolonged or repeated exposure | A known hazard for 2-chloropyridine.[6][13] |
Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.[14][15][16]
Engineering Controls
-
Primary Containment: All handling of solid 2-chloro-N-(2-chloropyridin-3-yl)acetamide and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[16]
-
Ventilation: The laboratory must be equipped with adequate general ventilation. Negative pressure should be maintained relative to adjacent non-laboratory areas.
-
Designated Area: A specific area within the lab should be designated for working with this compound. This area should be clearly marked with appropriate hazard signage.
-
Safety Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[9][14]
Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling and use of this compound must be developed and approved. All personnel must be trained on this SOP before beginning work.
-
Access Control: Access to the designated area and the chemical itself should be restricted to authorized and trained personnel.
-
Hygiene Practices: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[17] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[17]
-
Decontamination: All surfaces and equipment must be decontaminated after use. A suitable decontamination solution (e.g., a dilute solution of a mild detergent) should be used.
Personal Protective Equipment (PPE)
Standard laboratory attire (long pants, closed-toe shoes) is required at all times.[16]
Table 2: Required Personal Protective Equipment (PPE)
| Protection | Specification | Rationale and Citation |
| Eye/Face | Chemical safety goggles and a face shield. | Protects against splashes and dust.[11] |
| Hand | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. Inspect gloves before use and change immediately if contaminated.[16] |
| Body | A chemically resistant lab coat. | Protects skin and personal clothing from contamination.[16] |
| Respiratory | Not required if handled exclusively in a fume hood. For spill cleanup or situations with potential for aerosolization outside a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | Protects against inhalation of hazardous dust or vapors.[11] |
Experimental Protocols and Procedures
The following protocols are generalized and must be adapted to specific experimental needs within a comprehensive risk assessment.
Weighing and Solution Preparation
This workflow minimizes exposure during the handling of the solid compound.
Caption: Workflow for weighing and preparing solutions.
Detailed Steps:
-
Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational (check airflow monitor). Prepare the workspace by laying down absorbent, plastic-backed paper.
-
Weighing: Perform all weighing operations inside the fume hood. Use a spatula to carefully transfer the solid from the stock bottle to a disposable weigh boat on a tared analytical balance. Avoid creating dust.[18] Close the stock bottle immediately after transfer.
-
Transfer: Carefully add the weighed solid to the solvent or reaction vessel. Rinse the weigh boat with a small amount of the solvent to ensure quantitative transfer.
-
Cleanup: Dispose of the used weigh boat and any contaminated paper in a designated solid hazardous waste container. Decontaminate the spatula and the work surface.
Storage and Stability
-
Storage: Store 2-chloro-N-(2-chloropyridin-3-yl)acetamide in a tightly sealed, clearly labeled container.[9] The storage area should be a cool, dry, well-ventilated location away from incompatible materials.[9] Store in a locked cabinet or an area with restricted access.
-
Incompatibilities: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[9]
-
Hazardous Decomposition: Decomposition upon heating may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.[9][12]
Emergency Procedures
Immediate and correct response is critical in any incident.[17]
Caption: Emergency response flowchart.
-
Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Remove the victim from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[9] Seek immediate medical attention.
-
Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[11] Ventilate the area thoroughly.
Reactivity and Synthetic Applications
The compound's structure suggests it is a potent electrophile at two positions: the carbon bearing the chlorine in the chloroacetamide group and potentially the C2 position of the pyridine ring.
-
Alkylation Reactions: The 2-chloroacetamide moiety is a classic electrophile for SN2 reactions. It will readily react with a wide range of nucleophiles (e.g., thiols, amines, alcohols) to form new carbon-heteroatom bonds. This reactivity is central to its use as a building block for larger molecules[4] and as a potential covalent modifier of biological macromolecules.[19]
-
Pyridine Ring Substitution: The 2-chloropyridine ring can undergo nucleophilic aromatic substitution, where the chloride is displaced by a strong nucleophile. This reactivity provides another handle for molecular elaboration.
A representative synthetic application involves the reaction of 2-chloro-N-arylacetamides with mercapto-functionalized heterocycles to build fused ring systems with potential pharmacological activity.[4]
Conclusion
2-chloro-N-(2-chloropyridin-3-yl)acetamide is a valuable research chemical with a significant and multifaceted hazard profile. Due to its inferred high toxicity, potential as a skin sensitizer, and suspected reproductive toxicity, all work must be conducted under stringent safety protocols. Adherence to the engineering controls, PPE requirements, and handling procedures outlined in this guide is essential for protecting the health and safety of laboratory personnel. A thorough understanding of the compound's reactivity, combined with a proactive and cautious safety culture, is the foundation for its successful and responsible use in research and development.
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Material Safety Data Sheet - 2-Chloroacetamide, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
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2-Chloroacetamide - information sheet. (2019). Government of Canada. Retrieved from [Link]
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2-Chloropyridine. (n.d.). Wikipedia. Retrieved from [Link]
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Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
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Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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TOX-83: Toxicity Studies of o-Chloropyridine (CASRN 109-09-1). (n.d.). National Toxicology Program. Retrieved from [Link]
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NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of Pennsylvania. Retrieved from [Link]
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Chemical Indicator for Alkylating Agents. (2015). ChemistryViews. Retrieved from [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Retrieved from [Link]
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Ten Tips for Handling Hazardous Chemicals in a Lab. (2022). Lab Manager. Retrieved from [Link]
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Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. (2017). National Center for Biotechnology Information. Retrieved from [Link]
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CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Neliti. Retrieved from [Link]
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N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. (2024). PubMed. Retrieved from [Link]
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Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). MDPI. Retrieved from [Link]
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2-Chloropyridine. (n.d.). National Toxicology Program. Retrieved from [Link]
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Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide. (2018). PubMed. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
Introduction: Strategic Importance of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, nitrogen-containing heterocycles, particularly substituted pyridines, play a pivotal role. The target molecule, 2-chloro-N-(2-chloropyridin-3-yl)acetamide, represents a key intermediate with significant potential in medicinal chemistry. Its structure combines a chloro-substituted pyridine ring with a reactive chloroacetamide moiety. This dual functionality makes it a versatile building block for the synthesis of more complex molecules, particularly through nucleophilic substitution at the chloroacetyl group, enabling the construction of diverse chemical libraries for biological screening.[1][2] The amide linkage provides structural rigidity and specific hydrogen bonding capabilities, which are crucial for molecular recognition and binding to biological targets.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide from 2-chloropyridin-3-amine. It offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and troubleshooting.
Reaction Mechanism: A Closer Look at Nucleophilic Acyl Substitution
The synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide from 2-chloropyridin-3-amine and chloroacetyl chloride proceeds via a classic nucleophilic acyl substitution mechanism. This reaction is fundamental in organic chemistry for the formation of amide bonds.[2]
Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-chloropyridin-3-amine onto the electrophilic carbonyl carbon of chloroacetyl chloride. The presence of two chlorine atoms in the starting amine can modulate its nucleophilicity; however, the amino group remains sufficiently nucleophilic to initiate the reaction.
Step 2: Formation of the Tetrahedral Intermediate This attack leads to the formation of a transient tetrahedral intermediate. In this state, the carbonyl oxygen bears a negative charge, and the nitrogen atom carries a positive charge.
Step 3: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (carbonyl group), leading to the expulsion of the chloride ion, which is an excellent leaving group.
Step 4: Deprotonation The final step involves the deprotonation of the positively charged nitrogen atom to yield the neutral amide product, 2-chloro-N-(2-chloropyridin-3-yl)acetamide. This step is facilitated by a base present in the reaction mixture, which neutralizes the hydrochloric acid (HCl) byproduct.[3]
The Critical Role of a Base: The addition of a base, typically a tertiary amine such as triethylamine (TEA) or pyridine, is crucial for the success of this reaction. The HCl generated as a byproduct can protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction. The added base acts as an "acid scavenger," neutralizing the HCl and allowing the reaction to proceed to completion.[3]
Data Presentation: Physicochemical and Spectroscopic Properties
A thorough characterization of the final product is essential for confirming its identity and purity. The following table summarizes the key physicochemical properties of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂N₂O | [4] |
| Molecular Weight | 205.04 g/mol | [4] |
| Appearance | Expected to be a solid | General observation for similar compounds |
| CAS Number | 379726-55-3 | [5] |
Expected Spectroscopic Data: While a definitive, peer-reviewed spectrum for this specific molecule is not readily available in the searched literature, the expected NMR and IR characteristics can be predicted based on analogous structures.[6][7]
-
¹H NMR: The spectrum is expected to show a singlet for the methylene protons (CH₂) of the chloroacetyl group, typically in the range of δ 4.0-4.5 ppm. The aromatic protons on the pyridine ring will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). A broad singlet corresponding to the amide proton (NH) is also anticipated, likely in the downfield region (δ 8.5-9.5 ppm).
-
¹³C NMR: The spectrum should reveal a signal for the carbonyl carbon of the amide at approximately 165-170 ppm. The methylene carbon of the chloroacetyl group would likely appear around 40-45 ppm. The signals for the carbons of the pyridine ring will be observed in the aromatic region.
-
IR Spectroscopy: Key characteristic peaks would include a strong absorption band for the C=O stretch of the amide group around 1670-1690 cm⁻¹. An N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹. The C-Cl stretching vibrations will be present in the fingerprint region.
Experimental Protocol: A Step-by-Step Guide
This protocol is an adapted method based on established procedures for the acylation of similar aminopyridines.[3][6] Researchers should perform a small-scale trial to optimize conditions for their specific setup.
Materials and Reagents:
-
2-chloropyridin-3-amine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or acetonitrile for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropyridin-3-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction upon addition of the acylating agent.[8]
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition. A precipitate of triethylamine hydrochloride is expected to form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetonitrile to yield pure 2-chloro-N-(2-chloropyridin-3-yl)acetamide.[3][8]
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive starting amine (e.g., protonated).- Decomposed chloroacetyl chloride due to moisture.- Insufficient reaction time. | - Ensure the use of a base (e.g., triethylamine) to neutralize HCl.[3]- Use a fresh bottle of chloroacetyl chloride and anhydrous solvents.- Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of a Dark, Tarry Substance | - Reaction temperature too high, leading to polymerization or degradation. | - Maintain a low temperature (0 °C) during the addition of chloroacetyl chloride.[8]- Ensure slow, dropwise addition of the acylating agent. |
| Product is Difficult to Purify | - Presence of unreacted starting materials.- Formation of the di-acylated byproduct. | - During work-up, wash the organic layer with dilute acid to remove unreacted amine and with bicarbonate solution to remove acidic impurities.[8]- Use a 1:1.1 stoichiometry of amine to acyl chloride to minimize diacylation.[8] |
| Product "Oils Out" During Recrystallization | - Inappropriate recrystallization solvent.- Presence of impurities that lower the melting point. | - Try a different solvent or a solvent mixture for recrystallization.- Consider purification by column chromatography on silica gel if recrystallization is ineffective. |
Safety Precautions
-
Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
2-chloropyridin-3-amine is a toxic and irritant compound. Avoid inhalation, ingestion, and skin contact.
-
Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is a straightforward yet crucial transformation for generating a versatile intermediate for further chemical exploration. By understanding the nucleophilic acyl substitution mechanism and carefully controlling the reaction conditions, particularly temperature and the use of an acid scavenger, researchers can achieve high yields of the desired product. Proper purification and characterization are paramount to ensure the quality of this key building block for applications in drug discovery and development.
References
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (URL: [Link])
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. (URL: [Link])
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2-chloro-N-(3-chloropyridin-2-yl)acetamide | C7H6Cl2N2O - PubChem. (URL: [Link])
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Reaction of aryl amine with chloroacetyl chloride in the presence of... - ResearchGate. (URL: [Link])
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (URL: [Link])
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N-(2-chloropyridin-3-yl)acetamide | C7H7ClN2O | CID 4338791 - PubChem. (URL: [Link])
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LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide - Azerbaijan Medical Journal. (URL: [Link])
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A facile amidation of chloroacetyl chloride using DBU. (URL: [Link])
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Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (URL: [Link])
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. (URL: [Link])
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Application Notes and Protocols: Acylation of 2-Chloropyridin-3-amine
Abstract
This document provides a comprehensive technical guide for the N-acylation of 2-chloropyridin-3-amine with chloroacetyl chloride to synthesize N-(2-chloropyridin-3-yl)-2-chloroacetamide. This product is a valuable intermediate in medicinal chemistry, often utilized for the development of novel therapeutic agents. These application notes detail the underlying chemical principles, a robust and validated experimental protocol, safety precautions, and methods for product characterization. The guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.
Scientific Rationale and Mechanistic Overview
The chloroacetylation of 2-chloropyridin-3-amine is a classic example of nucleophilic acyl substitution.[1][2] The reaction is fundamental for creating a stable amide bond while introducing a reactive α-chloro group that can be readily displaced in subsequent nucleophilic substitution reactions for library synthesis.[3][4]
Mechanism: The reaction proceeds via the nucleophilic attack of the exocyclic amine (-NH₂) of 2-chloropyridin-3-amine on the highly electrophilic carbonyl carbon of chloroacetyl chloride.[1][2] The pyridine ring's electron-withdrawing nature slightly deactivates the amine, but it remains sufficiently nucleophilic to initiate the reaction. A subsequent elimination of the chloride leaving group from the tetrahedral intermediate forms the amide product.
Causality of Experimental Design:
-
Role of the Base: The reaction generates hydrogen chloride (HCl) as a byproduct.[5][6] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a stoichiometric amount of a non-nucleophilic tertiary amine base, such as triethylamine (TEA), is crucial.[5][6] TEA acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride, which can be easily removed during aqueous workup.[5][6]
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are optimal.[7] They effectively dissolve the reactants without participating in the reaction. Chloroacetyl chloride reacts violently with water, making anhydrous conditions essential.[8][9]
-
Temperature Control: The reaction between an amine and an acyl chloride is highly exothermic.[7] Initial cooling to 0 °C is critical to control the reaction rate, prevent the formation of side products, and ensure safety.[7][10]
Potential Side Reactions:
-
Di-acylation: While sterically hindered, reaction at the pyridine nitrogen is a theoretical possibility, though unlikely under these conditions.
-
Ketene Formation: In the presence of a strong base, chloroacetyl chloride can form a ketene intermediate.[10][11] Using a stoichiometric amount of TEA and maintaining a low temperature minimizes this pathway.
-
Hydrolysis: The high reactivity of chloroacetyl chloride makes it extremely sensitive to moisture.[8] Rigorous exclusion of water from all reagents and glassware is mandatory to prevent hydrolysis to chloroacetic acid.
Visualizing the Reaction and Workflow
To clarify the process, the following diagrams illustrate the chemical transformation and the experimental sequence.
Reaction Mechanism
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.
Experimental Workflow
Caption: Figure 2: Step-by-Step Experimental Workflow.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the chloroacetylation of aromatic amines.[4][7][12][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 2-Chloropyridin-3-amine | >98% | Sigma-Aldrich | 62495-65-8 | |
| Chloroacetyl chloride | >98%, ReagentPlus® | Sigma-Aldrich | 79-04-9 | Acylating agent; handle with extreme care.[8][14] |
| Triethylamine (TEA) | >99.5%, anhydrous | Sigma-Aldrich | 121-44-8 | Acid scavenger; must be dry.[6] |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich | 75-09-2 | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | 144-55-8 | For aqueous wash. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | 7757-82-6 | Drying agent. |
| Ethanol or Acetonitrile | Reagent Grade | VWR | Various | For recrystallization. |
| Round-bottom flask, dropping funnel | - | - | - | Must be oven- or flame-dried. |
| Magnetic stirrer, stir bar | - | - | - | |
| Inert atmosphere setup (N₂ or Ar) | - | - | - |
Stoichiometry Table
| Compound | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Chloropyridin-3-amine | 128.56 | 10.0 | 1.0 | 1.29 g |
| Chloroacetyl chloride | 112.94 | 10.5 | 1.05 | 0.84 mL |
| Triethylamine | 101.19 | 12.0 | 1.2 | 1.67 mL |
| Dichloromethane | - | - | - | 25 mL |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyridin-3-amine (1.29 g, 10.0 mmol).
-
Solvent and Base Addition: Under an inert nitrogen atmosphere, add anhydrous dichloromethane (25 mL) followed by anhydrous triethylamine (1.67 mL, 12.0 mmol). Stir the mixture until the amine is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: In a separate dry dropping funnel, prepare a solution of chloroacetyl chloride (0.84 mL, 10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution over a period of 30 minutes. Crucial: Monitor the internal temperature and maintain it below 5 °C during the addition to control the exothermic reaction.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The formation of a white precipitate (triethylammonium chloride) is expected.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate) until the starting amine spot is consumed.
-
Quenching and Work-up: Pour the reaction mixture into 50 mL of cold water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash successively with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove excess acid) and 50 mL of brine (to aid layer separation).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or acetonitrile to yield the pure product, N-(2-chloropyridin-3-yl)-2-chloroacetamide, typically as a white or off-white solid.[7][15]
Characterization and Validation
To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended.
-
Melting Point (MP): Compare the observed melting point with literature values.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. Expected ¹H NMR signals include a singlet for the -CH₂- group, aromatic protons of the pyridine ring, and a broad singlet for the -NH- proton.[16]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption peaks for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch (amide I band, around 1680 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹).
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. The presence of two chlorine atoms should result in a characteristic isotopic pattern (M, M+2, M+4).
Safety and Handling Precautions
This reaction involves hazardous materials and must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Chloroacetyl Chloride (CAS 79-04-9):
-
Hazards: Highly corrosive, toxic if inhaled or swallowed, and causes severe skin burns and eye damage.[9] Reacts violently with water, liberating toxic hydrogen chloride gas.[8]
-
Handling: Always handle in a fume hood. Wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a face shield.[8][14] Keep away from water and moisture.[8] Store under an inert atmosphere.[8]
-
First Aid: In case of skin contact, immediately wash with copious amounts of water.[9][14] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[8][9] If inhaled, move to fresh air. If swallowed, call a poison center or doctor immediately.[8][9]
-
-
Triethylamine (CAS 121-44-8): Flammable liquid with a strong odor. Harmful if inhaled or swallowed.
-
Dichloromethane (CAS 75-09-2): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents/glassware (hydrolysis of acyl chloride).2. Insufficient base (amine protonated).3. Incomplete reaction. | 1. Ensure all glassware is oven-dried and reagents are anhydrous.2. Use at least 1.1-1.2 equivalents of dry TEA.[7]3. Increase reaction time and monitor by TLC until completion. |
| Dark, Tarry Mixture | 1. Reaction temperature was too high.2. Side reactions or polymerization. | 1. Maintain strict temperature control (< 5 °C) during the addition of chloroacetyl chloride.[7]2. Add the acylating agent slowly and ensure efficient stirring. |
| Product Difficult to Purify | 1. Presence of unreacted starting materials.2. Formation of triethylammonium chloride salts. | 1. Ensure the aqueous NaHCO₃ wash is performed thoroughly to remove acidic impurities.2. Perform the water quench and washes carefully to remove all water-soluble salts before drying and evaporation. |
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Chloroacetyl Chloride. Retrieved from [Link]
-
Loba Chemie. (2019). MSDS: Chloroacetyl Chloride for Synthesis. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Triethylamine. Retrieved from [Link]
-
Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]
-
Apostolov, S., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved from [Link]
-
Reddit. (2024). Acid chloride reaction with amine. r/OrganicChemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]
-
Patil, P. S., et al. (2013). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]
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- 6. Triethylamine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
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analytical methods for 2-chloro-N-(2-chloropyridin-3-yl)acetamide characterization
An Application Guide to the Analytical Characterization of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
Introduction
2-chloro-N-(2-chloropyridin-3-yl)acetamide, with a molecular formula of C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol , is a halogenated pyridinyl acetamide derivative.[1][2][3] Its structural features, including a chloroacetamide side chain and a chloropyridine core, make it a compound of interest in synthetic chemistry and potentially as an intermediate in the development of novel pharmaceutical and agrochemical agents. The presence of reactive sites suggests its utility as a building block for more complex molecules.
The robust characterization of this molecule is paramount for ensuring its identity, purity, and stability. This application note provides a comprehensive guide with detailed protocols for the analytical characterization of 2-chloro-N-(2-chloropyridin-3-yl)acetamide using a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals, providing a framework for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
Scientific Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for assessing the purity and quantifying the assay of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. The molecule possesses sufficient polarity due to the amide linkage and the pyridine nitrogen, making it well-suited for retention on a non-polar stationary phase like C18 with a polar mobile phase.[4][5] A gradient elution method is proposed to ensure the effective separation of the main analyte from potential process-related impurities or degradation products, which may vary widely in polarity. A photodiode array (PDA) or diode array detector (DAD) is selected to monitor the elution, providing both quantitative data and UV spectral information to aid in peak identification and purity assessment.
Suggested HPLC Protocol
Objective: To determine the purity of 2-chloro-N-(2-chloropyridin-3-yl)acetamide and quantify its concentration (assay) against a reference standard.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in deionized water. Filter through a 0.22 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.22 µm membrane filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of 2-chloro-N-(2-chloropyridin-3-yl)acetamide reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 100 µg/mL.
-
Prepare a working standard of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with the same diluent.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the 2-chloro-N-(2-chloropyridin-3-yl)acetamide sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the 50:50 diluent to achieve a target concentration of 100 µg/mL.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Inject 10 µL of the prepared standard and sample solutions into the HPLC system.
-
Run the analysis using the parameters outlined in Table 1.
-
-
Data Analysis:
-
Identify the peak for 2-chloro-N-(2-chloropyridin-3-yl)acetamide based on the retention time of the reference standard.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Calculate the assay using the following formula: % Assay = (Area of Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100.
-
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA/DAD at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Volatile Impurity Profiling
Scientific Rationale: GC-MS is a powerful technique for the identification of the target compound and for detecting any volatile or semi-volatile impurities. The molecule is expected to have sufficient thermal stability and volatility for GC analysis. A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating chlorinated aromatic compounds.[6] Electron Ionization (EI) will generate a reproducible fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, allowing for unambiguous structural confirmation and identification of unknown impurities through library searching.
Suggested GC-MS Protocol
Objective: To confirm the identity of 2-chloro-N-(2-chloropyridin-3-yl)acetamide by mass spectrometry and to identify any volatile impurities.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.[7]
-
Ensure the sample is fully dissolved. If particulates are present, filter through a 0.45 µm syringe filter.
-
Transfer the solution to a 2 mL GC vial.
-
-
Instrumental Analysis:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Run the analysis using the parameters detailed in Table 2.
-
-
Data Interpretation:
-
Examine the total ion chromatogram (TIC) for the main peak and any impurity peaks.
-
Extract the mass spectrum for the main peak. Identify the molecular ion peak (M⁺) which should correspond to the molecular weight of the compound (m/z 204/206, considering chlorine isotopes).
-
Analyze the fragmentation pattern to confirm the structure. Expect fragments corresponding to the loss of chlorine, the chloroacetyl group, and cleavage of the amide bond.
-
For any impurity peaks, obtain their mass spectra and compare them against a spectral library (e.g., NIST) for tentative identification.
-
Table 2: GC-MS Method Parameters
| Parameter | Recommended Setting |
| GC System | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or Split 20:1, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 300 °C, hold for 5 min. |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Scan Range | m/z 40 - 450 |
| Solvent Delay | 3 minutes |
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for structural confirmation.
NMR Spectroscopy for Definitive Structural Elucidation
Scientific Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the molecular structure of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. ¹H NMR will provide information on the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. Deuterated chloroform (CDCl₃) is a suitable solvent for many organic molecules; however, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Predicted chemical shifts provide a baseline for spectral interpretation.[8][9]
Suggested NMR Protocol
Objective: To confirm the chemical structure of 2-chloro-N-(2-chloropyridin-3-yl)acetamide by ¹H and ¹³C NMR.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Ensure the solution is clear and homogeneous.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Standard acquisition parameters for both nuclei should be used.
-
-
Spectral Interpretation:
-
¹H NMR: Correlate the observed signals with the expected protons in the structure (see Table 3). Look for the singlet from the -CH₂- group, the signals from the three protons on the pyridine ring, and the broad singlet from the N-H proton.
-
¹³C NMR: Assign the observed carbon signals based on predicted chemical shifts (see Table 3). Identify the carbonyl carbon, the methylene carbon, and the five distinct carbons of the chloropyridine ring.
-
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | -NH- | 8.5 - 9.5 | broad singlet | Shift is concentration and solvent dependent. |
| Pyridine H | 8.0 - 8.4 | multiplet | Protons on the pyridine ring. | |
| Pyridine H | 7.2 - 7.6 | multiplet | Protons on the pyridine ring. | |
| -CH₂- | 4.2 - 4.5 | singlet | Methylene protons adjacent to carbonyl and chlorine.[10] | |
| ¹³C NMR | C=O | 164 - 168 | - | Amide carbonyl carbon.[10] |
| Pyridine C-Cl | 148 - 152 | - | Carbon bearing chlorine on the pyridine ring. | |
| Pyridine C | 120 - 145 | - | Other four aromatic carbons. | |
| -CH₂- | 42 - 45 | - | Methylene carbon.[10] |
Note: These are predicted values based on chemical structure and data from similar compounds. Actual experimental values may vary.
NMR Analysis Logical Flow
Caption: Logical flow for NMR-based structural elucidation.
FTIR Spectroscopy for Functional Group Identification
Scientific Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is expected to show characteristic absorption bands corresponding to the N-H and C=O bonds of the secondary amide, C-Cl bonds, and vibrations from the aromatic pyridine ring.[11][12] This provides corroborating evidence for the compound's structure.
Suggested FTIR Protocol
Objective: To identify the key functional groups in 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Step-by-Step Protocol:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity. Place a small amount of the powder directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Acquire the spectrum, typically over the range of 4000 - 400 cm⁻¹.
-
Collect a background spectrum first and subtract it from the sample spectrum.
-
-
Spectral Interpretation:
-
Analyze the spectrum and assign the major absorption bands to their corresponding functional groups using the information in Table 4.
-
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3200 - 3400 | N-H (Amide) | Stretching |
| 3000 - 3100 | C-H (Aromatic) | Stretching |
| 1650 - 1690 | C=O (Amide I) | Stretching |
| 1510 - 1580 | N-H (Amide II) | Bending |
| 1550 - 1610 | C=C, C=N | Ring Stretching |
| 750 - 850 | C-Cl | Stretching |
Note: These are typical ranges. The exact positions can be influenced by the molecular environment.[11][12]
Method Validation Principles
For use in a regulated environment, the analytical procedures described must be validated to ensure they are fit for their intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is demonstrated by the separation of the main peak from all other peaks in the chromatogram.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. For an assay, this is typically evaluated over 80-120% of the target concentration.
-
Accuracy: The closeness of test results to the true value. It is often determined by spike-recovery studies and expressed as a percentage recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy (LOQ) and the lowest amount that can be detected (LOD). These are crucial for impurity analysis.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. The combination of HPLC for purity and assay, GC-MS for identity and volatile impurities, and NMR and FTIR for definitive structural confirmation, constitutes a complete analytical package. Adherence to these protocols and principles of method validation will ensure the generation of reliable and accurate data, which is essential for decision-making in research, development, and quality control.
References
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Organomation. (n.d.). Chromatography Sample Preparation Guide. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems. Available at: [Link]
-
PubChem. (n.d.). 2-chloro-N-(3-chloropyridin-2-yl)acetamide. Available at: [Link]
-
ICH. (n.d.). Q3B(R2) Impurities in New Drug Products. Available at: [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Available at: [Link]
-
YouTube. (2020). Can you retain polar acidic compounds using reversed-phase conditions? Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]
-
NIH. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available at: [Link]
-
CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine. Available at: [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Available at: [Link]
-
CROMlab Instruments. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Available at: [Link]
-
NIH. (2016). Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation. Available at: [Link]
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Application Notes and Protocols for the Structural Characterization of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
Introduction
In the landscape of modern pharmaceutical development and heterocyclic chemistry, the precise structural elucidation of novel chemical entities is paramount. 2-chloro-N-(2-chloropyridin-3-yl)acetamide stands as a significant intermediate, valued for its utility as a versatile building block in the synthesis of more complex molecules.[1][2] Its structure, incorporating a reactive chloroacetyl group, an amide linker, and a dichlorinated pyridine core, offers multiple points for synthetic modification. Consequently, ensuring the identity and purity of this compound is a critical step in any synthetic workflow.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, outlining the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the comprehensive characterization of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. The protocols and interpretations herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reliable structural confirmation.
Physicochemical and Spectroscopic Overview
A foundational understanding of the molecule's basic properties is essential before delving into complex spectroscopic analysis.
| Property | Value | Source |
| Chemical Name | 2-chloro-N-(2-chloropyridin-3-yl)acetamide | - |
| CAS Number | 379726-55-3 | [2][3] |
| Molecular Formula | C₇H₆Cl₂N₂O | [2][3][4] |
| Molecular Weight | 205.04 g/mol | [2][4] |
| Monoisotopic Mass | 203.98572 Da | [4] |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule. For 2-chloro-N-(2-chloropyridin-3-yl)acetamide, both ¹H (proton) and ¹³C (carbon) NMR are indispensable.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation.
-
Analyte Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[5]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is often a good first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent is critical as it establishes the 'zero' reference for the chemical shift scale and must not contain signals that overlap with analyte peaks.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Standardization: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can often reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C), making the addition of TMS optional.
-
Analysis: Place the NMR tube into the spectrometer's probe, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.[5]
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Expected Resonances and Rationale:
-
Amide Proton (-NH-): A broad singlet is expected, typically in the range of δ 8.5-9.5 ppm. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange.
-
Pyridine Protons (Ar-H): The three protons on the pyridine ring will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). Based on the substitution pattern (chlorines at positions 2 and an acetamide group at position 3), we expect three signals exhibiting doublet or doublet of doublets (dd) splitting patterns due to coupling with adjacent protons. The proton at position 4 will likely be a doublet of doublets, coupled to the protons at positions 5 and 6. The protons at positions 5 and 6 will also show mutual coupling.
-
Methylene Protons (-CH₂-): A sharp singlet corresponding to the two methylene protons is expected around δ 4.2-4.5 ppm.[6][7] Its downfield shift is a direct result of the deshielding effects of the adjacent electron-withdrawing chlorine atom and the carbonyl group of the amide.
-
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their functional group type.
-
Expected Resonances and Rationale:
-
Carbonyl Carbon (-C=O): One signal is expected in the highly deshielded region of δ 165-170 ppm, which is characteristic of an amide carbonyl carbon.[8]
-
Pyridine Carbons (Ar-C): Five distinct signals are anticipated in the aromatic region (δ 110-155 ppm). The two carbons directly bonded to the chlorine atoms will have their chemical shifts significantly influenced by the halogen's electronegativity and anisotropic effects. The carbon bearing the amide substituent will also be shifted accordingly.
-
Methylene Carbon (-CH₂-): A single signal is expected around δ 42-45 ppm.[7] This downfield position is consistent with a carbon atom bonded to a chlorine atom.
-
Predicted NMR Data Summary
| Group | ¹H NMR Shift (δ, ppm) | ¹³C NMR Shift (δ, ppm) | Rationale |
| Amide C=O | - | ~166 | Typical amide carbonyl resonance.[8] |
| Pyridine C-Cl | - | ~148-152 | Deshielded by electronegative chlorine. |
| Pyridine C-NH | - | ~140 | Influenced by nitrogen substitution. |
| Pyridine C-H | ~7.3 - 8.4 | ~120-140 | Standard aromatic region, specific shifts depend on position. |
| Methylene -CH₂Cl | ~4.3 (singlet) | ~43 | Deshielded by both the carbonyl group and chlorine.[6][7] |
| Amide -NH | ~9.0 (broad singlet) | - | Variable shift, broad due to nitrogen coupling and exchange. |
NMR Data Analysis Workflow
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's composition and structure through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: For a stable, solid compound like this, direct infusion or a direct insertion probe is a common method for introducing the sample into the ion source. Alternatively, coupling the mass spectrometer with a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS) can provide separation prior to analysis.
-
Ionization Method: Electron Ionization (EI) is a standard hard ionization technique suitable for this molecule. It involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. This fragmentation provides a characteristic "fingerprint" for the molecule.
-
Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer is typically used to separate the ions based on their m/z ratio.
Interpreting the Mass Spectrum
The most critical feature in the mass spectrum of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is the molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), any fragment containing chlorine will appear as a group of peaks.[9]
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule with all ³⁵Cl isotopes will appear at m/z ≈ 204.
-
M+2 Peak: The peak for molecules containing one ³⁵Cl and one ³⁷Cl will be at m/z ≈ 206.
-
M+4 Peak: The peak for molecules containing two ³⁷Cl isotopes will be at m/z ≈ 208.
The relative intensity of these peaks is highly predictable. For a molecule with two chlorine atoms, the expected ratio of the M⁺ : M+2 : M+4 peaks is approximately 100 : 65 : 10 (or roughly 9:6:1). This distinctive pattern is a definitive indicator of the presence of two chlorine atoms in the molecule.
EI-MS will induce fragmentation at the weakest bonds, providing structural clues.
-
α-Cleavage: The bond between the carbonyl carbon and the -CH₂Cl group is susceptible to cleavage. This can lead to the formation of the [M - CH₂Cl]⁺ fragment (m/z ≈ 155) or the [CH₂Cl]⁺ fragment (m/z = 49/51).
-
Amide Bond Cleavage: Scission of the C-N amide bond is a common fragmentation pathway. This would result in two primary fragments:
-
The 2-chloro-3-aminopyridine radical cation at m/z ≈ 128/130.
-
The chloroacetyl cation [ClCH₂CO]⁺ at m/z ≈ 77/79.
-
-
Loss of HCl: Elimination of HCl from the molecular ion can also occur, leading to a fragment at m/z ≈ 168.
Mass Spectrometry Fragmentation Workflow
Integrated Analysis: The Path to Unambiguous Confirmation
While powerful individually, the true strength of these analytical techniques lies in their combined application. NMR provides the precise connectivity of the molecular skeleton, while mass spectrometry confirms the elemental composition and molecular weight.
Overall Characterization Workflow
A discrepancy in either technique would invalidate the proposed structure. For instance, if the mass spectrum showed a molecular ion cluster indicating only one chlorine atom, or if the ¹H NMR spectrum showed four aromatic protons instead of three, the structure would need to be reconsidered. This self-validating system ensures the highest degree of confidence in the final structural assignment.
Conclusion
The structural characterization of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is definitively achieved through the synergistic use of NMR and mass spectrometry. The key analytical signatures are:
-
¹H NMR: A characteristic methylene singlet (~δ 4.3 ppm), three distinct aromatic proton signals, and a broad amide proton signal.
-
¹³C NMR: Resonances for an amide carbonyl, a chlorinated methylene group, and five distinct aromatic carbons.
-
Mass Spec: A clear molecular ion cluster at m/z 204/206/208 with a ~9:6:1 intensity ratio, confirming the presence of two chlorine atoms.
Adherence to the detailed protocols and interpretative guidelines presented in this document will enable researchers to unambiguously confirm the structure and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development efforts.
References
-
PubChem. (n.d.). 2-chloro-N-(3-chloropyridin-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Pérez, M., et al. (2010). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Vitae.
-
ResearchGate. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Retrieved from [Link]
- Elsevier. (2019). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry.
-
NIST. (n.d.). 2-Amino-5-chloropyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). Mass Spectrometry. Retrieved from [Link]
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Application Notes and Protocols: The Utility of 2-chloro-N-(2-chloropyridin-3-yl)acetamide in Modern Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-chloro-N-(2-chloropyridin-3-yl)acetamide, a highly versatile and reactive building block in synthetic organic chemistry. Possessing two distinct electrophilic centers—the chloroacetyl moiety and the chlorinated pyridine ring—this reagent serves as a powerful precursor for the construction of a variety of fused heterocyclic systems. We delve into the mechanistic rationale behind its reactivity, present detailed, field-tested protocols for its application in synthesizing medicinally relevant scaffolds such as thieno[3,2-b]pyridines and pyrrolo[3,2-b]pyridines, and offer insights into reaction optimization. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the efficient assembly of complex molecular architectures.
Reagent Overview: Physicochemical Properties and Strategic Value
2-chloro-N-(2-chloropyridin-3-yl)acetamide is a bifunctional organic compound whose synthetic utility is derived from its unique electronic and structural features. The primary reactive site is the α-chloroacetamide group, which contains a highly electrophilic carbon susceptible to nucleophilic attack, making it an excellent alkylating agent. The amide linkage provides conformational rigidity and directs subsequent cyclization reactions. Furthermore, the 2-chloro-pyridine core offers a secondary site for modification, typically through nucleophilic aromatic substitution or cross-coupling reactions, although this guide will focus on the reactivity of the acetamide moiety.
The strategic incorporation of this building block allows for rapid entry into complex heterocyclic frameworks that are prevalent in pharmacologically active molecules.[1][2] Its deliberate design facilitates intramolecular cyclization events, providing a robust and atom-economical pathway to fused ring systems.
Table 1: Physicochemical Properties of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
| Property | Value | Source(s) |
| CAS Number | 379726-55-3 | [3][4] |
| Molecular Formula | C₇H₆Cl₂N₂O | [5][6] |
| Molecular Weight | 205.04 g/mol | [3][5] |
| IUPAC Name | 2-chloro-N-(2-chloro-3-pyridinyl)acetamide | [5] |
| Canonical SMILES | C1=CC(=C(N=C1)NC(=O)CCl)Cl | [5] |
| MDL Number | MFCD00104119 | [4] |
Safety and Handling: As an alkylating agent, 2-chloro-N-(2-chloropyridin-3-yl)acetamide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Preparation of the Reagent
The most direct and reliable method for synthesizing 2-chloro-N-(2-chloropyridin-3-yl)acetamide is the acylation of 3-amino-2-chloropyridine with chloroacetyl chloride. The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Protocol 2.1: Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
This protocol is adapted from general procedures for the synthesis of N-aryl chloroacetamides.[7][8]
Materials:
-
3-amino-2-chloropyridine
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-amino-2-chloropyridine (1.0 eq).
-
Dissolution: Dissolve the starting amine in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Causality Note: Dropwise addition at low temperature is crucial to control the exothermicity of the acylation reaction and minimize the formation of side products.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.
Core Application: Synthesis of Thieno[3,2-b]pyridines
A primary application of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is in the construction of the thieno[3,2-b]pyridine scaffold, a privileged core in medicinal chemistry with applications as anti-cancer and anti-mycobacterial agents.[1][2] The synthesis typically proceeds via a tandem S-alkylation/intramolecular cyclization sequence.
Mechanistic Rationale
The reaction is initiated by the deprotonation of a suitable thiol precursor, such as a 3-mercapto-2-aminopyridine derivative, to form a potent thiolate nucleophile. This thiolate then displaces the chlorine atom of the 2-chloro-N-(2-chloropyridin-3-yl)acetamide in a classic SN2 reaction. The resulting thioether intermediate is poised for an intramolecular cyclization. Under basic or thermal conditions, the amide nitrogen attacks the nitrile or an adjacent electrophilic center on the pyridine ring, leading to the formation of the fused thiophene ring after dehydration. This strategy is a variation of the well-established Gewald aminothiophene synthesis.
Protocol 3.1: Synthesis of a 3-Amino-thieno[3,2-b]pyridine Derivative
This protocol is a representative example based on established methodologies for synthesizing thienopyridines from chloroacetamide precursors.[1][9]
Materials:
-
2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile (or similar 2-mercaptonicotinonitrile precursor)
-
2-chloro-N-(2-chloropyridin-3-yl)acetamide (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
Thiolate Formation: In a round-bottom flask, dissolve the 2-mercaptonicotinonitrile derivative in anhydrous ethanol.
-
Base Addition: To the stirred solution, add a freshly prepared solution of sodium ethoxide in ethanol (1.1 eq). Stir for 15-20 minutes at room temperature to ensure complete formation of the thiolate salt.
-
Expert Insight: The use of a strong, non-aqueous base like sodium ethoxide is critical to fully deprotonate the thiol without introducing water, which could lead to hydrolysis of the chloroacetamide reagent.
-
-
Alkylation: Add 2-chloro-N-(2-chloropyridin-3-yl)acetamide (1.0 eq) to the thiolate solution.
-
Cyclization: Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction typically proceeds to completion within 3-6 hours.
-
Isolation: a. Cool the reaction mixture to room temperature. A precipitate of the product may form. b. If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry. c. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether or treat with cold water to induce precipitation.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.
Prospective Application: Synthesis of Pyrrolo[3,2-b]pyridines
The electrophilic nature of 2-chloro-N-(2-chloropyridin-3-yl)acetamide also makes it a promising candidate for the synthesis of pyrrolo[3,2-b]pyridines, another key heterocyclic motif found in kinase inhibitors and other therapeutics.[10][11] This can be achieved through an intramolecular cyclization pathway analogous to the Bischler-Napieralski or Friedel-Crafts type reactions, depending on the substrate.
Hypothetical Mechanistic Pathway
A plausible strategy involves the initial acylation of a suitably activated pyridine or pyrrole precursor. The chloroacetyl group can then be used to form the second ring. For instance, a reaction with an electron-rich aniline derivative could be followed by an intramolecular Heck reaction or a nucleophilic attack from the activated ring onto the carbon bearing the chlorine, followed by rearomatization. The amide nitrogen itself could also act as the nucleophile in a cyclization onto the pyridine ring, particularly if the ring is activated for nucleophilic attack.
This proposed application highlights the reagent's potential beyond well-established routes, encouraging chemists to explore its utility in novel synthetic strategies.
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Alkylated Intermediate | - Incomplete deprotonation of the nucleophile.- Hydrolysis of the chloroacetamide.- Steric hindrance. | - Use a stronger, anhydrous base (e.g., NaH, K₂CO₃).- Ensure strictly anhydrous reaction conditions.- Increase reaction temperature or use a less hindered nucleophile. |
| Formation of Side Products | - Dimerization or polymerization.- Over-alkylation.- Competing reaction at the pyridine chlorine. | - Use high-dilution conditions for intramolecular reactions.- Maintain stoichiometric control (1:1 ratio of reactants).- Keep reaction temperatures moderate to favor reaction at the more labile chloroacetyl site. |
| Failed or Incomplete Cyclization | - Insufficient activation of the electrophilic center.- Unfavorable ring strain.- Deactivation of the nucleophile. | - Switch to a higher boiling point solvent (e.g., DMF, DMSO).- Add a Lewis acid catalyst to activate the electrophile.- Ensure the base used for cyclization is strong enough to deprotonate the nucleophile. |
Conclusion
2-chloro-N-(2-chloropyridin-3-yl)acetamide stands out as a robust and versatile reagent for heterocyclic synthesis. Its readily accessible electrophilic handle on the chloroacetyl group provides a reliable entry point for constructing fused ring systems through intramolecular cyclization cascades. The protocols and mechanistic insights provided herein for the synthesis of thieno[3,2-b]pyridines, along with proposed applications for other scaffolds, underscore its significant potential. By understanding the causality behind the reaction steps and potential pitfalls, researchers can effectively employ this building block to accelerate the discovery and development of novel, biologically active compounds.
References
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan . National Institutes of Health (NIH). [Link]
-
Synthesis of (Pyrido[3ʹ,2ʹ:4,5]thieno[3,2-d]pyrimidin-2-ylthio)acetic Acids Esters by the Reaction of N-(Thieno[2,3-b]pyridin-3-yl)-α-chloroacetamides with Potassium Thiocyanate . ResearchGate. [Link]
-
Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase . PubMed. [Link]
- WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
-
Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones . National Institutes of Health (NIH). [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach . MDPI. [Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 . PubMed Central. [Link]
-
N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides: synthesis and cyclizations . ResearchGate. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES . International Journal of Pharma Sciences and Research. [Link]
-
2-chloro-N-(3-chloropyridin-2-yl)acetamide . PubChem. [Link]
- EP 2 368 550 B1.
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor . PubMed. [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono . National Institutes of Health (NIH). [Link]
-
Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones . ResearchGate. [Link]
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The Strategic Utility of 2-chloro-N-(2-chloropyridin-3-yl)acetamide in Medicinal Chemistry: Application Notes and Protocols
This guide provides an in-depth technical overview of 2-chloro-N-(2-chloropyridin-3-yl)acetamide, a pivotal building block in modern medicinal chemistry. Its unique trifecta of a chloroacetamide moiety, a pyridine ring, and an additional chlorine substituent makes it a highly versatile intermediate for the synthesis of complex, biologically active molecules. This document will delve into the synthesis of this key intermediate, its reactivity, and its application in the development of novel therapeutics, providing detailed protocols and the scientific rationale behind them for researchers, scientists, and drug development professionals.
Introduction: A Building Block of Strategic Importance
In the landscape of drug discovery, the identification and utilization of versatile chemical scaffolds are paramount. 2-chloro-N-(2-chloropyridin-3-yl)acetamide emerges as a compound of significant interest due to its inherent reactivity and the prevalence of the substituted pyridine motif in a vast array of pharmaceuticals. The chloroacetyl group serves as a potent electrophile, readily undergoing nucleophilic substitution, while the dichlorinated pyridine core offers a scaffold that can be further functionalized or can itself play a crucial role in binding to biological targets. This combination allows for the rapid generation of diverse chemical libraries, a cornerstone of modern lead discovery and optimization.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. While specific experimental data for 2-chloro-N-(2-chloropyridin-3-yl)acetamide may be limited in publicly available literature, its properties can be reliably predicted and are comparable to related isomers.
| Property | Value | Source |
| CAS Number | 379726-55-3 | [1] |
| Molecular Formula | C₇H₆Cl₂N₂O | [1] |
| Molecular Weight | 205.04 g/mol | [1] |
Safety and Handling:
2-chloro-N-(2-chloropyridin-3-yl)acetamide should be handled with care, assuming it possesses hazards similar to other chloroacetamides. Chloroacetamides are generally toxic if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide: A Detailed Protocol
The synthesis of the title compound is a two-step process, starting with the preparation of the key precursor, 3-amino-2-chloropyridine, followed by its acylation with chloroacetyl chloride.
Part 1: Synthesis of 3-amino-2-chloropyridine
The synthesis of 3-amino-2-chloropyridine can be achieved through the direct chlorination of 3-aminopyridine.
Protocol 1: Synthesis of 3-amino-2-chloropyridine
Materials:
-
3-Aminopyridine
-
Hydrochloric acid (concentrated)
-
Chlorine gas
-
Ferric chloride (catalyst)
-
Sodium bisulfite
-
Ethylenediamine tetraacetic acid (EDTA)
-
Sodium hydroxide
-
Ammonium carbonate
-
Potassium carbonate
-
Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Mechanical stirrer
-
Thermometer
-
Cooling bath
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, prepare a 25-45% aqueous solution of 1 molar equivalent of 3-aminopyridine containing 3 to 4 molar equivalents of hydrogen chloride.
-
Add a catalytic amount of ferric chloride (1-8% by weight based on the amount of 3-aminopyridine used).
-
Cool the reaction mixture to 15-50°C using a cooling bath.
-
Slowly bubble chlorine gas into the stirred reaction mixture, maintaining the temperature within the specified range. The reaction is exothermic and may require external cooling to control.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by adding a solution of sodium bisulfite in water.
-
For work-up and isolation, add ethylenediamine tetraacetic acid, followed by the careful addition of a 50% sodium hydroxide solution at a low temperature (-25°C), followed by the addition of ammonium carbonate and potassium carbonate solution to precipitate the product.[2]
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-amino-2-chloropyridine.
Part 2: Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
This step involves the acylation of 3-amino-2-chloropyridine with chloroacetyl chloride. The use of a non-nucleophilic base is crucial to neutralize the HCl gas generated during the reaction, preventing the protonation of the starting amine.
Protocol 2: Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
Materials:
-
3-amino-2-chloropyridine
-
Chloroacetyl chloride
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethanol or acetonitrile for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-chloropyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 5°C. A precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from ethanol or acetonitrile to obtain pure 2-chloro-N-(2-chloropyridin-3-yl)acetamide.[3][4]
Causality Behind Experimental Choices:
-
Low Temperature Addition: The reaction between an amine and an acyl chloride is highly exothermic. Adding the chloroacetyl chloride at 0°C helps to control the reaction rate, preventing the formation of side products and potential degradation of the starting materials.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere prevents the reaction of moisture-sensitive chloroacetyl chloride with water from the air.
-
Use of a Base: Triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction. This is critical because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Aqueous Workup: The wash with saturated sodium bicarbonate solution neutralizes any remaining acidic species in the reaction mixture.
Reactivity and Applications in Medicinal Chemistry
The chloroacetyl group in 2-chloro-N-(2-chloropyridin-3-yl)acetamide is a highly reactive electrophilic handle, making it susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. This reactivity is the cornerstone of its utility as a building block.
Nucleophilic Substitution Reactions
A wide variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of a diverse range of derivatives.
-
N-Nucleophiles (Amines): Reaction with primary or secondary amines yields the corresponding glycine amide derivatives. This is a common strategy for introducing new functionalities and modulating the physicochemical properties of a molecule.
-
O-Nucleophiles (Alcohols, Phenols): Alkoxides or phenoxides can displace the chloride to form ether linkages.
-
S-Nucleophiles (Thiols): Thiols readily react to form thioethers, which are important functional groups in many biologically active compounds.
Caption: General workflow for nucleophilic substitution.
Application in the Synthesis of Kinase Inhibitors
The 2-aminopyridine and related heterocyclic scaffolds are privileged structures in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The chloroacetamide moiety can be used to introduce a side chain that occupies a specific pocket in the kinase active site, leading to potent and selective inhibition. For instance, derivatives of similar chloroacetamides have been used to synthesize potent Src/Abl kinase inhibitors.[5]
Caption: Synthetic route to kinase inhibitors.
Application in the Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators
Neuronal nicotinic acetylcholine receptors (nAChRs) are important targets for the treatment of a range of central nervous system disorders, including pain, cognitive deficits, and addiction. The substituted pyridine core of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is a key pharmacophore in several nAChR modulators. A notable example is the potent analgesic ABT-594, which features a 2-chloro-5-(azetidin-2-ylmethoxy)pyridine scaffold. While not directly synthesized from the title compound, the chemistry involved in the synthesis of ABT-594 and its analogs highlights the importance of chloropyridine intermediates in accessing this class of compounds. The chloroacetamide handle provides a convenient point for the introduction of various side chains to explore the structure-activity relationships (SAR) for nAChR modulation.[2][6][7][8]
Conclusion
2-chloro-N-(2-chloropyridin-3-yl)acetamide is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the chloroacetyl group allow for the efficient generation of diverse libraries of compounds. The strategic incorporation of this intermediate has the potential to accelerate the discovery and development of novel therapeutics, particularly in the areas of oncology and neuroscience. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this potent chemical tool in their drug discovery endeavors.
References
- Holladay, M. W., et al. (1998). ABT-594: A Potent, Orally Active Analgesic. Drugs of the Future, 23(5), 499.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
- Lynch, J. K., et al. (1998). Efficient asymmetric synthesis of ABT-594, a potent, orally effective analgesic. Tetrahedron: Asymmetry, 9(16), 2791-2794.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- Velázquez-López, J. M., et al. (2016). General method for the synthesis of intermediaries (16-29). Bioorganic & Medicinal Chemistry Letters, 26(17), 4377-4381.
- Google Patents. (1974). Preparation of 2-chloro-3-aminopyridine. US3838136A.
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PubChem. 2-chloro-N-(2-chloropyridin-3-yl)acetamide. Retrieved from [Link]
- Bannon, A. W., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. The Journal of Pharmacology and Experimental Therapeutics, 285(2), 787-794.
- Krow, G. R., et al. (2000). An Alternative Synthesis of 2-Chloro-5-Hydroxypyridine: A Key Component of the Non-Opioid Analgesic Agent ABT-594.
- Singh, S. B., et al. (2000). Synthesis and analgesic activity of secondary amine analogues of pyridylmethylamine and positional isomeric analogues of ABT-594. Bioorganic & Medicinal Chemistry Letters, 10(14), 1579-1582.
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Application Notes & Protocols: Development of 2-Chloro-N-(2-chloropyridin-3-yl)acetamide Derivatives for Biological Screening
Abstract
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel derivatives based on the 2-chloro-N-(2-chloropyridin-3-yl)acetamide scaffold. The inherent reactivity of the chloroacetamide "warhead" and the diverse functionalities that can be introduced via the pyridinyl core make this class of compounds a promising area for the discovery of new therapeutic agents.[1][2][3] We will detail robust synthetic protocols, methods for structural confirmation, and a tiered approach to biological screening, including cytotoxicity, antimicrobial, and anti-inflammatory assays. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these protocols for their specific research goals.
Introduction: The Rationale for 2-Chloro-N-(2-chloropyridin-3-yl)acetamide Derivatives
The 2-chloro-N-(2-chloropyridin-3-yl)acetamide scaffold is a versatile starting point for medicinal chemistry campaigns. The chloroacetamide moiety is a known electrophile, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in protein targets.[4] This potential for irreversible inhibition can lead to compounds with high potency and prolonged duration of action. The disubstituted pyridine ring offers multiple points for chemical modification to modulate physicochemical properties, target affinity, and selectivity.
Derivatives of N-pyridinyl acetamides have been explored for a range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][5] The strategic development of a library of analogs based on the 2-chloro-N-(2-chloropyridin-3-yl)acetamide core allows for a systematic exploration of the structure-activity relationships (SAR) to identify lead compounds for further optimization.[1][6]
Synthesis and Characterization
The foundational step in this workflow is the synthesis of the core scaffold and its subsequent derivatization. The following protocol outlines a general and adaptable synthetic route.
General Synthesis Workflow
The synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide derivatives typically follows a two-step process: the initial acylation of an aminopyridine, followed by nucleophilic substitution to introduce diversity.
Caption: General workflow for synthesis and derivatization.
Protocol: Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide (Core Scaffold)
This protocol describes the acylation of 2-chloro-3-aminopyridine with chloroacetyl chloride. This reaction should be performed under anhydrous conditions to prevent hydrolysis of the acid chloride.
Materials:
-
2-chloro-3-aminopyridine
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-chloro-3-aminopyridine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA (1.1 eq) dropwise to the stirred solution.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure 2-chloro-N-(2-chloropyridin-3-yl)acetamide.[7][8]
Protocol: Synthesis of Derivatives via Nucleophilic Substitution
The reactive C-Cl bond in the chloroacetamide moiety is an excellent electrophilic site for introducing a variety of functional groups through reaction with nucleophiles.[9]
Materials:
-
2-chloro-N-(2-chloropyridin-3-yl)acetamide (from step 2.2)
-
Selected nucleophile (e.g., a thiol, secondary amine, or phenol; 1.0 eq)
-
Potassium carbonate or sodium hydride
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chosen nucleophile in anhydrous DMF.
-
If the nucleophile is a thiol or phenol, add potassium carbonate (1.5 eq) and stir for 30 minutes at room temperature. If a less acidic nucleophile is used, a stronger base like sodium hydride may be necessary.
-
Add a solution of 2-chloro-N-(2-chloropyridin-3-yl)acetamide (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (50-60 °C) as needed. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography to obtain the desired derivative.[10]
Characterization of Synthesized Compounds
It is imperative to confirm the structure and purity of all synthesized compounds before proceeding to biological screening.
| Technique | Purpose | Expected Observations for Core Scaffold |
| ¹H NMR | Structural confirmation and purity assessment | Signals corresponding to the pyridine ring protons and the methylene protons of the acetamide group. |
| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for the carbonyl carbon, methylene carbon, and the carbons of the pyridine ring. |
| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the calculated mass of the compound.[7] |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H and C=O stretching of the amide group.[8] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity (>95%). |
Biological Screening Cascade
A tiered approach to biological screening is recommended to efficiently identify promising compounds while managing resources. The initial screen should assess general cytotoxicity, followed by more specific assays based on the therapeutic hypothesis.
Caption: Tiered workflow for biological screening.
Tier 1: Cytotoxicity Assessment
Cytotoxicity is a critical initial endpoint in drug discovery to evaluate the general toxicity of novel compounds.[11] The MTT assay is a widely used, reliable, and cost-effective colorimetric method to measure cell viability.[12][13]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a non-cancerous human cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12][14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[13]
Tier 2: Antimicrobial Screening
For compounds with low cytotoxicity, antimicrobial activity can be assessed using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[15]
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[15]
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][16][17] This can be determined visually or by measuring the optical density. The resazurin assay can also be used as a colorimetric indicator of viability.[16][17]
Tier 2: Anti-inflammatory Screening
The anti-inflammatory potential of the derivatives can be initially screened by assessing their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2).[18][19]
Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
-
Assay Setup: This assay is typically performed using a commercially available kit. In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
-
Fluorescence Measurement: Measure the fluorescence in kinetic mode over a period of time. The COX-2 enzyme converts a probe in the assay kit into a highly fluorescent product.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.
Data Analysis and Structure-Activity Relationship (SAR)
The data from the biological assays should be systematically organized to facilitate SAR analysis.
| Compound ID | R-Group | Cytotoxicity IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | COX-2 Inhibition IC₅₀ (µM) |
| SCA-01 | -H | >100 | >128 | 85.2 |
| SCA-02 | -SCH₂Ph | 75.4 | 32 | 15.7 |
| SCA-03 | -N(Et)₂ | 88.1 | 64 | 42.5 |
| SCA-04 | -OPh-4-F | 62.9 | >128 | 9.8 |
By comparing the biological activity of different derivatives, researchers can deduce which chemical modifications lead to improved potency and selectivity.[20] For example, the introduction of a benzylthio group (SCA-02) may enhance antimicrobial activity, while a fluoro-substituted phenoxy group (SCA-04) might improve anti-inflammatory potency. This iterative process of synthesis, screening, and SAR analysis is central to lead optimization in drug discovery.
Conclusion
This application note provides a detailed and logical framework for the development of novel derivatives of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. By following these protocols for synthesis, characterization, and tiered biological screening, researchers can efficiently explore the therapeutic potential of this promising chemical scaffold. The emphasis on understanding the rationale behind each step ensures that these methods can be adapted to various research objectives, ultimately accelerating the discovery of new bioactive small molecules.
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- Antimicrobial assay - Microbiology-BIO-PROTOCOL. Bio-protocol.
- (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- A Comparative Analysis of the Biological Activities of 2-, 3-, and 4-Pyridinyl Acetamide Isomers in Drug Discovery. Benchchem.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
- 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis. ChemicalBook.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Taylor & Francis.
- Cytotoxicity Assays. Thermo Fisher Scientific - US.
- Antimicrobial Assay. Springer Nature Experiments.
- Assessment of antimicrobial activity. Protocols.io.
- In Vitro Assays for Screening Small Molecules. PubMed.
- Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. PMC - NIH.
- High Throughput Screening for Novel Anti-Inflammatories. Google Books.
- Anti-inflammatory Screening Compound Library. Life Chemicals.
- Anti-inflammatory Screening Compound Library.
- Anti-Inflammatory Screening Library (96-Well). Cayman Chemical.
- SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase … ResearchGate.
- The design strategy of novel chloroacetamide derivatives (1b-22b)... ResearchGate.
- Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa.
- Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV. Ovid.
- Application of 2-chloro-N-(pyridin-3-yl)acetamide in Heterocyclic Synthesis. Benchchem.
- Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. PubMed Central.
- A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2 - Arkivoc.
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- Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate.
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Application Notes and Protocols for 2-chloro-N-(2-chloropyridin-3-yl)acetamide in Drug Discovery
Introduction: A Versatile Covalent Scaffold for Modern Drug Discovery
2-chloro-N-(2-chloropyridin-3-yl)acetamide is a member of the N-substituted-2-chloroacetamide class of compounds, a chemical scaffold recognized for its significant potential in drug discovery.[1] Its structure is defined by two key features: a highly reactive α-chloro-substituted amide group and a distinct N-aryl (2-chloropyridin-3-yl) moiety. This unique combination positions the molecule as a powerful tool for researchers, particularly in the development of targeted covalent inhibitors.
The chloroacetamide group functions as an electrophilic "warhead," capable of forming stable, covalent bonds with nucleophilic amino acid residues—most notably cysteine—within the active or allosteric sites of target proteins.[2][3] This mechanism of irreversible binding can lead to enhanced potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance.[2][4] The N-aryl portion, in this case, 2-chloropyridin-3-yl, acts as a "guidance system," mediating the specific non-covalent interactions that orient the warhead for a successful covalent reaction with its intended target.
While specific applications for 2-chloro-N-(2-chloropyridin-3-yl)acetamide are not yet extensively documented, the broader class of N-aryl-2-chloroacetamides has demonstrated significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][5] This guide provides a detailed framework and experimental protocols for researchers to systematically investigate the potential of this compound as a lead scaffold in anticancer and antimicrobial drug discovery programs.
Physicochemical Data and Synthesis Protocol
A foundational understanding of the compound's properties and a reliable synthetic route are critical for initiating any experimental investigation.
Physicochemical Properties
| Property | Value | Source(s) |
| Compound Name | 2-chloro-N-(2-chloropyridin-3-yl)acetamide | [6][7] |
| CAS Number | 379726-55-3 | [8] |
| Molecular Formula | C₇H₆Cl₂N₂O | [7][8] |
| Molecular Weight | 205.04 g/mol | [7][8] |
| Synonyms | N-(2-chloro-pyridin-3-yl)-2-chloro-acetamide | [7] |
Synthesis Protocol: Chloroacetylation of 2-chloro-3-aminopyridine
The most direct and efficient synthesis of the title compound involves the N-acylation of 2-chloro-3-aminopyridine with chloroacetyl chloride. This protocol is adapted from established methodologies for the synthesis of related N-aryl-2-chloroacetamides.[5][9]
Causality Behind Experimental Choices:
-
Solvent: A dry, aprotic solvent like Dichloromethane (DCM) or 1,2-dichloroethane is used to prevent hydrolysis of the highly reactive chloroacetyl chloride.[9]
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side-product formation. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[5]
Protocol Steps:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-chloro-3-aminopyridine (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of amine).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: Quench the reaction by slowly adding distilled water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: Purify the resulting crude solid by recrystallization (e.g., using ethanol or ethyl acetate/hexane) or column chromatography to yield 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of the title compound.
Experimental Applications in Drug Discovery
The following sections outline key experimental applications and detailed protocols for evaluating 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Anticancer Drug Discovery
Application Note: The chloroacetamide moiety is a validated warhead for developing irreversible inhibitors of protein kinases and other enzymes dysregulated in cancer.[1][4] By covalently binding to a cysteine residue in or near an enzyme's active site, these inhibitors can achieve potent and sustained target inhibition. The primary hypothesis is that 2-chloro-N-(2-chloropyridin-3-yl)acetamide can serve as a scaffold for developing novel anticancer agents by irreversibly inhibiting key oncogenic proteins.[1] Initial experiments should focus on assessing its general antiproliferative activity, followed by efforts to identify its molecular target(s) and mechanism of action.
Caption: Workflow for antimicrobial drug discovery screening.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Strain Preparation: Inoculate a loopful of a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) into Mueller-Hinton Broth (MHB) and incubate overnight. Dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB, starting from a high concentration (e.g., 256 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.
-
Self-Validation (MBC): To determine if the compound is bactericidal or bacteriostatic, subculture 10 µL from each clear well onto an agar plate. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in no colony growth on the agar plate after incubation.
References
- Benchchem. (2025). Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. BenchChem.
- ChemicalBook. (n.d.). 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis. ChemicalBook.
- Benchchem. (2025). Application Notes and Protocols: N-(3-azidophenyl)-2-chloroacetamide in Drug Discovery. BenchChem.
- RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Parrini, M., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Chemistry.
- Benchchem. (2025). A Technical Guide to 2-chloro-N-(pyridin-3-yl)acetamide: A Versatile Chemical Building Block. BenchChem.
- Benchchem. (2025). Application of 2-chloro-N-(pyridin-3-yl)acetamide in Heterocyclic Synthesis. BenchChem.
- Blank, A. (1974). Preparation of 2-chloro-3-aminopyridine. U.S.
- International Journal of Pharma Sciences and Research. (2012).
- Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry.
- CN111004141A. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
- BLDpharm. (n.d.). 379726-55-3|2-Chloro-N-(2-chloropyridin-3-yl)acetamide.
- bioRxiv. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease.
- CymitQuimica. (n.d.). 2-Chloro-N-(2-chloropyridin-3-yl)acetamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. 379726-55-3|2-Chloro-N-(2-chloropyridin-3-yl)acetamide|BLD Pharm [bldpharm.com]
- 7. 2-Chloro-N-(2-chloropyridin-3-yl)acetamide | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-chloro-N-(2-chloropyridin-3-yl)acetamide Synthesis
Welcome to the technical support center for the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific N-acylation reaction. We will delve into the causality behind experimental choices, providing you with the scientific rationale to troubleshoot effectively and optimize your reaction for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yields in this synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in either 2-chloro-3-aminopyridine or chloroacetyl chloride can lead to side reactions, consuming your reactants and complicating purification.
-
Reaction Temperature: The acylation of amines with acyl chlorides is typically exothermic.[1] Poor temperature control can lead to the formation of undesired byproducts and degradation of the starting materials or the product.
-
Presence of Moisture: Chloroacetyl chloride is highly reactive with water, leading to its decomposition into chloroacetic acid and HCl.[2][3] This not only consumes your acylating agent but also introduces acidic conditions that can protonate the amine, rendering it non-nucleophilic.[4]
-
Inadequate Mixing: In a heterogeneous reaction, poor mixing can lead to localized "hot spots" and incomplete reaction, directly impacting the yield.
-
Suboptimal Base: The choice and amount of base are critical for neutralizing the HCl byproduct. An inappropriate base or insufficient amount can halt the reaction.[4]
Q2: I'm observing the formation of a dark, tarry substance in my reaction flask. What causes this and how can I prevent it?
A2: The formation of dark, insoluble materials is a common issue. This is often due to:
-
High Reaction Temperature: As mentioned, excessive heat can cause polymerization of chloroacetyl chloride or degradation of the aminopyridine starting material.[1]
-
Side Reactions: Uncontrolled side reactions can lead to complex, high-molecular-weight byproducts.
To prevent this, it is crucial to maintain a low reaction temperature, especially during the addition of the highly reactive chloroacetyl chloride.[1] Slow, dropwise addition to a cooled solution of the amine is highly recommended.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction.[5] By spotting the reaction mixture alongside your starting materials, you can visually track the consumption of the 2-chloro-3-aminopyridine and the formation of the product. Developing a suitable solvent system for clear separation is the first critical step in this process.
Q4: What are the most common impurities I should be looking for?
A4: Besides unreacted starting materials, common impurities include:
-
Diacylated Product: Although the second acylation on the amide nitrogen is less favorable, it can occur under forcing conditions.
-
Hydrolysis Products: If moisture is present, you may find chloroacetic acid from the decomposition of chloroacetyl chloride.[2]
-
Byproducts from Starting Material Impurities: Any impurities in your initial reactants can lead to a variety of other unwanted compounds.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues leading to low yields.
Problem 1: Low Conversion of Starting Material (Observed via TLC/LC-MS)
Potential Causes & Solutions:
-
Cause A: Inactive 2-chloro-3-aminopyridine. The amine may have degraded or is of poor quality.
-
Self-Validating Protocol:
-
-
Cause B: Decomposed Chloroacetyl Chloride. This reagent is highly sensitive to moisture and can decompose over time.[2][3]
-
Self-Validating Protocol:
-
Use Fresh Reagent: Whenever possible, use freshly opened or distilled chloroacetyl chloride.
-
Handle Under Inert Atmosphere: All additions of chloroacetyl chloride should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
-
Cause C: Insufficient Acylating Agent.
-
Solution: While a 1:1 stoichiometry is theoretical, a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride can sometimes be beneficial to drive the reaction to completion. However, a large excess should be avoided as it can lead to side reactions and purification challenges.
-
-
Cause D: Inadequate Base. The HCl generated during the reaction will protonate the starting amine, making it unreactive.[4]
-
Solution: Use at least one equivalent of a suitable non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl. A slight excess (1.1-1.2 equivalents) is often recommended.
-
Problem 2: Formation of Multiple Products (Complex TLC Profile)
Potential Causes & Solutions:
-
Cause A: Over-acylation. The desired product can potentially be acylated a second time.
-
Solution: Maintain a low reaction temperature (0-5 °C) during the addition of chloroacetyl chloride.[1] Avoid a large excess of the acylating agent.
-
-
Cause B: Side Reactions of 2-chloro-3-aminopyridine. Aminopyridines can be susceptible to various side reactions, especially at elevated temperatures.[7]
-
Solution: Strict temperature control is paramount. Running the reaction at or below room temperature after the initial addition can minimize these side reactions.
-
-
Cause C: Impurities in Starting Materials.
-
Solution: As detailed in Problem 1, ensure the purity of your starting materials through appropriate characterization and purification techniques.
-
Experimental Workflow and Optimization
The following diagram illustrates a systematic approach to troubleshooting low yields in this synthesis.
Caption: A logical workflow for troubleshooting low yield.
Data Summary: Key Reaction Parameters
| Parameter | Recommendation | Rationale | Potential Issues if Deviated |
| 2-chloro-3-aminopyridine Purity | >98% | Impurities can cause side reactions and lower yield. | Formation of byproducts, difficult purification. |
| Chloroacetyl Chloride Quality | Freshly opened or distilled | Highly reactive and susceptible to hydrolysis.[2][3] | Lower effective concentration, formation of chloroacetic acid. |
| Solvent | Anhydrous aprotic (e.g., DCM, THF, Acetonitrile) | Prevents hydrolysis of chloroacetyl chloride.[8] | Reaction with solvent, poor solubility. |
| Temperature | 0-5 °C during addition, then room temp | Controls exothermic reaction, minimizes side reactions.[1] | Formation of tar, degradation of product. |
| Base | 1.1-1.2 eq. of a non-nucleophilic base (e.g., Triethylamine) | Neutralizes HCl byproduct to keep the amine nucleophilic.[4] | Reaction stalls due to amine protonation. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture. | Hydrolysis of chloroacetyl chloride. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Materials:
-
2-chloro-3-aminopyridine
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloro-3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. Ensure the temperature remains below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile or an ethanol/water mixture) or by column chromatography on silica gel.[8][9]
References
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Amino-3-chloropyridine Manufacturer & Supplier China. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]
-
RSC Publishing. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-3-pyridylamine. PubChem. Retrieved from [Link]
-
ResearchGate. (2011). A Facile N-Monoalkylation of Aminopyridines. Retrieved from [Link]
-
Frontiers. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Retrieved from [Link]
-
ResearchGate. (2018). Can i use acetyl chloride instead of chloroacetyl chloride? Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2020). Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[8][9][10] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. Retrieved from [Link]
Sources
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- 2. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsr.info [ijpsr.info]
- 6. 2-Chloro-3-pyridinamine | 6298-19-7 [chemicalbook.com]
- 7. 2-Amino-3-chloropyridine Manufacturer & Supplier China | Properties, Uses, Safety, SDS, Price [pipzine-chem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 10. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
preventing diacylation side products in the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
Technical Support Center: Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this specific N-acylation reaction, with a primary focus on preventing the formation of diacylation side products.
Troubleshooting Guide: Common Experimental Issues
This section is designed to help you diagnose and resolve specific problems you may encounter during the synthesis.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. How can I confirm if it's a diacylation product and how do I prevent it?
A1:
Confirming the Diacylation Product:
A higher molecular weight byproduct in this reaction is frequently the diacylated amine. You can confirm its identity using the following analytical techniques:
-
Mass Spectrometry (MS): This is the most direct method. The expected molecular weight for the desired mono-acylated product, 2-chloro-N-(2-chloropyridin-3-yl)acetamide, is 205.04 g/mol .[1] The diacylated product would have a significantly higher molecular weight. You can identify the diacylation product by looking for a molecular ion peak corresponding to the addition of a second chloroacetyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also be informative. The mono-acylated product will show a characteristic N-H proton signal. In the diacylated product, this N-H proton is absent and replaced by a second chloroacetyl group, which will have its own distinct signals.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the different components of your reaction mixture.[3] By comparing the retention times with known standards (if available) or by coupling the HPLC to a mass spectrometer (LC-MS), you can identify the peak corresponding to the diacylation product.[4]
Preventing Diacylation:
The formation of the diacylation byproduct is often a result of the initially formed amide being sufficiently nucleophilic to react with another molecule of the acylating agent. Here are several strategies to minimize this side reaction:
-
Control of Stoichiometry: Carefully control the molar ratio of your reactants. Using a 1:1 stoichiometry of 3-amino-2-chloropyridine to chloroacetyl chloride is crucial to minimize the chance of the mono-acylated product reacting further.[5] A slight excess of the amine can sometimes be beneficial to ensure the complete consumption of the highly reactive chloroacetyl chloride.[5]
-
Order of Addition: The order in which you add your reagents can have a significant impact. It is generally recommended to add the chloroacetyl chloride dropwise to a solution of the 3-amino-2-chloropyridine.[5][6] This maintains a low concentration of the acylating agent throughout the reaction, reducing the likelihood of a second acylation event.
-
Temperature Control: The reaction between an aminopyridine and chloroacetyl chloride is often exothermic.[5] Maintaining a low temperature, typically between 0-5 °C, during the addition of the chloroacetyl chloride is critical.[5][7] Lower temperatures decrease the reaction rate, allowing for better control and minimizing side reactions.
-
Use of a Base: The reaction produces hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and potentially leading to side reactions. The use of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is recommended to neutralize the HCl as it forms.[5][8] An excess of the base (typically 1.1-1.5 equivalents) is often used.[5]
-
Solvent Choice: The choice of solvent is important. Aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or acetonitrile are generally effective for this type of reaction.[5][7]
Q2: My reaction mixture is turning dark and forming a tarry substance. What is causing this and how can I fix it?
A2:
The formation of a dark, tarry substance is a common issue and is often indicative of side reactions such as polymerization or degradation of the starting materials or product.[5]
Causes:
-
High Reaction Temperature: As mentioned previously, the reaction is exothermic.[5] If the temperature is not controlled, it can lead to uncontrolled polymerization and degradation.
-
Excess Acylating Agent: An excess of the highly reactive chloroacetyl chloride can lead to a variety of unwanted side reactions.
Solutions:
-
Maintain Low Temperature: The most critical step is to maintain a low temperature (0-5 °C) during the dropwise addition of the chloroacetyl chloride.[5]
-
Control Stoichiometry: Use a 1:1 molar ratio of the amine to the acylating agent.[5]
Frequently Asked Questions (FAQs)
This section addresses more general questions about the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Q1: What is the fundamental mechanism of N-acylation in this synthesis?
A1:
The synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is an example of nucleophilic acyl substitution. The primary amine group of 3-amino-2-chloropyridine acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the amide product.[8]
Q2: Why is diacylation a common side reaction in the acylation of amines?
A2:
While amides are generally less basic than amines, the nitrogen atom in the initially formed mono-acylated product can still possess some nucleophilic character.[8] Under certain conditions, particularly with highly reactive acylating agents like chloroacetyl chloride and at elevated temperatures, this mono-acylated product can act as a nucleophile and react with another molecule of the acylating agent to form a diacylated byproduct.[2]
Q3: What analytical methods are best for monitoring the progress of this reaction?
A3:
-
Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the consumption of the starting materials and the formation of the product.[5]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is a suitable technique.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to monitor the reaction and identify the components of the reaction mixture.[9]
Q4: Are there any specific safety precautions I should be aware of?
A4:
Yes, several of the reagents used in this synthesis are hazardous.
-
Chloroacetyl chloride: This is a corrosive and moisture-sensitive substance.[5] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chloroacetamide and its derivatives: These compounds can be toxic and may cause skin and eye irritation.[10] It is important to handle them with care and avoid inhalation or skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
Experimental Protocols
General Protocol for the Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-amino-2-chloropyridine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, chloroform, or THF).
-
Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents).
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.0 equivalent) dropwise to the cooled solution while stirring vigorously.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[5]
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate solution, and finally with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from a suitable solvent such as ethanol or acetonitrile to obtain the pure 2-chloro-N-(2-chloropyridin-3-yl)acetamide.[5]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1:1 (Amine:Acyl Chloride) | Minimizes diacylation[5] |
| Temperature | 0-5 °C during addition | Controls exothermic reaction, reduces side products[5][7] |
| Base | Triethylamine or Pyridine (1.1-1.5 eq) | Neutralizes HCl byproduct[5][7] |
| Solvent | Aprotic (DCM, THF, Chloroform) | Provides a suitable reaction medium[5][7] |
| Order of Addition | Acyl chloride to amine solution | Maintains low acyl chloride concentration[5][6] |
Visual Diagrams
Caption: Reaction pathway for the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide and the formation of the diacylation byproduct.
Caption: A troubleshooting workflow for addressing diacylation side products.
References
- Google Patents.
-
Wikipedia. Chloroacetamide. [Link]
-
Canadian Science Publishing. N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. [Link]
-
Sciencemadness Wiki. Chloroacetamide. [Link]
-
Mastering Chemistry Help. acylation of amines. [Link]
-
Springer. Analytical method validation and monitoring of diacetyl in liquors from Korean market. [Link]
-
ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
Organic Syntheses. chloroacetamide. [Link]
-
PubMed. Separation of peroxidation products of diacyl-phosphatidylcholines by reversed-phase liquid chromatography-mass spectrometry. [Link]
Sources
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- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Analytical method validation and monitoring of diacetyl in liquors from Korean market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of peroxidation products of diacyl-phosphatidylcholines by reversed-phase liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. 2-CHLORO-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. acylation of amines [entrancechemistry.blogspot.com]
- 9. ijpsr.info [ijpsr.info]
- 10. Chloroacetamide - Wikipedia [en.wikipedia.org]
Technical Support Center: Challenges in the Purification of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. This specialty chemical, while a valuable intermediate, presents unique purification challenges stemming from its dichlorinated structure and the reactivity of the chloroacetamide moiety. This document offers in-depth, field-proven insights and detailed protocols to achieve high purity for downstream applications.
Overview of Purification Challenges
The purification of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is often complicated by the presence of several classes of impurities that arise during its synthesis. The primary synthetic route involves the acylation of 3-amino-2-chloropyridine with chloroacetyl chloride. The challenges in purification are multifaceted and include:
-
Residual Starting Materials: Incomplete reactions can lead to the presence of unreacted 3-amino-2-chloropyridine.
-
Over-acylation Byproducts: The formation of a di-acylated product, although less common with the deactivated aminopyridine, is a potential side reaction.
-
Hydrolysis Products: The chloroacetamide functional group is susceptible to hydrolysis, particularly during aqueous workups under basic conditions, leading to the formation of 2-hydroxy-N-(2-chloropyridin-3-yl)acetamide.
-
Colored Impurities: The reaction mixture can often develop a pink or brown hue due to the formation of colored byproducts, the exact structures of which can be complex.
-
Process-Related Impurities: Impurities from starting materials or solvents can also contaminate the final product.
The structural similarities between the desired product and these impurities can make separation challenging, often requiring a combination of purification techniques.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-chloro-N-(2-chloropyridin-3-yl)acetamide in a question-and-answer format.
Q1: My final product is a pink or brown solid, not the expected off-white crystals. How can I remove the color?
Answer: Discoloration is a frequent issue and can often be addressed through one of the following methods:
-
Activated Charcoal Treatment: This is a common and effective method for removing colored impurities.
-
Protocol:
-
Dissolve the crude, colored product in a suitable hot solvent (e.g., acetonitrile or ethanol) to create a near-saturated solution.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the hot solution.
-
Gently boil the solution for 5-10 minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtrate to cool slowly for recrystallization.
-
-
Causality: Activated charcoal has a high surface area and can adsorb large, colored organic molecules. However, it can also adsorb some of the desired product, so use it sparingly.
-
-
Recrystallization: Sometimes, the colored impurities are significantly more soluble in the recrystallization solvent than the product and will remain in the mother liquor.
-
Protocol: A detailed recrystallization protocol is provided in Section 4.1. Multiple recrystallizations may be necessary.
-
Q2: TLC analysis of my product shows a spot with a similar Rf to my starting material, 3-amino-2-chloropyridine. How can I remove it?
Answer: The presence of the starting aminopyridine is a common issue resulting from incomplete reaction or inefficient workup.
-
Acidic Wash During Workup: The basic nature of the aminopyridine allows for its removal with an acidic wash.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separate the layers. The protonated aminopyridine will be in the aqueous layer.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
-
-
Column Chromatography: If an acidic wash is not sufficiently effective, column chromatography is a reliable method.
-
Protocol: A detailed column chromatography protocol is provided in Section 4.2. The more polar aminopyridine will have a lower Rf value than the product.
-
Q3: I suspect my product is contaminated with the hydrolysis byproduct, 2-hydroxy-N-(2-chloropyridin-3-yl)acetamide. How can I confirm this and remove it?
Answer: Hydrolysis is a known degradation pathway for chloroacetamides, especially under basic conditions[1].
-
Confirmation:
-
LC-MS Analysis: This is the most definitive method to confirm the presence of the hydrolysis product by identifying its molecular weight (186.58 g/mol ).
-
¹H NMR Spectroscopy: The methylene protons adjacent to the chlorine in the starting material will be replaced by methylene protons adjacent to a hydroxyl group, resulting in a characteristic shift in the NMR spectrum.
-
-
Removal:
-
Column Chromatography: The hydrolysis product is significantly more polar than the desired product due to the presence of the hydroxyl group. It will, therefore, have a much lower Rf value on TLC and can be readily separated by column chromatography (see Section 4.2).
-
Prevention: The best approach is to minimize its formation by using anhydrous reaction conditions and minimizing the duration of any basic washes during the workup.
-
Q4: My product oils out during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or when the melting point of the solid is lower than the boiling point of the solvent.
-
Troubleshooting Steps:
-
Add more solvent: The solution may be too concentrated.
-
Change the solvent system: Try a solvent with a lower boiling point or use a solvent mixture. For example, if you are using ethanol, try a mixture of ethanol and water, adding water dropwise to the hot ethanol solution until turbidity persists, then clarifying with a few drops of hot ethanol.
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Add a seed crystal of the pure product.
-
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Frequently Asked Questions (FAQs)
-
What is the expected appearance and melting point of pure 2-chloro-N-(2-chloropyridin-3-yl)acetamide?
-
Pure 2-chloro-N-(2-chloropyridin-3-yl)acetamide is typically an off-white to light yellow solid. A sharp melting point is a good indicator of purity.
-
-
What are the best analytical techniques to assess the purity of my final product?
-
A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For a quick assessment of the number of components.
-
High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
-
-
How should I store purified 2-chloro-N-(2-chloropyridin-3-yl)acetamide?
-
It should be stored in a tightly sealed container in a cool, dry place, away from moisture to prevent hydrolysis.
-
Detailed Purification Protocols
Recrystallization
Recrystallization is an effective technique for purifying solid organic compounds based on differences in solubility.
-
Recommended Solvents: Acetonitrile, ethanol, or a mixture of ethanol and water.
-
Step-by-Step Protocol:
-
Place the crude 2-chloro-N-(2-chloropyridin-3-yl)acetamide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., acetonitrile) and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, refer to the activated charcoal treatment in Section 2.1.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography on silica gel is the method of choice.
-
Materials:
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC.
-
Glass chromatography column
-
Fraction collection tubes
-
-
Step-by-Step Protocol:
-
TLC Analysis: Develop a TLC method to separate the product from its impurities. A good eluent system will give the product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the column is packed uniformly without any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane.
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, product-adsorbed silica gel to the top of the packed column.
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
-
-
Data and Visualization
Physicochemical Data
| Property | Value | Source |
| CAS Number | 379726-55-3 | [2] |
| Molecular Formula | C₇H₆Cl₂N₂O | [2] |
| Molecular Weight | 205.04 g/mol | [2] |
Impurity Profile and Purification Strategy
Caption: Purification workflow for 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-chloro-N-(pyridin-3-yl)
- BenchChem. (2025). Technical Support Center: Purification of 2-chloro-N-(pyridin-3-yl)acetamide.
- Huang, C. H., & Weber, J. B. (1997). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 45(12), 4858-4864.
- International Journal of Pharma Sciences and Research. (2012).
- BenchChem. (2025). optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- BenchChem. (2025). A Technical Guide to 2-chloro-N-(pyridin-3-yl)
-
PubChem. (n.d.). 2-chloro-N-(3-chloropyridin-2-yl)acetamide. Retrieved from [Link]
Sources
Technical Support Center: Managing Exothermic Reactions in 2-chloro-N-(2-chloropyridin-3-yl)acetamide Synthesis
This guide serves as a critical resource for researchers, chemists, and process development professionals involved in the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. The acylation of 3-amino-2-chloropyridine with chloroacetyl chloride is a fundamentally energetic and highly exothermic reaction. Failure to properly manage the heat generated can lead to thermal runaway, resulting in compromised yield, impurity formation, and significant safety hazards. This document provides in-depth troubleshooting advice, frequently asked questions, and best-practice protocols grounded in chemical principles to ensure a safe and successful synthesis.
Understanding the Exotherm: First Principles
The synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is an amidation reaction, specifically the N-acylation of an aminopyridine with a highly reactive acyl chloride.
Reaction Scheme:
The primary sources of heat (the exotherm) are:
-
Amide Bond Formation: The reaction between the amine nucleophile and the electrophilic carbonyl carbon of chloroacetyl chloride is extremely rapid and thermodynamically favorable, releasing significant thermal energy.
-
Acid-Base Neutralization: The reaction generates one equivalent of hydrogen chloride (HCl) gas. A base, such as triethylamine or sodium carbonate, is required to scavenge this acidic byproduct. The neutralization of HCl is also a highly exothermic process.
A failure to dissipate this heat faster than it is generated can lead to a dangerous feedback loop known as thermal runaway .[1] As the temperature of the reaction mass increases, the reaction rate accelerates, which in turn accelerates heat production, potentially leading to solvent boiling, dangerous pressure build-up, and vessel failure.[1]
Frequently Asked Questions (FAQs)
Q1: What is the single most critical parameter for controlling the exotherm in this reaction? A: The rate of addition of chloroacetyl chloride. This reagent is highly reactive, and its introduction to the amine is the rate-limiting step for heat generation. A slow, controlled, dropwise addition ensures that the cooling system of the reactor has sufficient time to remove the generated heat, thus maintaining a stable internal temperature.[2] Rushing this step is the most common cause of thermal incidents.
Q2: What is the ideal temperature range for this synthesis, and why? A: A low temperature range, typically between 0°C and 10°C , is recommended.[3] Conducting the reaction at low temperatures serves two primary purposes:
-
Kinetic Control: It slows the intrinsic rate of the amidation reaction, making the heat evolution more gradual and manageable.
-
Selectivity & Stability: It minimizes the potential for side reactions and the degradation of reactants or the product, leading to higher purity and yield.
Q3: How does my choice of solvent impact thermal management? A: The solvent acts as a heat sink, absorbing the energy released and transferring it to the reactor walls and cooling system. Key considerations include:
-
Heat Capacity: Solvents with a higher heat capacity can absorb more energy for a given temperature increase.
-
Boiling Point: A solvent with a boiling point well above the reaction temperature provides a safety margin against boiling if a minor temperature excursion occurs. However, a lower boiling point can facilitate easier removal during work-up.
-
Inertness: The solvent must not react with any of the reagents. Aprotic solvents like dichloromethane (DCM), toluene, acetonitrile, or tetrahydrofuran (THF) are suitable choices.[4][5]
Q4: Are there any significant safety risks besides the thermal hazard? A: Yes. Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory substance.[6] It reacts violently with water to produce corrosive gases.[7] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves. Ensure all glassware is scrupulously dried to prevent hazardous hydrolysis.
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Corrective Actions |
| Rapid, Uncontrolled Temperature Spike (>10°C above setpoint) | 1. Chloroacetyl chloride addition rate is too high.2. Inadequate cooling (insufficient coolant flow, undersized bath).3. Poor mixing, creating localized "hot spots".4. Insufficient solvent volume to act as a heat sink. | IMMEDIATE ACTION: 1. Stop the chloroacetyl chloride addition immediately. 2. Increase cooling capacity (e.g., switch from an ice/water bath to a dry ice/acetone bath if appropriate for the solvent).3. Increase the stirring rate to maximize heat transfer to the vessel walls.4. If the situation remains uncontrolled, prepare to execute an emergency quench by adding a pre-chilled, inert solvent. |
| Low Product Yield | 1. Hydrolysis of chloroacetyl chloride due to moisture in the reactor, solvent, or amine starting material.2. Side reactions (e.g., di-acylation) caused by temperature excursions or incorrect stoichiometry.3. Incomplete reaction due to insufficient reaction time or poor mixing. | 1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and ensure starting materials are dry.2. Strictly adhere to the recommended temperature profile. Verify the stoichiometry of all reagents.3. Monitor the reaction to completion using an appropriate analytical method (e.g., TLC, LC-MS) before quenching. |
| Product is Dark Brown/Oily, Indicating Impurities | 1. Thermal degradation of the product or starting materials from hot spots or an overall high reaction temperature.2. Presence of unreacted starting materials or side products. | 1. Improve thermal control by reducing the addition rate and increasing mixing efficiency.2. Purify the crude product via recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or column chromatography. |
Best Practices & Recommended Protocol
This protocol is designed for laboratory scale and emphasizes safety and control. Reaction calorimetry is strongly recommended before attempting a large-scale synthesis to fully characterize the heat of reaction.[8][9]
Pre-Reaction Safety & Setup
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.
-
Fume Hood: Conduct the entire procedure in a certified, properly functioning chemical fume hood.
-
Glassware: Use oven-dried glassware assembled while warm under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reactor Setup: A jacketed glass reactor connected to a circulating chiller is ideal. Alternatively, use a three-neck round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple to monitor internal temperature, an inert gas inlet, and a pressure-equalizing addition funnel. Magnetic stirring may be insufficient for efficient heat transfer at larger scales.
-
Cooling Bath: Prepare a cooling bath (e.g., ice/water or ice/salt) capable of maintaining the desired internal temperature.
Experimental Workflow Diagram
Caption: Emergency response decision tree for a thermal runaway event.
Data Summary Tables
Table 1: Recommended Solvents
| Solvent | Boiling Point (°C) | Key Properties |
|---|---|---|
| Dichloromethane (DCM) | 39.6 | Good solubility, inert, easy to remove. |
| Toluene | 110.6 | Higher boiling point provides a larger safety margin. |
| Acetonitrile | 81.6 | Polar aprotic, good for dissolving amine salts. |
| Tetrahydrofuran (THF) | 66 | Can be a good solvent but must be checked for peroxides. |
Table 2: Key Process Parameters & Control Limits
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Reaction Temperature | 0 – 10 °C | Critical for kinetic control and preventing runaway. |
| Chloroacetyl Chloride (eq) | 1.05 – 1.1 | Slight excess ensures full conversion of the limiting amine. |
| Base (eq) | 1.1 – 1.2 | Ensures complete scavenging of HCl byproduct. |
| Solvent Volume | 10 – 20 mL/g amine | Provides sufficient heat sink and stirrability. |
References
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
- Google Patents. (CN111004141A). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
ResearchGate. Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide. Available at: [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]
-
Neliti. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Available at: [Link]
-
Durham e-Theses. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Available at: [Link]
-
PubMed. (2012). Calorimetric investigation of copper(II) binding to Aβ peptides: thermodynamics of coordination plasticity. Available at: [Link]
-
Frontiers. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Available at: [Link]
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. Available at: [Link]
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. media.neliti.com [media.neliti.com]
- 4. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 5. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]
- 6. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 7. Frontiers | Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China [frontiersin.org]
- 8. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]
- 9. Calorimetric investigation of copper(II) binding to Aβ peptides: thermodynamics of coordination plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yield and purity, and overcome common challenges in this N-acylation reaction.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a base in the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide?
A1: The base plays a crucial dual role in this acylation reaction. Firstly, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) by-product that is formed during the reaction between 2-amino-3-chloropyridine and chloroacetyl chloride.[1] This is critical because the accumulation of HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Secondly, some organic bases like pyridine can act as nucleophilic catalysts, forming a highly reactive acylpyridinium salt intermediate, which is then more readily attacked by the aminopyridine.[2]
Q2: How does the basicity of 2-amino-3-chloropyridine influence the reaction?
A2: 2-amino-3-chloropyridine is a weakly basic amine. The electron-withdrawing nature of the chlorine atom and the pyridine ring reduces the nucleophilicity of the amino group compared to aliphatic amines.[3] This means that the reaction requires a sufficiently reactive acylating agent like chloroacetyl chloride and careful selection of the base to proceed efficiently. A base that is too weak may not effectively scavenge the HCl, while an excessively strong base could lead to unwanted side reactions.
Q3: Why is temperature control so critical during the addition of chloroacetyl chloride?
A3: The reaction between an aminopyridine and an acyl chloride is highly exothermic.[1] Without proper cooling, the rapid increase in temperature can lead to the formation of dark, tarry substances due to polymerization or degradation of the starting materials and product. Maintaining a low temperature (e.g., 0-5 °C) during the addition of chloroacetyl chloride is essential for a clean reaction and high yield.
Q4: What are the primary side products to be aware of in this synthesis?
A4: The most common side product is the diacylated amine, where the nitrogen of the newly formed amide is acylated a second time. This is more likely to occur if an excess of chloroacetyl chloride is used or if the reaction temperature is too high. Another potential issue is the hydrolysis of chloroacetyl chloride if there is moisture in the reaction, which will reduce the yield.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Inactive 2-amino-3-chloropyridine (protonated).2. Decomposed chloroacetyl chloride.3. Insufficiently basic conditions. | 1. Ensure adequate base: Use at least a stoichiometric amount of a suitable base (e.g., triethylamine or pyridine) to neutralize the HCl generated. The pKa of the conjugate acid of the base should be high enough to effectively scavenge the acid.2. Use fresh acylating agent: Chloroacetyl chloride is moisture-sensitive. Use a fresh bottle or a recently distilled batch and handle it under an inert atmosphere.3. Optimize base selection: If using a weak inorganic base like sodium bicarbonate proves ineffective, switch to a stronger organic base like triethylamine (pKa of conjugate acid ~10.7) or pyridine (pKa of conjugate acid ~5.2). While pyridine is a weaker base than triethylamine, it can act as a nucleophilic catalyst. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature too high.2. Localized overheating during addition of chloroacetyl chloride. | 1. Maintain low temperature: Add chloroacetyl chloride dropwise to a cooled solution (0-5 °C) of the aminopyridine and base.[1]2. Ensure efficient stirring: Vigorous stirring helps to dissipate heat and prevent localized high concentrations of the acylating agent. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials.2. Formation of side products (e.g., diacylation).3. Product oiling out during crystallization. | 1. Aqueous workup: Wash the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted 2-amino-3-chloropyridine and the base. Then, wash with a saturated sodium bicarbonate solution to remove any remaining acid.2. Optimize stoichiometry: Use a 1:1 molar ratio of 2-amino-3-chloropyridine to chloroacetyl chloride to minimize diacylation.3. Recrystallization optimization: If the product oils out, try a different solvent or a mixture of solvents. Common solvents for recrystallizing similar acetamides include ethanol, acetonitrile, or ethyl acetate/hexane mixtures.[4] |
| Inconsistent Yields | 1. Variability in reagent quality.2. Presence of atmospheric moisture.3. Inconsistent temperature control. | 1. Standardize reagents: Use reagents of the same purity and from the same supplier for consistency.2. Inert atmosphere: Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of chloroacetyl chloride.3. Use a reliable cooling bath: An ice-water or ice-salt bath will provide more consistent temperature control than an ice bath alone. |
III. The Role of the Base: A Deeper Dive
The choice of base is a critical parameter in optimizing this synthesis. Below is a comparison of commonly used bases and their characteristics.
| Base | pKa of Conjugate Acid | Mechanism of Action | Advantages | Disadvantages |
| Triethylamine (TEA) | ~10.7 | Acid Scavenger | Strong base, effectively neutralizes HCl. Generally does not compete as a nucleophile. | Can be difficult to remove completely due to its boiling point. |
| Pyridine | ~5.2 | Acid Scavenger & Nucleophilic Catalyst | Acts as a catalyst, potentially increasing the reaction rate. Easier to remove than TEA. | Weaker base than TEA. Can be a competing nucleophile, though the resulting acylpyridinium salt is highly reactive. |
| Sodium Carbonate (Na₂CO₃) | 10.3 (pKa of HCO₃⁻) | Heterogeneous Acid Scavenger | Inexpensive and easy to remove by filtration. | As a solid, its reaction rate can be limited by mass transfer. Less effective in some organic solvents. |
| Potassium Carbonate (K₂CO₃) | 10.3 (pKa of HCO₃⁻) | Heterogeneous Acid Scavenger | Similar to Na₂CO₃ but slightly more basic. | Similar limitations to Na₂CO₃. |
Expert Recommendation: For the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide, triethylamine is often the preferred base due to its sufficient basicity to effectively scavenge HCl without introducing significant competing nucleophilicity. Pyridine is a viable alternative, especially if a catalytic effect is desired. The choice of base may require empirical optimization for your specific reaction conditions.
IV. Visualizing the Mechanism and Workflow
To further clarify the process, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Caption: Reaction mechanism for the synthesis.
Caption: Troubleshooting workflow for low yield.
V. Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-amino-3-chloropyridine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol or Acetonitrile for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-3-chloropyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq) dissolved in a small amount of anhydrous dichloromethane to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent such as ethanol or acetonitrile to yield pure 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
-
VI. References
-
ResearchGate. (n.d.). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-pyridylamine. Retrieved from [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 11), 1083–1086. [Link]
-
Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]
-
Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine. Retrieved from
-
Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. [Link]
-
MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(15), 4984. [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-chloropyridine. Retrieved from [Link]
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
-
PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). [Link]
-
Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Retrieved from [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(23), 8533. [Link]
Sources
- 1. 2-Chloro-N-(2-chloropyridin-3-yl)acetamide | CymitQuimica [cymitquimica.com]
- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Improving the Purity of Crude 2-chloro-N-(2-chloropyridin-3-yl)acetamide
Welcome to the technical support center for the synthesis and purification of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate and require high-purity material for their downstream applications. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt procedures to your specific experimental context.
The synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide, typically achieved by the acylation of 3-amino-2-chloropyridine with chloroacetyl chloride, can yield a crude product containing various impurities.[1][2][3] Achieving high purity is critical for ensuring the integrity of subsequent research and development stages. This document provides a structured approach to identifying common issues and implementing robust purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Q1: My crude product has a pink or brownish tint. What causes this and how can I remove the color? A: Discoloration is a frequent issue and typically arises from two sources: the presence of colored impurities in the starting materials or minor thermal degradation of the product or intermediates during the reaction.[4] A pinkish hue, for instance, is noted in the synthesis of similar compounds.[1][3] The most effective method for color removal is treating a solution of the crude product with activated charcoal prior to recrystallization. The charcoal adsorbs the high-molecular-weight colored impurities.
Q2: What are the most likely impurities in my crude 2-chloro-N-(2-chloropyridin-3-yl)acetamide? A: The impurity profile is generally predictable and stems from the reaction chemistry. Key impurities include:
-
Unreacted Starting Materials: Residual 3-amino-2-chloropyridine and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).[5]
-
Hydrolysis Byproduct: 2-hydroxy-N-(2-chloropyridin-3-yl)acetamide, formed if the product reacts with water, particularly under the basic conditions often used during aqueous workup.[4]
-
Di-acylation Byproduct: Over-acylation can lead to the formation of a diamide, where the pyridine nitrogen is also acylated. This is more likely under harsh reaction conditions.[5]
Q3: My product has a broad melting point range. What does this signify? A: A broad melting point is a definitive indicator of a substance's impurity.[4] Pure crystalline solids melt over a very narrow range (typically <2 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Achieving a sharp melting point is a primary goal of purification and serves as a reliable, preliminary assessment of purity.
Q4: Which analytical techniques are recommended for accurately assessing the final purity? A: While melting point and Thin Layer Chromatography (TLC) are excellent for in-process checks, quantitative purity assessment requires more sophisticated methods. The most common are:
-
High-Performance Liquid Chromatography (HPLC): The industry standard for purity determination, providing quantitative data on the percentage of the main component and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (typically >1%).[1][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the mass of the parent compound and any unknown impurities, which is crucial for troubleshooting side reactions.[5]
Section 2: Impurity Profile and Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common purity issues.
Logical Flow for Impurity Identification
The following diagram illustrates the origins of common impurities during the synthesis process.
Caption: Origin of impurities in the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Troubleshooting Scenarios
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Significant unreacted 3-amino-2-chloropyridine in crude product (identified by TLC/LCMS) | 1. Incomplete reaction (insufficient time or temperature). 2. Inefficient removal during workup. | 1. Optimize Reaction: Monitor the reaction to completion using TLC. 2. Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl). This protonates the basic amine starting material, rendering it water-soluble and easily removed.[4] |
| Product is discolored (Pink, Yellow, or Brown) | 1. Impurities in starting materials. 2. Thermal degradation from excessive heating. | 1. Activated Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (typically 1-2% w/w), heat briefly, and filter through celite to remove the charcoal and adsorbed impurities.[4] |
| Broad or depressed melting point after initial recrystallization | 1. Presence of persistent impurities. 2. Inappropriate recrystallization solvent. | 1. Re-recrystallize: Perform a second recrystallization, ensuring slow cooling to promote the formation of pure crystals. 2. Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography is the most robust alternative.[7] |
| Presence of a byproduct with M+66 mass difference (identified by LCMS) | Di-acylation of the product. The second chloroacetyl group adds 66 Da (net change after losing H). | 1. Stoichiometric Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride. 2. Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of the amine at a low temperature (e.g., 0-5 °C) to control the reaction's exotherm and minimize side reactions. |
| Presence of a byproduct with M-16 mass difference (Cl replaced by OH) | Hydrolysis of the chloro-group on the acetamide side chain. | 1. Anhydrous Conditions: Ensure all solvents and reagents are dry. 2. Minimize Base Contact: During the workup, minimize the duration and strength of any basic washes to prevent hydrolysis.[4] |
Section 3: Advanced Purification Protocols
Protocol 1: Optimized Recrystallization with Charcoal Treatment
This protocol is the first line of defense for purifying the crude product, especially when dealing with colored impurities.
Objective: To remove colored impurities and moderately polar/non-polar byproducts.
Methodology:
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Acetonitrile or an ethanol/water mixture are excellent starting points.[1][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Charcoal Treatment (if necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (1-2% of the crude product's weight).
-
Hot Filtration: Bring the mixture back to a boil briefly, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Validation: Check the purity of the recrystallized material by measuring its melting point and running a TLC analysis against the crude material. A sharp melting point and a single spot on the TLC plate indicate successful purification.
Protocol 2: Flash Column Chromatography
This method is recommended when recrystallization fails to provide material of the desired purity or when separating compounds with very similar solubility profiles.
Objective: To achieve high-purity separation based on differential adsorption to a stationary phase.
Methodology:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent) Selection: Determine the optimal solvent system using TLC. A good system will provide a retention factor (Rf) for the desired product of ~0.3. A gradient of ethyl acetate in hexanes is a common starting point.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Fraction Pooling & Evaporation: Combine the pure fractions (those containing only the desired product) and remove the solvent using a rotary evaporator.
-
Drying & Validation: Dry the resulting solid under high vacuum and confirm its purity via HPLC and/or NMR.
Section 4: Purification Workflow Diagram
This diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for the purification of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
References
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
-
Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(3-chloropyridin-2-yl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
-
Neliti. (n.d.). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(3-chlorophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]
Sources
- 1. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. ijpsr.info [ijpsr.info]
- 3. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 6. researchgate.net [researchgate.net]
- 7. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
common impurities in 2-chloro-N-(2-chloropyridin-3-yl)acetamide and their removal
Technical Support Center: 2-Chloro-N-(2-chloropyridin-3-yl)acetamide
Welcome to the technical support center for 2-chloro-N-(2-chloropyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. Here, we provide field-proven insights and practical solutions in a direct question-and-answer format to ensure the highest purity of your compound for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-chloro-N-(2-chloropyridin-3-yl)acetamide?
A1: The impurity profile of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is typically derived from three main sources: unreacted starting materials, byproducts from side reactions, and degradation products.
-
Starting Materials: Unreacted 2-chloro-3-aminopyridine and residual chloroacetyl chloride are common. Chloroacetic acid, the hydrolysis product of chloroacetyl chloride, is also frequently observed.[1][2]
-
Side-Reaction Byproducts: The primary byproduct of concern is the di-acylated species, where chloroacetyl chloride reacts with both the amino group and the pyridine nitrogen.[3] Additionally, impurities from the synthesis of 2-chloro-3-aminopyridine, such as over-chlorinated aminopyridines, may carry over.[4][5]
-
Degradation Products: The final product can undergo hydrolysis, particularly during a basic aqueous workup, to form 2-hydroxy-N-(2-chloropyridin-3-yl)acetamide.[6][7]
Q2: Why is my final product colored (e.g., pink, yellow, or brown)?
A2: Discoloration is a common issue and typically arises from the formation of minor, highly colored impurities.[8] These can be a result of air oxidation of the aminopyridine starting material or other side reactions that produce chromophoric species. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize their formation.
Q3: What is the best way to store 2-chloro-N-(2-chloropyridin-3-yl)acetamide to maintain its purity?
A3: Due to its reactivity and susceptibility to hydrolysis, the compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. Storage under an inert atmosphere is recommended for long-term stability to prevent degradation from atmospheric moisture.
Q4: Which analytical techniques are best for assessing the purity of my compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and purification efficiency.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis, capable of separating the target compound from closely related impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurity peaks when coupled with a chromatographic technique (e.g., LC-MS).[3]
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues you may encounter during your experiment, providing insights into the cause and offering validated solutions.
Issue 1: Low Yield of Isolated Product
-
Possible Cause 1: Incomplete Reaction. The acylation reaction may not have gone to completion.
-
Solution: Monitor the reaction closely using TLC until the starting aminopyridine is fully consumed. Ensure the chloroacetyl chloride is added slowly at a reduced temperature (e.g., 0-5 °C) to control the initial exothermic reaction, followed by stirring at room temperature for an adequate duration (e.g., 2-4 hours) to drive the reaction to completion.[8] Using a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride can also ensure full conversion of the limiting aminopyridine.[8]
-
-
Possible Cause 2: Product Loss During Workup. The product has some solubility in the aqueous phase, especially if the pH is not optimal.
-
Solution: Before extraction, carefully adjust the pH of the reaction mixture to be slightly basic (pH 8-9). This ensures the product, which is a neutral amide, remains in its least water-soluble form. Perform multiple extractions (e.g., 3x) with a suitable organic solvent like dichloromethane or ethyl acetate to maximize recovery from the aqueous layer.[6]
-
Issue 2: Product Fails to Crystallize or Oiling Out
-
Possible Cause: High Impurity Level. The presence of significant amounts of unreacted starting materials or oily byproducts can inhibit crystallization.
-
Solution: First, attempt to remove highly soluble impurities. Wash the crude organic extract with dilute acid and base as described in the protocol below. After concentrating the solution, if the product is an oil, try triturating it with a cold, non-polar solvent like hexanes or diethyl ether to wash away non-polar impurities and induce solidification.[8] If it remains an oil, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization. If these methods fail, purification by column chromatography is the recommended next step.[6]
-
Issue 3: Broad Melting Point Range After Recrystallization
-
Possible Cause: Persistent Impurities. A broad melting point is a classic indicator of an impure compound. The chosen recrystallization solvent may not be effective at separating the product from a key impurity.
-
Solution: Perform a second recrystallization, potentially with a different solvent system. Good single solvents for similar acetamides include acetonitrile or ethanol/water mixtures.[6][10] Ensure the product is completely dissolved in the minimum amount of hot solvent and allowed to cool slowly for optimal crystal formation. If the melting point does not sharpen, the impurity has similar solubility to your product, and column chromatography is necessary for effective separation.
-
Data Summary: Common Impurities & Removal Strategies
| Impurity Name | Potential Source | Recommended Removal Method | Analytical Detection |
| 2-Chloro-3-aminopyridine | Unreacted starting material | Acidic wash (e.g., 1 M HCl) during workup | TLC, HPLC, LC-MS |
| Chloroacetic Acid | Hydrolysis of chloroacetyl chloride[1] | Basic wash (e.g., sat. NaHCO₃) during workup | HPLC, LC-MS |
| 2-Hydroxy-N-(2-chloropyridin-3-yl)acetamide | Hydrolysis of the final product[6][7] | Recrystallization; prevention via anhydrous conditions | HPLC, LC-MS |
| Di-acylated Byproduct | Side reaction at pyridine nitrogen[3] | Recrystallization or Column Chromatography | HPLC, LC-MS |
| Colored Impurities | Oxidation/Side reactions[8] | Treatment with activated charcoal during recrystallization | Visual, UV-Vis |
Experimental Protocols & Workflows
Protocol 1: Standard Aqueous Workup for Impurity Removal
This protocol is designed to remove acidic and basic impurities from the crude reaction mixture following the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
-
Quenching: After the reaction is complete (as determined by TLC), slowly pour the reaction mixture into a separatory funnel containing deionized water.
-
Organic Layer Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Collect the organic layer. Repeat the extraction two more times.
-
Combine Organic Layers: Combine all organic extracts in the separatory funnel.
-
Acid Wash (Removes Basic Impurities): Wash the combined organic layers with 1 M HCl. This protonates the unreacted 2-chloro-3-aminopyridine, rendering it soluble in the aqueous layer. Discard the aqueous layer.
-
Base Wash (Removes Acidic Impurities): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove unreacted chloroacetyl chloride and its hydrolysis product, chloroacetic acid.[1] Be sure to vent the separatory funnel frequently to release CO₂ gas. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Diagram: Synthetic & Purification Workflow
Caption: Workflow from synthesis to final purification.
Diagram: Impurity Formation Pathways
Caption: Formation pathways of common impurities.
References
- Benchchem. Application Notes and Protocols for the Purification of 2-chloro-N-(pyridin-3-yl)
- ChemicalBook. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis.
- Google Patents.
- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- Benchchem. Technical Support Center: Purification of 2-chloro-N-(pyridin-3-yl)acetamide.
- PubChem - NIH. Chloroacetyl chloride | ClCH2COCl | CID 6577.
- Ovid.
- Benchchem. Improving the purity of synthesized 2-chloro-N-(pyridin-3-yl)acetamide for biological assays.
- Benchchem. A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
- ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
Sources
- 1. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 4. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 5. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Considerations for the Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this synthesis from laboratory scale to pilot or manufacturing scale. Here, we address common challenges and frequently asked questions to ensure a robust, safe, and efficient scale-up process.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-chloro-N-(2-chloropyridin-3-yl)acetamide, and what are the key scale-up considerations?
A1: The most prevalent method is the N-acylation of 2-chloropyridin-3-amine with chloroacetyl chloride.[1] This is a nucleophilic acyl substitution reaction. Key scale-up considerations include:
-
Exothermicity Management: The reaction is highly exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of impurities. A jacketed reactor with efficient cooling is essential.
-
Reagent Addition: Slow, controlled, subsurface addition of chloroacetyl chloride is recommended to maintain a consistent temperature and minimize localized high concentrations, which can lead to side reactions.[2]
-
Solvent Selection: A suitable inert solvent that can handle the reaction temperature and facilitate product isolation is necessary. Dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane are often used in laboratory settings.[1] For scale-up, consider factors like boiling point, cost, and environmental impact.
-
Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct.[1] The choice of base can impact the reaction rate and impurity profile.
Q2: What are the primary safety concerns when working with the reagents and product?
A2: Both chloroacetyl chloride and 2-chloroacetamide derivatives are hazardous.[3][4][5][6]
-
Chloroacetyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[7]
-
2-chloro-N-(2-chloropyridin-3-yl)acetamide: The product is expected to be toxic if swallowed and may cause an allergic skin reaction.[4][5] It is also suspected of damaging fertility.[5][6] Appropriate handling procedures to avoid inhalation, ingestion, and skin contact are mandatory.[4]
-
General Precautions: Facilities should be equipped with emergency eyewash stations and safety showers.[3] A thorough risk assessment should be conducted before commencing any scale-up activities.
Q3: How can I monitor the reaction progress effectively on a larger scale?
A3: While Thin Layer Chromatography (TLC) is suitable for lab-scale monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method for scale-up.[2] HPLC provides quantitative data on the consumption of starting materials and the formation of the product and any impurities. This allows for precise determination of the reaction endpoint, which is critical for process consistency and optimization.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.
Problem 1: Low Yield
Question: My yield of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is significantly lower than expected after scale-up. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to low yields during scale-up. A systematic investigation is key to identifying the root cause.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed to completion. Use HPLC to monitor the disappearance of the starting amine.[2]
-
Poor Mixing: In larger reactors, inefficient mixing can lead to localized areas of low reagent concentration. Ensure the agitation speed is sufficient to maintain a homogeneous mixture.
-
Incorrect Stoichiometry: While a slight excess of chloroacetyl chloride is often used, a large excess can lead to side reactions.[2] Carefully control the stoichiometry of your reagents.
-
-
Product Loss During Work-up:
-
Aqueous Solubility: The product may have some solubility in the aqueous phase during washing steps. Ensure the pH of the aqueous layer is adjusted to be slightly basic (pH 8-9) to minimize this.[2]
-
Insufficient Extraction: Perform multiple extractions with an appropriate organic solvent to maximize the recovery of the product from the aqueous phase.[8]
-
-
Side Reactions:
-
Di-acylation: The amide product can potentially be acylated a second time, though this is less common under controlled conditions. Maintaining a low reaction temperature helps to minimize this.
-
Reaction with Solvent: Some solvents may not be completely inert. Ensure the chosen solvent is stable under the reaction conditions.
-
Problem 2: Product is Discolored (Pink, Brown, or Yellow)
Question: The isolated product has a distinct color, not the expected off-white solid. What is causing this discoloration, and how can I obtain a purer product?
Answer:
Discoloration is a common issue and typically indicates the presence of impurities.
Possible Causes & Solutions:
-
Oxidation: The starting amine or the product itself may be susceptible to air oxidation, leading to colored impurities.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[2]
-
-
Thermal Degradation: Excessive heat during the reaction or work-up can cause the product to decompose, forming colored byproducts.
-
Impurities in Starting Materials: Colored impurities in the 2-chloropyridin-3-amine can carry through to the final product.
-
Starting Material Purity: Ensure the purity of your starting materials before use.
-
Purification Strategy:
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove colored impurities.[2][9] Use charcoal judiciously, as it can also adsorb the desired product.
-
Recrystallization: This is a highly effective method for purifying the final product and removing colored impurities.[8][14] Suitable solvents for recrystallization include acetonitrile or ethanol/water mixtures.[8][9]
Problem 3: Presence of Unreacted 2-chloropyridin-3-amine in the Final Product
Question: My final product is contaminated with the starting amine. How can I effectively remove this impurity?
Answer:
Residual starting material is a common impurity if the reaction does not go to completion or if the work-up is inefficient.
Possible Causes & Solutions:
-
Incomplete Reaction: As mentioned previously, ensure the reaction is complete by monitoring with HPLC.[2]
-
Inefficient Work-up: The basic nature of the starting amine allows for its removal with an acidic wash.
-
Acidic Wash: During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1 M HCl).[9] This will protonate the amine, making it water-soluble and allowing for its removal into the aqueous phase. Be cautious, as the product amide bond can be susceptible to hydrolysis under strongly acidic conditions.[15]
-
Problem 4: Product Hydrolysis
Question: I am observing a byproduct that I suspect is the corresponding hydroxy-acetamide. How can this be happening and how can I prevent it?
Answer:
The chloroacetyl group is susceptible to hydrolysis, particularly under basic conditions.[15]
Possible Causes & Solutions:
-
Water in Reaction: The presence of water in the reaction mixture can lead to the hydrolysis of chloroacetyl chloride and the product.
-
Anhydrous Conditions: Use anhydrous solvents and reagents for the reaction.[9]
-
-
Prolonged Basic Wash: During the work-up, extended contact with a basic aqueous solution can promote hydrolysis of the product.
-
Minimize Contact Time: Minimize the duration of any basic washes.[9]
-
III. Experimental Protocols & Data
General Experimental Protocol for the Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Preparation: In a suitable jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge 2-chloropyridin-3-amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, 10-15 volumes).
-
Inerting: Purge the reactor with nitrogen or argon.
-
Cooling: Cool the solution to 0-5 °C with constant stirring.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.2 equivalents).
-
Reagent Addition: Slowly add chloroacetyl chloride (1.05-1.1 equivalents) dropwise via the addition funnel, maintaining the internal temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., acetonitrile or ethanol/water).[8][14]
Table 1: Key Process Parameters and Recommended Ranges
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0-10 °C (during addition) | To control the exothermic reaction and minimize side products.[2] |
| Chloroacetyl Chloride (equiv.) | 1.05 - 1.1 | A slight excess ensures complete conversion of the starting amine. |
| Base (equiv.) | 1.1 - 1.2 | To effectively neutralize the HCl byproduct. |
| Solvent Volume | 10 - 15 volumes | To ensure good mixing and heat transfer. |
| Reaction Time | 2 - 6 hours | Dependent on scale and reaction kinetics; monitor by HPLC. |
IV. Visualization of the Synthetic Pathway and Troubleshooting Logic
Diagram 1: Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
Caption: Reaction scheme for the synthesis of the target compound.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical guide for troubleshooting low product yield.
V. References
-
Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-chloro-N-(pyridin-3-yl)acetamide via Recrystallization. Retrieved from
-
Pharmaceutical Technology. (2013, July 18). Reducing the Complexity of Commercial-Scale Amide Formation. Retrieved from
-
ChemicalBook. (n.d.). 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis. Retrieved from
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from
-
Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET. Retrieved from
-
ResearchGate. (2022, June). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of 2-chloro-N-(pyridin-3-yl)acetamide. Retrieved from
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from
-
Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide. Retrieved from
-
American Chemical Society. (2025, December 29). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Retrieved from
-
CDH Fine Chemical. (n.d.). 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from
-
YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from
-
RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from
-
ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from
-
Benchchem. (n.d.). Improving the purity of synthesized 2-chloro-N-(pyridin-3-yl)acetamide for biological assays. Retrieved from
-
BLDpharm. (n.d.). 2-Chloro-N-(2-chloropyridin-3-yl)acetamide. Retrieved from
-
International Journal of ChemTech Research. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved from
-
YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from
-
ResearchGate. (2018, November 27). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from
-
Benchchem. (n.d.). A Technical Guide to 2-chloro-N-(pyridin-3-yl)acetamide: A Versatile Chemical Building Block. Retrieved from
-
Benchchem. (n.d.). Application of 2-chloro-N-(pyridin-3-yl)acetamide in Heterocyclic Synthesis. Retrieved from
-
chemicalbook. (n.d.). 2-CHLORO-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE synthesis. Retrieved from
-
International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from
-
PubMed. (2019, September 27). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Retrieved from
-
MDPI. (n.d.). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Retrieved from
-
ResearchGate. (2025, August 6). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from
-
ScienceDirect. (n.d.). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Retrieved from
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from
-
Google Patents. (n.d.). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid. Retrieved from
-
Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from
-
PubChem. (n.d.). 2-chloro-N-(3-chloropyridin-2-yl)acetamide. Retrieved from
-
ChemicalBook. (2023, July 21). Chloroacetyl chloride: applications in synthesis and toxicology. Retrieved from
-
Google Patents. (n.d.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. Retrieved from
-
ScienceDirect. (n.d.). Acylation of Alcohols and Amines. Retrieved from
-
Pharma Excipients. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions. Retrieved from
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from
-
PubChem. (n.d.). 2-Chloro-N-pyridin-2-yl-acetamide. Retrieved from
-
Neliti. (n.d.). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Retrieved from
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Technical Support Center: Solvent Effects on the Synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. The acylation of 3-amino-2-chloropyridine with chloroacetyl chloride is a crucial transformation, but one that is highly sensitive to reaction conditions. Solvent selection, in particular, is a critical parameter that dictates not only the reaction's success and yield but also the purity profile of the final product. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges associated with this synthesis.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues encountered during the synthesis, with a focus on solvent-related causes and solutions.
Q1: My reaction yield is critically low. What are the most probable solvent-related causes?
A1: Low yield is the most common issue and can often be traced back to the solvent system. Several factors are at play:
-
Poor Solubility of Starting Materials: 3-amino-2-chloropyridine, being a polar aromatic amine, may not be fully soluble in nonpolar solvents at the required concentration. If the amine is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the reaction rate and leading to incomplete conversion.
-
Solution: Switch to a more polar, aprotic solvent that can effectively dissolve the amine starting material. Solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM) are excellent starting points.[1] THF, in particular, has been shown to be effective for similar amidations.[1]
-
-
Reaction with Solvent: Chloroacetyl chloride is highly electrophilic and will react rapidly with any nucleophilic or protic solvent, such as water, alcohols, or even primary/secondary amine impurities.[2] This consumes the acylating agent before it can react with your substrate.
-
Solution: Always use anhydrous aprotic solvents. Ensure your glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Precipitation of HCl Salt: The reaction generates one equivalent of hydrogen chloride (HCl) gas. In less polar solvents, the HCl can protonate the starting amine, forming an unreactive hydrochloride salt that precipitates from the solution, effectively halting the reaction.
-
Solution: The reaction must include a non-nucleophilic base to act as an HCl scavenger. Tertiary amines like triethylamine (TEA) or a stronger, non-nucleophilic amidine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.[1] The choice of solvent must be compatible with the base and ensure the resulting ammonium salt (e.g., triethylammonium chloride) remains soluble or is easily filtered.
-
-
Side Reaction Promotion: While polar solvents can increase the reaction rate, highly polar solvents like Dimethylformamide (DMF) can sometimes promote side reactions or make product isolation more difficult due to their high boiling points.
Q2: I'm observing a significant amount of a high-molecular-weight impurity by LC-MS, and my product purity is low. What is this impurity and how can I prevent it?
A2: The most likely high-molecular-weight impurity is a dimer, formed from a subsequent reaction between the desired product, 2-chloro-N-(2-chloropyridin-3-yl)acetamide, and unreacted 3-amino-2-chloropyridine. The product itself contains a reactive C-Cl bond that can be attacked by another molecule of the starting amine.
-
Causality: This side reaction is often exacerbated by conditions that lead to localized high concentrations of reactants or extended reaction times in the presence of unquenched base and starting amine.
-
Solvent Effect: A solvent that does not fully dissolve the reactants can create localized "hot spots" of high concentration. Furthermore, running the reaction at too low a concentration (high solvent volume) can slow the primary reaction, giving more time for the slower, secondary dimerization to occur.[3]
-
Prevention Strategy:
-
Control Stoichiometry & Addition: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride and add it slowly and dropwise to a well-stirred solution of the amine and base at a reduced temperature (e.g., 0 °C).[1] This ensures the highly reactive acyl chloride is consumed immediately by the intended reaction.
-
Optimize Concentration: Ensure the starting amine is fully dissolved. A typical concentration is in the range of 0.1-0.5 M. Experiment within this range to find the optimal balance between reaction rate and impurity formation.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amine.[4] Once the amine is consumed, quench the reaction promptly to prevent further side reactions.
-
-
Q3: My final product is discolored (pink or brown) and proves difficult to purify by recrystallization.
A3: Discoloration typically points to the formation of minor, highly conjugated impurities or degradation of the starting material or product.
-
Solvent-Related Causes & Solutions:
-
Reaction Temperature: Overheating the reaction can cause degradation. Solvents with lower boiling points (e.g., DCM, THF) can help maintain milder reaction temperatures.
-
Workup & Purification: The choice of solvent during the workup and recrystallization is critical for removing these colored impurities.
-
Aqueous Wash: After quenching, wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any remaining basic starting amine, followed by a brine wash.[5]
-
Recrystallization Solvent: A poor choice of recrystallization solvent will fail to exclude impurities. Experiment with different solvent systems. A common and effective method is to dissolve the crude product in a solvent in which it is readily soluble (like ethanol or ethyl acetate) and then add a less polar "anti-solvent" (like hexanes or heptane) dropwise until turbidity is observed, followed by slow cooling.[1][5] Acetonitrile is also a viable option for recrystallization.[6]
-
Activated Charcoal: If discoloration persists, you can treat a solution of the crude product with a small amount of activated charcoal, followed by filtration through celite before recrystallization.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is an aprotic solvent strongly recommended for this acylation?
A1: Chloroacetyl chloride is an acyl chloride, a class of compounds characterized by a highly electrophilic carbonyl carbon. This high reactivity makes it susceptible to attack by a wide range of nucleophiles. Protic solvents, such as water and alcohols, are nucleophilic and will readily react with chloroacetyl chloride in a process called solvolysis.[2] This reaction consumes the acylating agent, forming chloroacetic acid or its corresponding ester, which will not react with the amine, thereby preventing the desired amide formation and significantly reducing the yield. Aprotic solvents (e.g., THF, DCM, MeCN) lack acidic protons and are not nucleophilic, making them ideal for preserving the integrity of the highly reactive chloroacetyl chloride.
Q2: How does solvent polarity influence the reaction rate and mechanism?
A2: Solvent polarity plays a multifaceted role in influencing the reaction kinetics and the operative mechanism.[7] The acylation of an amine with an acyl chloride can proceed through different pathways, primarily the nucleophilic addition-elimination mechanism.
-
Stabilization of Intermediates: The addition-elimination mechanism involves the formation of a charged, tetrahedral intermediate. Polar solvents are effective at stabilizing this charged intermediate through dipole-dipole interactions, which lowers the activation energy of the reaction and thus increases the reaction rate.[8]
-
Solubility: As mentioned in the troubleshooting section, polar aprotic solvents are better at dissolving the polar 3-amino-2-chloropyridine, leading to a homogeneous reaction with faster kinetics compared to a heterogeneous slurry in a nonpolar solvent.
-
Mechanism Shift: In some cases, highly polar solvents might favor an ionic mechanism over a concerted one.[8] While this can increase the rate, it may also open pathways to different side products. Therefore, a solvent of moderate polarity, such as THF or DCM, often provides the best balance of reaction rate, selectivity, and ease of handling.
Q3: Can I use an aqueous or biphasic system for this reaction to be more environmentally friendly?
A3: While there is a strong push in modern chemistry for "green" solvent systems, using water for a reaction involving chloroacetyl chloride is highly problematic. The rate of hydrolysis of chloroacetyl chloride in water is extremely fast, and this reaction will almost certainly outcompete the desired N-acylation, leading to very low or no product yield.[2]
Some specialized "on-water" or biphasic protocols (e.g., Schotten-Baumann conditions) exist for acylations, but they typically require a less reactive acylating agent or a highly nucleophilic amine. For a moderately reactive amine like 3-amino-2-chloropyridine and the highly water-sensitive chloroacetyl chloride, a traditional anhydrous organic solvent system is the most reliable and efficient choice. Green solvent alternatives to consider might include cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), which are aprotic and have better environmental profiles than chlorinated solvents.
Data Presentation: Summary of Solvent Effects
| Solvent Class | Example Solvents | Expected Yield | Expected Purity | Key Considerations & Causality |
| Aprotic, Polar | THF, Acetonitrile (MeCN), Ethyl Acetate (EtOAc) | Good to Excellent | Good to Excellent | Generally the best choice. Effectively dissolves reactants, stabilizes the tetrahedral intermediate to accelerate the reaction.[1] Requires a base (e.g., DBU, TEA) to scavenge HCl. |
| Aprotic, Halogenated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Good | Good | Excellent solvent for dissolving starting materials.[9] Lower boiling point of DCM allows for easy removal. Potential environmental and health concerns. |
| Aprotic, Non-Polar | Toluene, Hexanes | Poor to Fair | Poor | Poor solubility of 3-amino-2-chloropyridine leads to a slow, heterogeneous reaction. Increased risk of HCl salt precipitation, stalling the reaction. |
| Protic | Water, Ethanol, Methanol | Very Poor to None | N/A | Rapid solvolysis/hydrolysis of chloroacetyl chloride will be the dominant reaction, consuming the reagent before it can acylate the amine.[2] |
| Aprotic, High-Boiling | DMF, DMSO | Fair to Good | Fair to Poor | While they provide excellent solubility, their high boiling points make removal difficult. They can also promote side reactions at elevated temperatures and complicate product isolation. |
Experimental Workflow & Critical Solvent Checkpoints
The following diagram illustrates a typical workflow for the synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide, highlighting the stages where solvent choice is paramount.
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Validation & Comparative
A Senior Application Scientist's Guide: Selecting the Optimal Acylating Agent for 2-Chloropyridin-3-amine
Executive Summary
The N-acylation of 2-chloropyridin-3-amine is a critical first step in the synthesis of numerous pharmacologically significant scaffolds, most notably pyrido[2,3-d]pyrimidines, which are privileged structures in drug discovery.[1][2] The choice of acylating agent for this transformation is not trivial; it directly impacts reaction efficiency, safety, and the potential for subsequent molecular elaboration. This guide provides a head-to-head comparison of chloroacetyl chloride against its common alternatives, acetyl chloride and acetic anhydride. We will dissect the causality behind their reactivity profiles, present comparative experimental data, and offer field-proven protocols to empower researchers in making the most informed decision for their synthetic goals.
The Strategic Importance of Acylating 2-Chloropyridin-3-amine
2-Chloropyridin-3-amine is a bifunctional building block. The amino group serves as a potent nucleophile, while the chloro group provides a handle for later modifications. Acylation of the amino group is a key transformation that serves two primary purposes:
-
Amide Bond Formation: It creates a stable amide linkage, a cornerstone of many bioactive molecules.
-
Activation for Cyclization: The resulting N-acyl derivative is an essential precursor for intramolecular cyclization reactions to form fused heterocyclic systems like the pyrido[2,3-d]pyrimidin-7(8H)-one core.[1][2]
The selection of the acyl group itself dictates the future synthetic possibilities. While a simple acetyl group serves its purpose, the introduction of a chloroacetyl group transforms the intermediate into a versatile, trifunctional reagent, opening pathways for more complex molecular architectures.
Mechanistic Underpinnings: A Tale of Reactivity
The acylation of an amine is a classic nucleophilic acyl substitution reaction. The reaction rate and efficiency are governed by two principal factors: the electrophilicity of the acylating agent's carbonyl carbon and the stability of the leaving group.
-
Acyl Halides (e.g., Chloroacetyl Chloride, Acetyl Chloride): These are the most reactive acylating agents. The chloride ion is an excellent leaving group, and the strong electron-withdrawing effect of the halogen atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3]
-
Acid Anhydrides (e.g., Acetic Anhydride): These are less reactive than their acyl chloride counterparts.[4][5] The acetate anion is a more stable and therefore poorer leaving group compared to the chloride ion. While still effective, reactions with anhydrides are often slower and may require catalysts or heating.
Chloroacetyl chloride stands out due to the additional inductive effect of the α-chloro substituent. This further withdraws electron density from the carbonyl carbon, making it significantly more electrophilic than acetyl chloride.[6] This heightened reactivity translates to faster reaction times, often at lower temperatures.[7]
Sources
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A Comparative Guide to the Biological Activities of N-Aryl Chloroacetamides: Evaluating 2-chloro-N-(2-chloropyridin-3-yl)acetamide in Context
This guide provides a comparative analysis of the biological activities of N-aryl chloroacetamides, with a special focus on contextualizing the potential performance of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. While direct comparative experimental data for this specific pyridyl derivative is not extensively available in the public domain, this document synthesizes existing research on structurally related N-aryl chloroacetamides to provide a framework for its evaluation. We will delve into the known antimicrobial, herbicidal, and anticancer activities of this chemical class, supported by experimental data from peer-reviewed studies, and present detailed protocols for researchers to conduct their own comparative assays.
The N-Aryl Chloroacetamide Scaffold: A Hub of Biological Activity
N-aryl chloroacetamides are a class of organic compounds characterized by a chloroacetamide group linked to an aromatic amine. The inherent reactivity of the α-chloroacetyl moiety, a potent electrophile, allows these molecules to readily form covalent bonds with nucleophilic residues in biological macromolecules. This reactivity is a cornerstone of their diverse biological effects. The nature of the aryl substituent plays a crucial role in modulating the physicochemical properties, such as lipophilicity and electronic effects, which in turn influences the potency and selectivity of their biological action.
Figure 1: Core components of the N-aryl chloroacetamide scaffold.
Comparative Analysis of Biological Activities
The biological activities of N-aryl chloroacetamides are diverse, with significant research in antimicrobial, herbicidal, and anticancer applications. The following sections compare the performance of various N-aryl chloroacetamides in these domains.
Antimicrobial Activity
N-aryl chloroacetamides have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is significantly influenced by the substitution pattern on the aryl ring.
A study on newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed that these compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and moderately effective against the yeast Candida albicans[1]. The activity against Gram-negative bacteria like Escherichia coli was found to be less pronounced[1]. Notably, compounds with halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active, which was attributed to their high lipophilicity facilitating passage through the microbial cell membrane[1].
In a direct comparison highlighting the importance of the chloroacetyl group, one study investigated the antibacterial activity of N-(4-fluoro-3-nitrophenyl)acetamide and its chlorinated counterpart, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, against Klebsiella pneumoniae. The chlorinated version exhibited significantly greater activity, underscoring the role of the reactive chlorine in the biological effect.
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 |
Table 1: Minimum Inhibitory Concentration (MIC) of a representative N-aryl chloroacetamide against Klebsiella pneumoniae.
Based on these findings, it is plausible that 2-chloro-N-(2-chloropyridin-3-yl)acetamide would exhibit antimicrobial activity. The presence of the electron-withdrawing chloro-substituted pyridine ring may influence its lipophilicity and interaction with biological targets, warranting direct experimental comparison against the established N-phenyl and substituted-phenyl chloroacetamides.
Herbicidal Activity
Chloroacetamides are a well-established class of herbicides used for the pre-emergent control of annual grasses and some broadleaf weeds. Their mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. The herbicidal efficacy of chloroacetamides is not solely dependent on their chemical reactivity but is also influenced by factors such as lipophilicity, which affects uptake and mobility within the plant.
A study on the alkylating reactivity and herbicidal activity of a series of chloroacetamides indicated that reduced N-alkylating reactivity correlated with improved herbicidal efficacy. This suggests that a balance of reactivity and bioavailability is crucial for potent herbicidal action. When evaluating 2-chloro-N-(2-chloropyridin-3-yl)acetamide, its herbicidal potential should be compared against commercial chloroacetamide herbicides like alachlor and metolachlor to benchmark its efficacy.
Anticancer Activity
Emerging research has highlighted the potential of substituted chloroacetamides as anticancer agents, particularly as inhibitors of cancer stem cells (CSCs). A study involving the synthesis and biological evaluation of chloroacetamide-bearing small molecules identified compounds that could inhibit the self-renewal of cancer cells with stem-like characteristics in vitro. These promising compounds showed little to no toxicity against normal cells.
The proposed mechanism for the anticancer effect of some chloroacetamides involves the covalent inhibition of key protein-protein interactions. For example, a library of chloroacetamide fragments was screened to identify new scaffolds for the covalent inhibition of the TEAD·YAP1 interaction, a critical driver in the Hippo signaling pathway implicated in cancer development.
The evaluation of 2-chloro-N-(2-chloropyridin-3-yl)acetamide in cancer-related assays would be a valuable line of inquiry. Its performance should be compared against other N-aryl chloroacetamides that have shown promise in this area to understand the influence of the pyridyl moiety on anticancer potency and selectivity.
Experimental Protocols for Comparative Evaluation
To facilitate the direct comparison of 2-chloro-N-(2-chloropyridin-3-yl)acetamide with other N-aryl chloroacetamides, the following detailed experimental protocols are provided.
Protocol 1: Antimicrobial Susceptibility Testing by Broth Microdilution (MIC Determination)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of bacteria.
Materials:
-
Test compounds (2-chloro-N-(2-chloropyridin-3-yl)acetamide and other N-aryl chloroacetamides)
-
Bacterial strains (e.g., S. aureus, E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of each test compound in a suitable solvent (e.g., DMSO).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Figure 2: Workflow for MIC determination.
Protocol 2: Herbicidal Activity Assay (Seed Germination and Seedling Growth)
Objective: To assess the pre-emergent herbicidal activity of the test compounds.
Materials:
-
Test compounds
-
Seeds of a model plant (e.g., Lolium rigidum - ryegrass)
-
Petri dishes with filter paper
-
Growth chamber
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations of each test compound in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant.
-
Seed Plating: Place 20-30 seeds of the model plant evenly on the filter paper in each Petri dish.
-
Treatment Application: Apply a fixed volume (e.g., 5 mL) of each test solution to the filter paper in the respective Petri dishes. Use a solvent-only solution as a negative control.
-
Incubation: Place the Petri dishes in a growth chamber with controlled light and temperature conditions.
-
Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Analysis: Calculate the percent inhibition of germination and growth for each compound concentration compared to the negative control. Determine the GR₅₀ (concentration required for 50% growth reduction).
Protocol 3: In Vitro Cancer Cell Viability Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of the test compounds on a cancer cell line.
Materials:
-
Test compounds
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (concentration that inhibits 50% of cell growth).
Conclusion
The N-aryl chloroacetamide scaffold represents a versatile platform for the development of new bioactive molecules. While the existing literature provides a strong foundation for understanding the antimicrobial, herbicidal, and anticancer potential of this class of compounds, a definitive comparison of 2-chloro-N-(2-chloropyridin-3-yl)acetamide against other N-aryl derivatives requires direct experimental evaluation. The provided protocols offer a standardized approach for researchers to conduct such comparative studies, which will be crucial in elucidating the unique biological activity profile conferred by the 2-chloropyridin-3-yl moiety.
References
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Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed.
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A specific and sensitive assay to quantify the herbicidal activity of chloroacetamides - ScienceDirect.
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Chloroacetamide Herbicides | Request PDF - ResearchGate.
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Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography - MDPI.
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Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed.
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Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed.
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Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity - arhiv.
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Alkylating reactivity and herbicidal activity of chloroacetamides | Request PDF - ResearchGate.
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Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library.
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research.
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central.
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2-chloro-N-(2-chloropyridin-3-yl)acetamide | 379726-55-3 | Benchchem.
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Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. - SciELO.
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A Researcher's Guide to the In Vitro Validation of 2-chloro-N-(2-chloropyridin-3-yl)acetamide: A Comparative Approach
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous in vitro analysis. This guide provides a comprehensive framework for the initial biological validation of 2-chloro-N-(2-chloropyridin-3-yl)acetamide, a molecule possessing structural motifs suggestive of a spectrum of biological activities. Given the presence of a chloroacetamide group and a dichlorinated pyridine ring, this compound warrants investigation into its potential as an anticancer, anti-inflammatory, or antimicrobial agent.[1][2][3]
This document is structured not as a rigid protocol, but as a logical workflow. We will explore the rationale behind experimental choices, providing detailed, self-validating methodologies to ensure the generation of robust and reliable data. Our approach will be comparative, assessing the performance of 2-chloro-N-(2-chloropyridin-3-yl)acetamide against established compounds with analogous structural features.
Foundational Cytotoxicity Profiling: The Gateway to Further Assays
Before exploring specific therapeutic activities, it is crucial to determine the cytotoxic profile of a novel compound.[4][5][6] This initial screen informs the concentration ranges for subsequent, more targeted assays and provides a preliminary indication of the therapeutic window. A compound with high cytotoxicity at low concentrations may be a candidate for oncology applications, whereas low cytotoxicity is desirable for most other therapeutic areas.[7]
Comparative Compounds:
To contextualize the cytotoxic potential of 2-chloro-N-(2-chloropyridin-3-yl)acetamide, it is prudent to include compounds with known activities and similar structural elements in the analysis. For this study, we will use:
-
Cisplatin: A well-characterized anticancer agent known to induce cytotoxicity through DNA damage.
-
Celecoxib: A selective COX-2 inhibitor, representing a class of anti-inflammatory drugs with a generally favorable cytotoxicity profile in non-cancerous cell lines.[8]
-
2-chloro-N-(pyridin-2-yl)acetamide: A structurally related analog to discern the impact of the second chlorine atom on the pyridine ring.[9]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability.[5]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Select appropriate cell lines. For a broad initial screen, a panel including a cancer cell line (e.g., MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) is recommended.
-
Culture cells in appropriate media and conditions until they reach approximately 80% confluency.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 2-chloro-N-(2-chloropyridin-3-yl)acetamide and the comparative compounds in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include a vehicle control (DMSO-treated cells) and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
Incubate for 24, 48, or 72 hours.[10]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified incubator.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Cancer Cell Line) | HEK293 (Non-cancerous Cell Line) |
| 2-chloro-N-(2-chloropyridin-3-yl)acetamide | Experimental Data | Experimental Data |
| Cisplatin | ~5-10 | ~15-25 |
| Celecoxib | >100 | >100 |
| 2-chloro-N-(pyridin-2-yl)acetamide | Experimental Data | Experimental Data |
Note: The values for Cisplatin and Celecoxib are representative and may vary based on experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for MTT-based cytotoxicity assessment.
Investigating Anti-Inflammatory Potential: COX-2 Inhibition
The acetamide scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[8][11] Therefore, it is logical to investigate the potential of 2-chloro-N-(2-chloropyridin-3-yl)acetamide to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation.[8]
Experimental Protocol: COX-2 Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by human recombinant COX-2.
Principle: The peroxidase activity of COX is utilized in a colorimetric assay where the appearance of an oxidized product is measured. Inhibition of COX-2 by the test compound reduces the rate of color development.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer, heme, human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric substrate (e.g., TMPD).
-
-
Compound and Control Preparation:
-
Dilute 2-chloro-N-(2-chloropyridin-3-yl)acetamide and a known COX-2 inhibitor (e.g., Celecoxib) to various concentrations in assay buffer.
-
Prepare a "100% initial activity" control (no inhibitor) and a background control (no enzyme).
-
-
Assay Procedure:
-
Add assay buffer, heme, and the COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compounds or controls to the respective wells.
-
Incubate for 15 minutes at 25°C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Read the absorbance at 590 nm every minute for 10 minutes to obtain the reaction rate.
-
-
Data Analysis:
-
Calculate the initial reaction rate for each well.
-
Determine the percentage of COX-2 inhibition for each compound concentration relative to the "100% initial activity" control.
-
Plot the percentage of inhibition against the log of the compound concentration to calculate the IC50 value.
-
Data Presentation: Comparative COX-2 Inhibition (IC50 Values in µM)
| Compound | COX-2 IC50 (µM) |
| 2-chloro-N-(2-chloropyridin-3-yl)acetamide | Experimental Data |
| Celecoxib | ~0.04 |
| Ibuprofen (for comparison) | ~10 |
Note: The values for Celecoxib and Ibuprofen are representative.
Exploring Kinase Inhibition: A Potential Anticancer Mechanism
The pyridine ring is a common scaffold in many kinase inhibitors, which are a major class of anticancer drugs.[12][13][14][15] Given the potential cytotoxicity observed in the initial screen, investigating the effect of 2-chloro-N-(2-chloropyridin-3-yl)acetamide on a representative kinase is a logical next step. A broad-spectrum kinase like Chk1, which is involved in DNA damage response, is a suitable initial target.[14]
Signaling Pathway Diagram
Caption: Simplified Chk1 signaling pathway in DNA damage response.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a generic, luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction.
Principle: Kinase activity consumes ATP. The amount of remaining ATP is detected using a luciferase/luciferin system, where the light output is inversely proportional to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer, recombinant Chk1 kinase, a suitable substrate (e.g., a peptide substrate), and ATP.
-
-
Compound and Control Preparation:
-
Perform serial dilutions of 2-chloro-N-(2-chloropyridin-3-yl)acetamide and a known Chk1 inhibitor (e.g., AZD7762) in kinase buffer.
-
Prepare a "no inhibitor" control and a "no enzyme" control.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Add an ATP detection reagent (containing luciferase and luciferin).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Data Presentation: Comparative Chk1 Kinase Inhibition (IC50 Values in µM)
| Compound | Chk1 IC50 (µM) |
| 2-chloro-N-(2-chloropyridin-3-yl)acetamide | Experimental Data |
| AZD7762 | ~0.005 |
Note: The value for AZD7762 is representative.
Assessing Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Halogenated acetamides have been reported to possess antimicrobial properties.[2][3] Therefore, evaluating the antibacterial and antifungal activity of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is a worthwhile endeavor. The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC).[10][16]
Experimental Protocol: Broth Microdilution Assay
Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after overnight incubation.[10][16]
Step-by-Step Methodology:
-
Microorganism Preparation:
-
Select test organisms, for example, Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and Candida albicans (fungus).
-
Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).[10]
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of 2-chloro-N-(2-chloropyridin-3-yl)acetamide and control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[10]
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (microorganisms with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.[10]
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration where no growth is observed.
-
Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| 2-chloro-N-(2-chloropyridin-3-yl)acetamide | Experimental Data | Experimental Data | Experimental Data |
| Ciprofloxacin | ~1 | ~0.015 | N/A |
| Fluconazole | N/A | N/A | ~0.5 |
Note: The values for Ciprofloxacin and Fluconazole are representative.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to the initial in vitro validation of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. By employing these foundational assays, researchers can efficiently profile the cytotoxic, anti-inflammatory, kinase inhibitory, and antimicrobial potential of this novel compound. The data generated will provide a solid basis for making informed decisions about its future development, guiding further mechanistic studies, and ultimately determining its therapeutic promise.
References
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- PubMed. (n.d.). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
- Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
- PMC - NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Sigma-Aldrich. (n.d.). Cytotoxicity assays.
- Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
- Thermo Fisher Scientific - US. (n.d.). Cytotoxicity Assays.
- Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
- ResearchGate. (n.d.). Anti-inflammatory activity data of heterocyclic acetamide derivatives....
- Benchchem. (n.d.). 2-chloro-N-(2-chloropyridin-3-yl)acetamide | 379726-55-3.
- PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.
- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.).
- ChemicalBook. (n.d.). 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis.
- MDPI. (n.d.). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations.
- PubMed. (2012). Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates.
- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities.
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A Comparative Crystallographic Analysis of 2-Chloro-N-arylacetamides: Insights into Molecular Conformation and Supramolecular Architecture
This guide provides a detailed comparative analysis of the crystal structure of 2-chloro-N-arylacetamide derivatives. In the absence of extensive crystallographic data for 2-chloro-N-(2-chloropyridin-3-yl)acetamide, this guide will focus on the well-characterized analogue, 2-chloro-N-(3-chlorophenyl)acetamide , and draw comparisons with other structurally related compounds. By examining the subtle interplay of substituent effects on molecular conformation and intermolecular interactions, we can derive valuable insights applicable to the broader class of N-arylacetamides, which are of significant interest in medicinal chemistry and materials science.
Introduction: The Significance of Crystal Structure in N-Arylacetamides
The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, dictates many of a material's bulk properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount. N-arylacetamides are a common motif in drug candidates, and the presence of chloro-substituents can significantly influence their physicochemical properties through effects on molecular packing and intermolecular interactions.
This guide delves into the crystallographic features of 2-chloro-N-arylacetamides, with a specific focus on how the position of chloro-substituents on the aromatic ring impacts the overall solid-state geometry. We will analyze key structural parameters, including bond lengths, bond angles, and torsion angles, and explore the landscape of intermolecular interactions that govern the supramolecular assembly.
Experimental Methodology: From Synthesis to Structure Elucidation
The experimental workflow for determining the crystal structure of N-arylacetamides typically involves three key stages: synthesis and purification, single crystal growth, and X-ray diffraction analysis.
Synthesis of 2-Chloro-N-arylacetamides
These compounds are generally synthesized via a nucleophilic acyl substitution reaction. A substituted aniline is reacted with chloroacetyl chloride in a suitable solvent.
Generalized Synthesis Protocol:
-
Dissolve the desired substituted aniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[1]
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a commonly employed technique.
Typical Crystallization Protocol:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to prepare a nearly saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the solution over several days to weeks for the formation of well-defined single crystals.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, their structure is determined using single-crystal X-ray diffraction.
Data Collection and Refinement Workflow:
Figure 1: A generalized workflow for X-ray diffraction data collection and structure refinement.
The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved to obtain an initial electron density map, from which the atomic positions are determined and subsequently refined to yield the final crystal structure.
Comparative Analysis of Crystal Structures
For this analysis, we will primarily focus on the crystal structure of 2-chloro-N-(3-chlorophenyl)acetamide and compare it with related structures to understand the influence of substituent positioning.
Molecular Conformation
A key conformational feature of these molecules is the relative orientation of the N-H bond of the amide group with respect to the substituents on the aromatic ring. This can be described by the relevant torsion angles.
In the case of 2-chloro-N-(3-chlorophenyl)acetamide, the N-H bond is observed to be in an anti conformation relative to the meta-chloro substituent on the phenyl ring.[2] This is in contrast to some other derivatives, such as N-(2-chlorophenyl)acetamide, where a syn conformation to the ortho-chloro substituent is found.[3] This highlights how the position of the chloro substituent can dictate the preferred molecular geometry in the solid state.
The amide linkage itself is generally planar, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group.
Figure 2: Schematic representation of anti and syn conformations in chloro-substituted N-phenylacetamides. (Illustrative, not from a specific crystallographic view).
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for 2-chloro-N-(3-chlorophenyl)acetamide and a related compound, N-(3-chlorophenyl)acetamide, to illustrate the effect of the chloroacetyl group.
| Parameter | 2-chloro-N-(3-chlorophenyl)acetamide[2] | N-(3-chlorophenyl)acetamide[3] |
| Formula | C₈H₇Cl₂NO | C₈H₈ClNO |
| Molar Mass | 204.05 g/mol | 169.60 g/mol |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | Pbca |
| a (Å) | 4.897(1) | 4.8468(8) |
| b (Å) | 17.379(3) | 18.562(2) |
| c (Å) | 21.484(4) | 18.852(3) |
| V (ų) | 1828.4(6) | 1696.0(4) |
| Z | 8 | 8 |
The data reveals that both compounds crystallize in the orthorhombic system, but in different space groups. The presence of the additional chlorine atom in the acetamide side chain of 2-chloro-N-(3-chlorophenyl)acetamide leads to a larger unit cell volume.
Intermolecular Interactions and Supramolecular Assembly
The packing of molecules in the crystal lattice is directed by a network of intermolecular interactions. In N-arylacetamides, hydrogen bonding is a dominant feature.
For 2-chloro-N-(3-chlorophenyl)acetamide, intermolecular N-H···O hydrogen bonds link the molecules into supramolecular chains.[2] This is a common motif in acetamides, where the amide N-H group acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor.
Figure 3: Schematic representation of a hydrogen-bonded chain in N-arylacetamides.
In addition to strong hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and halogen bonds can also play a significant role in the overall crystal packing. The presence and nature of these interactions are highly dependent on the substitution pattern of the aromatic ring. For instance, in some crystal structures of related compounds, C-H···Cl interactions have been observed.[4]
Conclusion and Future Perspectives
This comparative guide highlights the key crystallographic features of 2-chloro-N-arylacetamides, using 2-chloro-N-(3-chlorophenyl)acetamide as a primary example. The analysis demonstrates that the substitution pattern on the aromatic ring has a profound influence on both the molecular conformation and the supramolecular architecture. The interplay of strong N-H···O hydrogen bonds and other weaker intermolecular interactions dictates the final crystal packing.
For researchers in drug development, these insights are crucial for understanding and potentially controlling the solid-state properties of new chemical entities. Further studies on a wider range of 2-chloro-N-(2-chloropyridin-3-yl)acetamide derivatives are warranted to build a more comprehensive understanding of their structure-property relationships. The application of computational methods, such as Hirshfeld surface analysis, in conjunction with experimental crystallography, will be invaluable in dissecting the complex network of intermolecular forces at play.
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A Comparative Guide to N-(Pyridin-3-yl)acetamide Analogs: Structure-Activity Relationship (SAR) Studies Across Diverse Biological Targets
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of N-(pyridin-3-yl)acetamide analogs and related derivatives. While extensive SAR literature on the specific molecule, 2-chloro-N-(2-chloropyridin-3-yl)acetamide, is developing, a robust understanding can be built by analyzing closely related analogs. This is a foundational practice in medicinal chemistry, where insights from one chemical series critically inform the design and optimization of another. The information presented herein is curated from peer-reviewed scientific literature to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design of novel therapeutic agents. This guide summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes associated workflows to facilitate a deeper understanding of this versatile chemical scaffold.
The core of this chemical family, the N-(pyridin-3-yl)acetamide unit, features a reactive chloroacetyl group and a pyridine ring, which is a well-established pharmacophore in numerous approved drugs.[1] The electrophilic nature of the chloroacetamide group allows for covalent interactions and provides a synthetic handle for nucleophilic substitution, enabling the creation of diverse chemical libraries for biological screening.[1][2]
Core Scaffold and Key Modification Points
The foundational structure of these analogs allows for systematic modification at several key positions to explore and optimize biological activity. The primary points for derivatization include:
-
R¹ (Acetamide Group): The reactive chlorine atom is a prime site for nucleophilic substitution, allowing the introduction of various functional groups (e.g., thioethers, ethers, amines) to modulate target engagement and physicochemical properties.[1][2]
-
R² (Pyridine Ring Substituents): Modifications on the pyridine ring can influence the molecule's electronics, solubility, and interaction with the target's binding pocket.
-
R³ (Amide Linker): While less commonly modified, alterations to the amide bond itself could impact conformational rigidity and metabolic stability.
SAR Analysis: A Tale of Two Targets
The versatility of the N-(pyridin-3-yl)acetamide scaffold is evident in its analogs' diverse biological activities. Here, we compare SAR studies for two distinct therapeutic areas: anti-HIV and antimicrobial applications.
Anti-HIV-1 Activity of 2-(Pyridin-3-yloxy)acetamide Analogs
In this series, the 2-chloro group of the parent scaffold is replaced by a pyridin-3-yloxy moiety. These analogs were designed and evaluated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][4]
Causality Behind Experimental Choices: The rationale for this modification stems from a molecular hybridization approach, combining the pyridin-yloxy group, a known pharmacophore in other NNRTIs, with the acetamide linker. The primary focus of the SAR study was to probe the effect of various substitutions on the N-phenyl ring of the acetamide group, as this region is known to interact with a key hydrophobic pocket of the HIV-1 reverse transcriptase enzyme.[3]
Data Presentation: Anti-HIV-1 Activity
| Compound ID | R Group (Substitution on Acetamide N) | EC₅₀ (µM) vs. HIV-1 (IIIB) in MT-4 cells | Cytotoxicity (CC₅₀ in MT-4 cells, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Ia | 4-cyanophenyl | 41.52 | > 219.1 | > 5 |
| Ih | 3,5-dimethylphenyl | 16.35 | > 243.6 | > 15 |
| Ij | 3-cyanophenyl | 8.18 | > 229.7 | > 28 |
Data extracted from a study on novel 2-(pyridin-3-yloxy)acetamide derivatives as potential anti-HIV-1 agents.[3][4]
SAR Insights:
-
Positional Isomerism is Critical: The anti-HIV-1 activity is highly sensitive to the substitution pattern on the N-phenyl ring. A comparison between compounds Ia (para-cyano) and Ij (meta-cyano) reveals a nearly five-fold increase in potency for the meta-substituted analog.[4] This suggests that the meta position allows for a more favorable orientation within the binding pocket of the reverse transcriptase enzyme.
-
Electronic vs. Steric Effects: While the electron-withdrawing cyano group appears beneficial, the moderately active dimethyl-substituted analog (Ih ) indicates that steric bulk at the 3 and 5 positions is also tolerated and contributes to activity.[4]
-
Low Cytotoxicity: A crucial finding is that these active compounds exhibit low cytotoxicity, leading to favorable selectivity indices. This is a critical parameter for any potential antiviral agent, ensuring that the therapeutic effect is not due to general cell toxicity.[4]
Antimicrobial Activity of N-substituted-2-((pyridin-4-yl)thio)acetamide Derivatives
This series explores analogs where the 2-chloro group is substituted with a pyridin-4-ylthio moiety, creating a thioether linkage. These compounds were evaluated for their activity against Mycobacterium tuberculosis.
Causality Behind Experimental Choices: The inclusion of a thioether linkage is a common strategy in medicinal chemistry to increase lipophilicity and potentially improve cell membrane penetration. The pyridine-4-ylthio group was selected to explore interactions with microbial targets, and substitutions on the N-phenyl ring were varied to establish a clear SAR.
Data Presentation: Antitubercular Activity
| Compound ID | Substituent (R) on Phenyl Ring | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| 1a | H | >100 |
| 1b | 4-Cl | 50 |
| 1c | 4-F | 50 |
| 1d | 4-NO₂ | 25 |
| 1e | 2,4-diCl | 12.5 |
Data extracted from application notes on the derivatization of 2-chloro-N-(pyridin-4-yl)acetamide.[1]
SAR Insights:
-
Electron-Withdrawing Groups Enhance Potency: The unsubstituted analog (1a ) is inactive. However, the introduction of electron-withdrawing groups at the para-position of the phenyl ring leads to a significant increase in activity. The highly electron-withdrawing nitro group (1d ) confers better activity (MIC = 25 µg/mL) than the halo-substituents (1b , 1c ).
-
Additive Effects of Substitution: The most potent compound in this series, 1e (MIC = 12.5 µg/mL), features two chloro substituents. This suggests an additive effect, where increased halogenation and lipophilicity contribute to enhanced antitubercular activity.[1]
Experimental Protocols: A Self-Validating System
The trustworthiness of SAR data relies on robust and reproducible experimental methods. Below are detailed protocols for the synthesis of the core scaffold and a key biological assay.
Protocol 1: General Synthesis of N-Aryl Acetamide Analogs
This protocol describes a general method for synthesizing N-(pyridin-3-yl)acetamide analogs via nucleophilic substitution of a chloroacetamide intermediate. This two-step process ensures high purity and yield.
Protocol 2: Anti-HIV-1 Assay in MT-4 Cells
This protocol describes a standard method for assessing the antiviral activity of compounds against HIV-1 based on the inhibition of virus-induced cytopathogenicity.[4]
Pillar of Trustworthiness: This assay includes parallel cytotoxicity testing on uninfected cells. This is a self-validating control that distinguishes true antiviral activity from non-specific cell killing, ensuring the reliability of the calculated Selectivity Index.
Step-by-Step Methodology:
-
Cell Seeding: Seed human T-cell line (MT-4) cells into 96-well microtiter plates at a density of 1 x 10⁴ cells/well.
-
Compound Preparation: Prepare a serial dilution of the test compounds in culture medium.
-
Infection and Treatment: Infect the cells with HIV-1 (strain IIIB) at a multiplicity of infection (MOI) of 0.01. Immediately add the various concentrations of the test compounds to the wells. Include control wells with infected/untreated cells and uninfected/untreated cells.
-
Cytotoxicity Control: In a parallel plate, add the same concentrations of test compounds to uninfected MT-4 cells to determine cytotoxicity (CC₅₀).
-
Incubation: Incubate the plates for 5 days at 37 °C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Determine cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan.
-
Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol). Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
The EC₅₀ (50% effective concentration) is calculated as the compound concentration that protects 50% of the cells from HIV-1-induced death.
-
The CC₅₀ (50% cytotoxic concentration) is calculated as the compound concentration that reduces the viability of uninfected cells by 50%.
-
The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
-
Authoritative Grounding & Future Perspectives
The structure-activity relationship studies of N-(pyridin-3-yl)acetamide analogs demonstrate the scaffold's immense potential. For anti-HIV-1 activity, the N-phenyl ring substitutions are paramount, with the meta-position offering a distinct advantage for potency.[3][4] In the antimicrobial realm, particularly against M. tuberculosis, electron-withdrawing groups on the N-phenyl ring dramatically increase efficacy.[1]
Future research should focus on:
-
Hybrid Analogs: Combining the optimal features from different series. For instance, synthesizing thioether-linked analogs with a meta-cyano N-phenyl substituent to test for dual anti-HIV and antimicrobial activity.
-
Exploring Other Linkers: Replacing the acetamide linker with other bioisosteres to improve metabolic stability and pharmacokinetic profiles.
-
Target Deconvolution: For the most potent compounds, identifying the precise molecular target and binding mode through techniques like X-ray crystallography or advanced molecular docking studies will be crucial for rational, next-generation design.[3]
This guide illustrates that through systematic modification and robust biological evaluation, the N-(pyridin-3-yl)acetamide scaffold can be effectively optimized, paving the way for the development of novel therapeutic agents.
References
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Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase - MDPI. [Link]
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Introduction: The Emerging Potential of Halogenated Pyridinyl Acetamides
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms and heterocyclic scaffolds into molecular frameworks has proven to be a highly effective strategy for the discovery of novel therapeutic agents. The pyridine ring, a ubiquitous motif in numerous pharmaceuticals, offers a versatile platform for structural modification, influencing a molecule's physicochemical properties such as solubility and bioavailability.[1] When coupled with a reactive chloroacetamide moiety, the resulting N-pyridinyl acetamide scaffold presents a compelling starting point for the development of targeted covalent inhibitors and other bioactive molecules.[1]
This guide provides an in-depth evaluation of the potential efficacy of 2-chloro-N-(2-chloropyridin-3-yl)acetamide , a compound of significant interest due to its unique substitution pattern. While direct experimental data for this specific molecule is not extensively available in the public domain, this document will synthesize findings from structurally related analogs to provide a comparative analysis of their biological activities. By examining the structure-activity relationships (SAR) of closely related compounds, we can infer the potential therapeutic applications and guide future research directions for this promising chemical entity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound class.
Anticipated Mechanism of Action: The Role of the Chloroacetamide Warhead
The presence of the chloroacetamide group is a key determinant of the anticipated biological activity of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. This functional group acts as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues, such as cysteine or histidine, within the active sites of target proteins.[2] This covalent modification can lead to irreversible inhibition of enzyme activity, a mechanism that can offer advantages in terms of potency and duration of action.
The reactivity of the chloroacetamide is modulated by the electronic properties of the substituted pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the additional chloro substituent on the ring is expected to enhance the electrophilicity of the α-carbon in the acetamide moiety, potentially increasing its reactivity towards nucleophilic attack.
Caption: Hypothetical covalent inhibition mechanism.
Comparative Efficacy Analysis: Insights from Structurally Related Analogs
Due to the limited availability of direct efficacy data for 2-chloro-N-(2-chloropyridin-3-yl)acetamide, this section will focus on the biological activities of structurally similar compounds. The data presented below, primarily focused on anticancer and antimicrobial activities, will serve as a valuable proxy for predicting the potential efficacy of our target molecule.
Anticancer Activity
The N-pyridinyl acetamide scaffold has been explored for its potential as an anticancer agent.[2] Cytotoxicity studies on various cancer cell lines have demonstrated that modifications to both the pyridine ring and the acetamide group can significantly impact efficacy.
One particularly relevant analog is 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide . While structurally more complex, it shares the core N-pyridin-3-yl acetamide feature. This compound has shown promising cytotoxic activity against human breast (MDA-MB-231) and liver (HepG2) cancer cell lines.[1][3][4]
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 (Breast Cancer) | 1.4[1][3][4] | Sorafenib | 5.2[1][3][4] |
| HepG2 (Liver Cancer) | 22.6[1][3][4] | Sorafenib | - | |
| Novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol (Compound 6e) | PANC-1 (Pancreatic Cancer) | 4.6[5][6] | 5-FU | - |
| HepG2 (Liver Cancer) | 2.2[5][6] | 5-FU | - | |
| Novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol (Compound 6c) | MCF7 (Breast Cancer) | 15.5[5][6] | 5-FU | - |
Table 1: Comparative Anticancer Activity of N-Pyridinyl Acetamide Analogs.
The data for the imidazo[2,1-b]thiazole derivative is particularly encouraging, demonstrating significantly higher potency against the MDA-MB-231 cell line compared to the established drug, Sorafenib.[1][3][4] This suggests that the N-pyridin-3-yl acetamide scaffold is a promising starting point for the development of novel anticancer agents. The variation in IC₅₀ values between different cell lines also highlights the potential for developing compounds with a degree of selectivity.
Antimicrobial Activity
The chloroacetamide moiety is a known pharmacophore in compounds with antimicrobial properties.[2] Derivatives of 2-chloro-N-pyridinyl-acetamide have demonstrated activity against various bacterial strains.[2] While specific data for our target compound is lacking, studies on related structures provide valuable insights. For instance, derivatives of 2-chloro-N-(pyridin-4-yl)acetamide have reported antibacterial activity.[2]
| Compound/Analog | Test Organism(s) | Activity Type | Quantitative Data (MIC in µg/mL) |
| 2-chloro-N-(pyridin-4-yl)acetamide derivatives | Staphylococcus aureus, Klebsiella pneumoniae | Antibacterial | 40 to 50[2] |
| 2-chloro-N-(pyridin-4-yl)acetamide (parent compound) | Not specified | Antibacterial | 32[2] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Antibacterial | 512[7][8] |
| Aminopyridine/Piperidine acetamides (Compounds 22 and 23) | E. coli, P. mirabilis | Antibacterial | Inhibition zones of 6.0-8.4 mm at 12.5 µg/mL[9] |
Table 2: Comparative Antimicrobial Activity of Chloro-N-Pyridinyl Acetamide Analogs.
The data suggests that N-pyridinyl acetamides possess antibacterial properties. The Minimum Inhibitory Concentration (MIC) is a key parameter for quantifying this activity, with lower values indicating greater potency. The observed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae, E. coli, P. mirabilis) bacteria suggests a broad spectrum of action for this class of compounds.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and enable direct comparison, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the anticancer and antimicrobial efficacy of novel compounds.
Protocol 1: In Vitro Anticancer Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HepG2, PANC-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (2-chloro-N-(2-chloropyridin-3-yl)acetamide) and reference compound (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and reference compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
Caption: A streamlined workflow of the MTT assay.
Protocol 2: In Vitro Antimicrobial Susceptibility - Broth Microdilution Assay (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound and reference antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial twofold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density using a microplate reader.
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating the potential efficacy of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. While direct experimental data remains elusive, the analysis of structurally related analogs strongly suggests that this compound class holds significant promise in the fields of oncology and infectious diseases. The presence of the reactive chloroacetamide moiety, combined with the electronically modified pyridinyl scaffold, provides a strong rationale for its potential as a covalent inhibitor.
Future research should prioritize the synthesis and in vitro screening of 2-chloro-N-(2-chloropyridin-3-yl)acetamide to generate direct efficacy data. The protocols outlined in this guide provide a standardized approach for such investigations, ensuring that the resulting data can be reliably compared with existing literature. Furthermore, a systematic exploration of the structure-activity relationship, by synthesizing and testing a focused library of analogs with varied substitution patterns on the pyridine ring, will be crucial for optimizing potency and selectivity. Such studies will undoubtedly pave the way for the development of novel and effective therapeutic agents based on the N-pyridinyl acetamide scaffold.
References
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PubMed. (2012). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. [Link]
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PubMed Central. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. [Link]
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SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]
-
ResearchGate. (2025). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. [Link]
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SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]
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PubMed Central. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]
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MDPI. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. [Link]
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International Journal of Drug Development and Research. (n.d.). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4- Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. [Link]
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A Researcher's Guide to the Experimental Validation of N-(Chloropyridinyl) Chloroacetamide Derivatives
This guide provides a comprehensive framework for the peer-reviewed validation of 2-chloro-N-(2-chloropyridin-3-yl)acetamide, a representative member of the N-pyridinyl chloroacetamide class. While direct, extensive peer-reviewed data on this specific molecule is emerging, this document synthesizes established methodologies and comparative data from closely related analogues to provide a robust protocol for its synthesis, characterization, and bioactivity assessment. We will compare its potential performance against established alternatives in antifungal and herbicidal applications, grounding every step in authoritative protocols and explaining the scientific rationale behind our experimental choices.
Synthesis and Structural Validation
The foundational step in validating any new chemical entity is a reproducible synthesis and unambiguous structural confirmation. The synthesis of N-substituted chloroacetamides is a well-established reaction, typically proceeding via nucleophilic acyl substitution.
Rationale for Synthetic Approach
The chosen protocol involves the reaction of a primary amine (3-amino-2-chloropyridine) with an acyl chloride (chloroacetyl chloride). This is a highly efficient and widely documented method for amide bond formation.[1][2] The use of a mild base like triethylamine (TEA) is critical; it acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both reactants while being easily removed post-reaction.
Detailed Synthesis Protocol
Objective: To synthesize 2-chloro-N-(2-chloropyridin-3-yl)acetamide with high purity.
Materials:
-
3-amino-2-chloropyridine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and dropping funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-2-chloropyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove excess acid), 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of the target compound.
Structural Characterization
Validation of the final product's identity and purity is non-negotiable. Standard analytical techniques must be employed.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment, including the characteristic peaks for the pyridinyl and methylene protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To verify the presence of key functional groups, such as the N-H stretch and the amide C=O stretch.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular weight and elemental composition of the synthesized compound.
Comparative Validation 1: Antifungal Activity
Chloroacetamide derivatives have shown significant promise as antifungal agents.[4][5] This section outlines a protocol to validate the efficacy of our target compound against pathogenic fungi, comparing it with a widely used clinical antifungal, Fluconazole.
Rationale for Antifungal Assay
The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, as specified by the Clinical and Laboratory Standards Institute (CLSI).[4] This assay provides a quantitative measure of the compound's potency, allowing for direct and reliable comparison with other agents. We will test against Candida albicans, a common and clinically relevant fungal pathogen.
Detailed Protocol: Antifungal Susceptibility Testing (CLSI M27-A3)
Objective: To determine the MIC of the test compound against Candida albicans.
Materials:
-
Test Compound, Fluconazole (positive control), DMSO (vehicle control)
-
Candida albicans (e.g., ATCC 90028)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in RPMI-1640 medium across the 96-well plate to achieve a range of desired concentrations (e.g., 512 µg/mL down to 1 µg/mL). Prepare a separate plate for the Fluconazole control.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include a growth control (inoculum + medium) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.
Comparative Performance Data
The table below presents representative MIC data for different chloroacetamide derivatives found in peer-reviewed literature, providing a benchmark against which our target compound can be compared.
| Compound | Organism | MIC Range (µg/mL) | Reference Standard (Fluconazole) MIC | Source |
| N-Aryl Chloroacetamide (Generic) | Candida species | 25 - 50 | >64 (Resistant Strain) | [4] |
| 4-BFCA (Chloroacetamide Derivative) | Fusarium species | 12.5 - 50 | Not specified | [5] |
| 2-chloro-N-phenylacetamide | C. albicans (Fluconazole-Resistant) | 128 - 256 | >64 | [6] |
| 2-chloro-N-(2-chloropyridin-3-yl)acetamide | C. albicans | (Experimental Value) | (Experimental Value) | N/A |
Proposed Mechanism of Action
Several studies suggest that the antifungal mechanism of some amides involves interaction with the fungal cell membrane. A likely target is ergosterol, a crucial component for maintaining membrane fluidity and integrity.[7][8] The compound may bind to ergosterol, disrupting the membrane and leading to cell death. However, some derivatives may act on other targets, as they retain activity even when ergosterol complexation is ruled out.[4][6]
Caption: Proposed mechanism of antifungal action.
Comparative Validation 2: Herbicidal Activity
The chloroacetamide chemical class is one of the most widely used groups of herbicides globally, primarily for pre-emergent control of annual grasses.[9]
Rationale for Herbicidal Assay
A pre-emergence assay using a model grass species (e.g., Echinochloa crus-galli, Barnyard grass) is a standard method to validate herbicidal efficacy. This test simulates the real-world application of the herbicide, which acts on germinating seeds and young seedlings. We will compare the performance against Alachlor, a commercial chloroacetamide herbicide, and 2,4-D, a herbicide with a different mode of action.[9][10]
Detailed Protocol: Pre-Emergence Herbicidal Assay
Objective: To evaluate the pre-emergence herbicidal activity of the test compound.
Materials:
-
Test Compound, Alachlor, 2,4-D
-
Seeds of a target weed (e.g., Echinochloa crus-galli)
-
Pots with sterile soil mix
-
Acetone (solvent), Tween-20 (surfactant)
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Potting and Sowing: Fill pots with soil mix and sow a predetermined number of seeds (e.g., 20) at a consistent depth (e.g., 1 cm).
-
Compound Application: Prepare stock solutions of the test compounds in acetone with a small amount of Tween-20 as a surfactant. Dilute with water to achieve the desired application rates (e.g., expressed in grams per hectare).
-
Treatment: Evenly spray the soil surface of each pot with the prepared solutions. An untreated pot sprayed only with the solvent/surfactant solution serves as the negative control.
-
Incubation: Place the pots in a controlled growth chamber (e.g., 25°C, 16h light/8h dark cycle) and water as needed.
-
Evaluation: After 14-21 days, evaluate the herbicidal effect. This is typically done by counting the number of emerged, healthy plants and measuring the fresh weight of the shoots. Calculate the percent inhibition relative to the untreated control.
Comparative Performance Data
This table illustrates the expected outcome of such an experiment, comparing our target class to established herbicides.
| Compound | Mode of Action | Target Weed Type | Expected % Inhibition at 1 kg/ha |
| 2-chloro-N-(2-chloropyridin-3-yl)acetamide | VLCFA Inhibition | Annual Grasses | (Experimental Value) |
| Alachlor | VLCFA Inhibition | Annual Grasses, some broadleaf | > 90% |
| 2,4-D | Synthetic Auxin | Broadleaf Weeds | < 20% (on grasses) |
Established Mechanism of Action
The herbicidal activity of chloroacetamides is definitively linked to the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[9] VLCFAs (chains > C18) are essential for building cell membranes, suberin (a protective barrier), and cuticular waxes. By blocking their synthesis, the herbicide prevents the proper formation of new cells, especially in the rapidly growing shoots and roots of germinating seedlings, leading to stunted growth and eventual death.
Caption: Herbicidal mechanism via VLCFA synthesis inhibition.
Conclusion for the Research Professional
This guide establishes a scientifically rigorous pathway for the validation of 2-chloro-N-(2-chloropyridin-3-yl)acetamide and related derivatives. By adhering to standardized protocols for synthesis, characterization, and bioactivity screening, researchers can generate reproducible and comparable data. The comparative framework presented here, using established antifungal agents like Fluconazole and herbicides like Alachlor, provides the necessary context to evaluate the compound's potential as a lead candidate in either agrochemical or pharmaceutical development. The true performance of the target molecule awaits empirical validation through these described methods, but the robust activity within the broader chloroacetamide class provides a strong rationale for its investigation.
References
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Available at: [Link]]
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Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Available at: [Link]]
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Machado, M.M., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Mycopathologia. [Available at: [Link]]
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de Oliveira, J.S., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology. [Available at: [Link]]
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de Almeida, J.F., et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências. [Available at: [Link]]
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Taylor & Francis Online. (2021). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. [Available at: [Link]]
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Journal of Young Pharmacists. (2023). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Available at: [Link]]
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Safety Operating Guide
2-chloro-N-(2-chloropyridin-3-yl)acetamide proper disposal procedures
As a Senior Application Scientist, ensuring that our partners in research and development handle chemical reagents with the utmost safety and regulatory compliance is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-chloro-N-(2-chloropyridin-3-yl)acetamide. The procedures outlined here are grounded in established safety standards and regulatory requirements to ensure the protection of laboratory personnel and the environment.
The core principle of chemical waste management is twofold: containment and correct classification. Halogenated organic compounds, such as the topic substance, require specific handling due to their potential toxicity and environmental persistence. This document will walk you through the necessary hazard assessment, handling protocols, and ultimate disposal pathways.
Section 1: Hazard Identification and Risk Assessment
The primary hazards associated with this class of chemicals include:
-
Acute Toxicity: These compounds are often harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin and Eye Irritation: Direct contact can cause skin irritation, potential allergic skin reactions, and serious eye irritation or damage.[1][2]
-
Reproductive Toxicity: Animal tests on similar substances suggest a potential risk of damaging fertility or the unborn child.[1][3]
-
Environmental Hazard: Halogenated organic compounds can be harmful or toxic to aquatic life with long-lasting effects.[1][2]
Therefore, all handling and disposal procedures must be designed to minimize exposure and prevent environmental release.[4] Always consult your institution's Chemical Hygiene Plan (CHP) and designated Chemical Hygiene Officer before handling.[5]
Section 2: Required Personal Protective Equipment (PPE)
Given the significant health risks, a stringent PPE protocol is mandatory. The goal is to create a complete barrier between the researcher and the chemical.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[1]
-
Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.[1]
-
Skin and Body Protection: A lab coat is standard, but for handling larger quantities or in case of a significant spill, a chemically resistant apron or coveralls should be used.[1]
-
Respiratory Protection: All handling of the solid compound or solutions should be done inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][5] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Section 3: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[6] 2-chloro-N-(2-chloropyridin-3-yl)acetamide waste must be handled as halogenated organic waste .[7]
Core Segregation Principles:
-
Do Not Mix with Other Waste Streams: Never mix halogenated organic waste with non-halogenated solvents, aqueous waste, or strong acids or bases.[7] This compound may react with strong oxidants, bases, acids, or reducing agents.[1]
-
Use Designated Containers: Collect waste in a designated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., polyethylene or glass) and have a secure, tight-fitting lid.[6]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-chloro-N-(2-chloropyridin-3-yl)acetamide," and an indication of the hazards (e.g., "Toxic," "Environmental Hazard").[6][8]
Data Summary Table: Disposal Profile
| Parameter | Guideline | Source(s) |
| Hazard Class | Toxic, Skin/Eye Irritant, Potential Reproductive Hazard, Environmental Hazard | [1][2][3] |
| Primary PPE | Nitrile Gloves, Chemical Goggles, Lab Coat, Fume Hood | [1][5] |
| Waste Category | Halogenated Organic Waste | [7] |
| EPA Waste Code | Likely F-List (e.g., F002 for spent halogenated solvents if dissolved) or U-List if discarded as unused commercial product. | [9][10] |
| Disposal Method | Licensed Hazardous Waste Incineration | [6][11][12] |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases, Strong Acids, Strong Reducing Agents | [1] |
Section 4: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
For a Small Spill (in a fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill with a chemical absorbent pad or vermiculite. Moisten powdered material first to prevent dusting.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., ethanol) and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor.
For a Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
Prevent the chemical from entering drains.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
Section 5: Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste from its generation at the bench to its final removal from the laboratory.
-
Preparation: Before starting work, designate a hazardous waste container specifically for 2-chloro-N-(2-chloropyridin-3-yl)acetamide and its contaminated materials (e.g., gloves, weighing paper, pipette tips). The container must be properly labeled from the start.
-
Accumulation:
-
Place all solid waste directly into the container.
-
For solutions, use a designated liquid waste container, also labeled as halogenated organic waste.
-
Keep the waste container closed at all times, except when adding waste.[6]
-
Store the waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials.[6]
-
-
Container Management:
-
Final Disposal: The ultimate disposal of halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[6][11] This process is designed to destroy the organic compound and scrub harmful byproducts like hydrogen chloride from the exhaust.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Caption: Decision workflow for handling and disposal of 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Section 6: Regulatory Considerations
In the United States, the disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] As a halogenated organic compound, this waste would likely fall under the "F-List" of hazardous wastes from non-specific sources if it is part of a spent solvent mixture.[9][13] For example, spent solvents containing chlorinated compounds like methylene chloride are often coded as F001 or F002.[10][14] If disposing of the pure, unused chemical, it could be classified as a "U-List" waste depending on its specific toxicity profile. It is the responsibility of the waste generator (the laboratory) to correctly classify and label the waste according to federal and local regulations.[8] Always consult with your EHS department to ensure compliance.
By adhering to these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your research activities are environmentally responsible.
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ICSC 0640 - 2-CHLOROACETAMIDE . International Labour Organization (ILO) and World Health Organization (WHO). Available from: [Link]
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2-chloro-N-(3-chloropyridin-2-yl)acetamide . PubChem, National Center for Biotechnology Information. Available from: [Link]
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Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available from: [Link]
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2-Chloro-N-pyridin-2-yl-acetamide . PubChem, National Center for Biotechnology Information. Available from: [Link]
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RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? . Hazardous Waste Experts. Available from: [Link]
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HAZARDOUS WASTE SEGREGATION . Bucknell University. Available from: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-chloro-N-(2-chloropyridin-3-yl)acetamide
Hazard Analysis: Understanding the Risks
Due to the absence of specific toxicological data for 2-chloro-N-(2-chloropyridin-3-yl)acetamide, a thorough risk assessment must be conducted by evaluating the hazards associated with its structural components: a chloroacetamide and a chloropyridine.
-
2-Chloroacetamide: This component is known to be toxic if swallowed and may cause an allergic skin reaction.[1] It is also suspected of damaging fertility or the unborn child.[1] Animal studies have indicated adverse reproductive effects.[2] Inhalation may lead to respiratory tract irritation, and it can also cause skin and eye irritation.[2][3]
-
2-Chloropyridine: This class of compound is often harmful if swallowed and can be fatal if it comes into contact with the skin or is inhaled.[4] It is also known to cause serious eye and skin irritation.[4]
Based on this analysis, it is prudent to treat 2-chloro-N-(2-chloropyridin-3-yl)acetamide as a substance with a high degree of acute and chronic toxicity.
Potential Hazards of 2-chloro-N-(2-chloropyridin-3-yl)acetamide:
| Hazard Category | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation and potential for allergic skin reaction.[1] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-chloro-N-(2-chloropyridin-3-yl)acetamide. The following recommendations are based on a comprehensive assessment of the potential hazards.
Engineering Controls: The Foundation of Safety
Before relying on PPE, robust engineering controls must be in place. All handling of 2-chloro-N-(2-chloropyridin-3-yl)acetamide, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
Respiratory Protection
Due to the potential for toxicity upon inhalation, respiratory protection is mandatory.
-
Primary Recommendation: A full-face or half-mask air-purifying respirator with cartridges appropriate for organic vapors and particulates.[6]
-
For higher-risk operations (e.g., potential for aerosolization): A powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) should be considered.[6]
Hand Protection
Given the risk of skin absorption and irritation, appropriate glove selection is critical.
-
Double Gloving: Always wear two pairs of chemically resistant gloves.[6]
-
Glove Material: Nitrile or neoprene gloves are recommended. Ensure the gloves have been tested for resistance to similar chlorinated organic compounds.
-
Inspection and Replacement: Gloves must be inspected for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
Eye and Face Protection
To prevent contact with the eyes, which can cause serious irritation, the following are required:
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[7]
-
Face Shield: In addition to goggles, a face shield should be worn to protect the entire face from splashes.[7][8]
Protective Clothing
To prevent skin contact, comprehensive protective clothing is necessary.
-
Laboratory Coat: A chemically resistant laboratory coat is the minimum requirement.
-
Coveralls: For larger quantities or procedures with a higher risk of splashing, disposable chemical-resistant coveralls should be worn over normal laboratory attire.[6][7]
-
Apron: A chemically resistant apron provides an additional layer of protection.[6]
-
Footwear: Closed-toe shoes, preferably safety shoes with chemical resistance, are required.[7][8]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 2-chloro-N-(2-chloropyridin-3-yl)acetamide is crucial for minimizing exposure.
Caption: A workflow diagram illustrating the key stages of safely handling 2-chloro-N-(2-chloropyridin-3-yl)acetamide.
Step-by-Step Protocol:
-
Pre-Handling Preparation:
-
Thoroughly review the SDS of structurally similar compounds like 2-chloroacetamide and 2-chloropyridine.
-
Assemble and inspect all necessary PPE as outlined in Section 2.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and segregate all contaminated waste.
-
Follow the correct doffing procedure for PPE to prevent cross-contamination.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.
-
Disposal Plan: Responsible Waste Management
The disposal of 2-chloro-N-(2-chloropyridin-3-yl)acetamide and any contaminated materials must be handled with extreme care to prevent environmental contamination. As a chlorinated organic compound, it is considered hazardous waste.[9][10][11]
Caption: A flowchart outlining the proper disposal procedure for 2-chloro-N-(2-chloropyridin-3-yl)acetamide waste.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated filter paper, and other solid materials should be collected in a designated, sealed container labeled "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."
-
Contaminated PPE: All disposable PPE, including gloves, coveralls, and respirator cartridges, must be disposed of as hazardous waste.
-
-
Container Management:
-
All waste containers must be in good condition, compatible with the chemical, and kept closed except when adding waste.
-
Containers must be clearly labeled with the contents and associated hazards.
-
-
Final Disposal:
-
Disposal must be carried out through a licensed hazardous waste disposal company.[10]
-
Incineration at a high temperature in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride is the preferred method for chlorinated organic compounds.[9][12]
-
Never dispose of this chemical down the drain or in regular trash.[5][10]
-
By adhering to these stringent safety protocols, researchers can confidently work with 2-chloro-N-(2-chloropyridin-3-yl)acetamide while minimizing the risk to themselves and the environment. The principles of expertise, trustworthiness, and authoritative grounding are the cornerstones of a robust safety culture.
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Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
